Product packaging for Benzyl octanoate(Cat. No.:CAS No. 10276-85-4)

Benzyl octanoate

Cat. No.: B076444
CAS No.: 10276-85-4
M. Wt: 234.33 g/mol
InChI Key: MWQWCHLIPMDVLS-UHFFFAOYSA-N
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Description

Benzyl octanoate is a significant ester compound widely utilized in research and development, particularly within the fields of synthetic organic chemistry, flavor and fragrance science, and as an analytical reference standard. Its primary value lies in its role as a flavor and fragrance ingredient, where it imparts a fruity, jasmine-like, and slightly waxy aroma, making it a subject of study in the formulation and deconstruction of complex scent profiles and flavor enhancers. From a chemical perspective, this compound functions by interacting with olfactory receptors in research models, serving as a key molecule for understanding structure-activity relationships in chemoreception. Researchers employ it in gas chromatography-mass spectrometry (GC-MS) as an internal standard or a reference compound for the identification and quantification of similar esters in complex mixtures. Furthermore, it is investigated for its potential as a solvent or a plasticizer in various material science applications and as a synthetic intermediate in organic synthesis. This product is supplied as a high-purity material to ensure reproducibility and reliability in experimental results. It is intended strictly for laboratory and research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B076444 Benzyl octanoate CAS No. 10276-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl octanoate
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InChI

InChI=1S/C15H22O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MWQWCHLIPMDVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
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DSSTOX Substance ID

DTXSID30145493
Record name Benzyl octanoate
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Molecular Weight

234.33 g/mol
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CAS No.

10276-85-4
Record name Benzyl octanoate
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Record name Benzyl octanoate
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Foundational & Exploratory

What is the IUPAC name for benzyl octanoate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl (B1604629) Octanoate (B1194180) for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of benzyl octanoate, a benzylic ester of octanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and related scientific disciplines. It will cover the compound's chemical identity, physicochemical properties, synthesis protocols, and potential areas for further investigation. This compound is recognized for its applications as a fragrance and flavoring agent and is a subject of interest for its potential applications in organic synthesis and as a pharmacological intermediate.[1]

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is also known by synonyms such as benzyl caprylate, octanoic acid, benzyl ester, and octanoic acid, phenylmethyl ester.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound[1][2]
CAS Number 10276-85-4[2]
Molecular Formula C15H22O2[1][2]
Molecular Weight 234.33 g/mol [1][2]
Appearance Colorless to light yellow, clear liquid[3]
Boiling Point 310.00 to 311.00 °C @ 760.00 mm Hg[3]
Flash Point 107.78 °C (226.00 °F)[1][3]
Specific Gravity 0.96000 to 0.96600 @ 25.00 °C[3]
Refractive Index 1.48400 to 1.49000 @ 20.00 °C[3]
InChI Key MWQWCHLIPMDVLS-UHFFFAOYSA-N
SMILES CCCCCCCC(=O)OCC1=CC=CC=C1[2]
Solubility Soluble in alcohol; insoluble in water[3]

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common laboratory-scale preparation is the Fischer-Speier esterification. An alternative, greener approach involves enzymatic synthesis.

Fischer-Speier Esterification of Octanoic Acid with Benzyl Alcohol

This method involves the acid-catalyzed reaction between octanoic acid and benzyl alcohol.[4][5]

Materials:

  • Octanoic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (or another strong acid catalyst like p-toluenesulfonic acid)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine octanoic acid (1.0 mol), benzyl alcohol (1.2 mol), and toluene. The use of excess benzyl alcohol helps to shift the equilibrium towards the product.

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the remaining acid by washing the mixture with a saturated solution of sodium bicarbonate in a separatory funnel. Subsequently, wash with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a more environmentally friendly alternative to traditional chemical methods, operating under milder conditions.[6] Lipases are commonly used enzymes for this esterification.

Materials:

  • Octanoic acid

  • Benzyl alcohol

  • Immobilized lipase (B570770) (e.g., Novozym® 435, Candida antarctica lipase B)

  • Hexane (B92381) (or other suitable organic solvent, a solvent-free system is also possible)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine octanoic acid and benzyl alcohol. A solvent such as hexane can be used, or the reaction can be run solvent-free.

  • Enzyme Addition: Add the immobilized lipase to the mixture. The amount of enzyme is typically a small percentage of the total substrate weight.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 40-60°C) with continuous agitation (shaking or stirring) for a specified period (e.g., 24 hours).

  • Reaction Monitoring: The conversion to this compound can be monitored by taking samples at intervals and analyzing them by GC.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration. The recovered enzyme can be washed and reused in subsequent batches.

  • Purification: The liquid phase containing the product can be purified by vacuum distillation to remove any unreacted starting materials.

Potential Research Directions and Signaling Pathways

While this compound is primarily used in the flavor and fragrance industries, its structural motifs suggest potential for broader applications in medicinal chemistry and drug development. The "benzyl" group is a common feature in many pharmacologically active compounds.

For instance, recent research on benzyl propylene (B89431) glycoside has shown its ability to modulate the cGAS-STING signaling pathway, which is involved in innate immunity and has implications for inflammatory diseases.[7] Although this compound is a different molecule, the presence of the benzyl moiety raises the possibility that it or its derivatives could interact with biological pathways. Further research is warranted to explore the biological activities of benzyl esters, including their potential to modulate cell signaling pathways relevant to disease.

Below is a conceptual diagram illustrating a potential workflow for investigating the biological activity of this compound.

cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_pathway Pathway Analysis synthesis This compound Synthesis purification Purification (Vacuum Distillation) synthesis->purification characterization Structural & Purity Analysis (NMR, GC-MS) purification->characterization cell_culture Cell-Based Assays characterization->cell_culture target_binding Target Binding Assays cell_culture->target_binding signaling_pathway Signaling Pathway Modulation (e.g., cGAS-STING) target_binding->signaling_pathway gene_expression Gene Expression Analysis signaling_pathway->gene_expression

Conceptual workflow for investigating the biological activity of this compound.

Conclusion

This compound is a well-characterized chemical compound with established applications. This guide has provided its IUPAC nomenclature, a comprehensive summary of its properties, and detailed protocols for its synthesis via both classical and enzymatic methods. The potential for this and similar molecules to interact with biological signaling pathways presents an intriguing avenue for future research, particularly for professionals engaged in the discovery and development of new therapeutic agents.

References

Benzyl octanoate chemical formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl (B1604629) Octanoate (B1194180)

Abstract

Benzyl octanoate (also known as benzyl caprylate) is an ester with the chemical formula C15H22O2.[1][2] It is recognized for its characteristic fruity and floral aroma, leading to its use as a fragrance ingredient in cosmetics and perfumery, as well as a flavoring agent in the food industry.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and visual representations of key processes to support researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Formula and Structure

This compound is the ester formed from the condensation of benzyl alcohol and octanoic acid.

  • Molecular Formula: C₁₅H₂₂O₂[1][3][4]

  • IUPAC Name: this compound[1][5]

  • Synonyms: Benzyl caprylate, Octanoic acid, benzyl ester, Octanoic acid, phenylmethyl ester[1][4]

  • SMILES: CCCCCCCC(=O)OCC1=CC=CC=C1[1]

  • InChI Key: MWQWCHLIPMDVLS-UHFFFAOYSA-N[1][5]

Chemical Structure: Chemical structure of this compound

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application, and purification.

PropertyValue
Molecular Weight 234.33 g/mol [1][2]
Appearance Colorless clear liquid[2][6]
Assay 95.00 to 100.00 %[7]
Boiling Point 310.00 to 311.00 °C @ 760.00 mm Hg[7]
Specific Gravity 0.960 to 0.966 @ 25.00 °C[7]
Refractive Index 1.484 to 1.490 @ 20.00 °C[7]
Flash Point 226.00 °F (107.78 °C)[7]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (estimated)[7]
Solubility Soluble in alcohol; Insoluble in water[7]
XLogP3-AA 4.6[1][2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 9[2]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.

Materials:

  • Octanoic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine octanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture while stirring.

  • Reflux: Heat the mixture to reflux (approx. 110-140°C). Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by checking the amount of water collected or by using thin-layer chromatography (TLC). The reaction is typically complete in 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted octanoic acid. Vent the funnel frequently to release CO₂ gas.

    • Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

Fischer_Esterification_Workflow Reactants Octanoic Acid + Benzyl Alcohol + Toluene Catalyst Add H₂SO₄ (Catalyst) Reactants->Catalyst 1 Reflux Reflux with Dean-Stark Trap (Remove H₂O) Catalyst->Reflux 2 Workup Cool & Transfer to Separatory Funnel Reflux->Workup 3 Wash_NaHCO3 Wash with sat. NaHCO₃ Solution Workup->Wash_NaHCO3 4 Wash_H2O Wash with H₂O Wash_NaHCO3->Wash_H2O 5 Wash_Brine Wash with Brine Wash_H2O->Wash_Brine 6 Drying Dry with Anhydrous MgSO₄ Wash_Brine->Drying 7 Filtration Filter Drying->Filtration 8 Evaporation Concentrate via Rotary Evaporation Filtration->Evaporation 9 Crude_Product Crude Benzyl Octanoate Evaporation->Crude_Product 10

Caption: Workflow for the synthesis of this compound.

Purification by Vacuum Distillation

To achieve high purity, the crude this compound obtained from synthesis should be purified by vacuum distillation. This technique separates the desired ester from non-volatile impurities and any remaining starting materials with different boiling points.[8]

Equipment:

  • Short-path distillation apparatus

  • Round-bottom flask (distillation flask)

  • Receiving flask

  • Thermometer

  • Vacuum pump

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

Protocol:

  • Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.

  • Sample Preparation: Transfer the crude this compound into the distillation flask and add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation:

    • Connect the apparatus to a vacuum pump and slowly reduce the pressure to the target level (e.g., 0.5-1 mmHg).

    • Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle.

    • Collect any low-boiling fractions first.

    • Increase the temperature to distill the this compound. The fraction boiling at the correct temperature under the applied vacuum should be collected in a clean receiving flask. For reference, the boiling point at atmospheric pressure is ~310-311 °C.[7]

    • Stop the distillation before all the material in the distillation flask has evaporated to avoid the concentration of potentially unstable residues.

  • Product Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature before carefully releasing the vacuum. The purified this compound is in the receiving flask.

Purification_Workflow Crude_Product Crude this compound Setup Assemble Vacuum Distillation Apparatus Crude_Product->Setup Vacuum Apply Vacuum (e.g., 0.5-1 mmHg) Setup->Vacuum Heat Gently Heat Flask Vacuum->Heat Collect_Fractions Collect Fractions Heat->Collect_Fractions Low_Boiling Discard Low-Boiling Impurities Collect_Fractions->Low_Boiling Product_Fraction Collect Pure This compound Fraction Collect_Fractions->Product_Fraction High_Boiling Leave High-Boiling Residue in Flask Collect_Fractions->High_Boiling Cooldown Cool Apparatus & Release Vacuum Product_Fraction->Cooldown Pure_Product Pure this compound Cooldown->Pure_Product

Caption: Purification workflow for this compound.

Analysis by Reverse-Phase HPLC

The purity of the synthesized this compound can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.[2] Phosphoric acid or formic acid can be added in small amounts (e.g., 0.1%) to improve peak shape.[2] A typical starting condition could be 80:20 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm, where the benzene (B151609) ring absorbs).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the analysis and record the chromatogram.

  • The purity can be determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

References

CAS number for benzyl octanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl (B1604629) Octanoate (B1194180)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl octanoate, a versatile ester with applications in the fragrance, flavor, and pharmaceutical industries. This document outlines its chemical and physical properties, safety information, and relevant experimental methodologies.

Chemical Identification

This compound, also known as benzyl caprylate, is the ester formed from the condensation of benzyl alcohol and octanoic acid. Its primary identifier is its CAS number, which is a unique numerical identifier assigned by the Chemical Abstracts Service.

IdentifierValue
CAS Number 10276-85-4 [1]
IUPAC NameThis compound[2]
SynonymsBenzyl caprylate, Octanoic acid benzyl ester, Benzyl n-octanoate[1][2]
Molecular FormulaC15H22O2[2]
Molecular Weight234.33 g/mol [2]
InChI KeyMWQWCHLIPMDVLS-UHFFFAOYSA-N[2]
SMILESCCCCCCCC(=O)OCC1=CC=CC=C1[2]

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity, herbal odor.[3] Its physical and chemical properties are summarized in the table below.

PropertyValueSource
AppearanceColorless to light yellow, clear liquid
Boiling Point310.00 to 311.00 °C @ 760.00 mm Hg[3]
Flash Point107.78 °C (226.00 °F)[3][4]
Specific Gravity0.960 to 0.966 @ 25.00 °C[3][4]
Refractive Index1.484 to 1.490 @ 20.00 °C[3][4]
Vapor Pressure0.001 mmHg @ 25.00 °C (estimated)[3]
SolubilitySoluble in alcohol; Insoluble in water (1.467 mg/L @ 25 °C estimated)[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is generally not classified as a hazardous substance.[5] However, standard laboratory safety practices should always be observed.

Hazard InformationRecommendation
GHS Classification Not a hazardous substance or mixture.[5]
First Aid (Inhalation) Remove to fresh air. Get medical advice if you feel unwell.[5]
First Aid (Skin Contact) Take off contaminated clothing. Rinse skin with water.[5]
First Aid (Eye Contact) Rinse with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[5]
First Aid (Ingestion) Rinse mouth. Get medical advice if you feel unwell.[5]
Safe Handling Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.[5]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer-Speier esterification of octanoic acid with benzyl alcohol, typically in the presence of an acid catalyst.

General Protocol:

  • Reactants: Combine equimolar amounts of octanoic acid and benzyl alcohol in a round-bottom flask.

  • Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Solvent: A non-polar solvent such as toluene (B28343) can be used to facilitate the removal of water via a Dean-Stark apparatus.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected.

  • Workup: After the reaction is complete, cool the mixture and wash with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and remove the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation.

G cluster_reactants Reactants cluster_process Process cluster_products Products Octanoic Acid Octanoic Acid Esterification Esterification Octanoic Acid->Esterification Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water

Caption: Synthesis of this compound via Esterification.

Analytical Methodology: Reverse-Phase HPLC

This compound can be analyzed using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[6]

General Protocol:

  • Column: A C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is a common mobile phase.[6] Phosphoric acid can be added to the mobile phase.[6] For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

  • Detection: UV detection is a standard method.

  • Application: This method can be adapted for purity analysis and for the isolation of impurities in preparative separation.[6]

G Sample Sample HPLC_System HPLC System (Pump, Injector) Sample->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Data_Analysis Data Analysis (Chromatogram) Detector->Data_Analysis

Caption: General Workflow for HPLC Analysis.

Applications in Research and Development

This compound is primarily utilized in the following areas:

  • Flavor and Fragrance: It is used as a synthetic flavoring agent in foods and as a fragrance ingredient in cosmetics, perfumes, and personal care products.[6]

  • Pharmaceutical Intermediate: this compound serves as a pharmacological intermediate product.[6] Its ester structure can be a key component in the synthesis of more complex active pharmaceutical ingredients (APIs).

  • Organic Synthesis: In laboratory settings, it is used as a building block and intermediate in organic chemistry.[6]

References

Unveiling the Aromatic Ester: A Technical Guide to the Natural Sources and Occurrence of Benzyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for benzyl (B1604629) octanoate (B1194180), a significant contributor to the fragrance profile of several plant species. This document is intended to serve as a foundational resource for professionals in natural product chemistry, pharmacology, and fragrance science.

Natural Occurrence of Benzyl Octanoate

This compound is a naturally occurring ester that imparts a fruity, fatty, and herbal aroma.[1] Its presence has been documented in a variety of plant species, particularly within the Orchidaceae family. While its role in plant-pollinator interactions is an area of ongoing research, its contribution to the characteristic scent of these flowers is well-established. The following table summarizes the known natural sources of this compound. It is important to note that quantitative data on the concentration of this compound in these natural sources is not extensively available in current scientific literature.

FamilyGenusSpeciesPlant PartReference
OrchidaceaeBrassavolatuberculataFlower[The Good Scents Company, n.d.][1]
OrchidaceaeCochleanthesdiscolorFlower[The Good Scents Company, n.d.][1]
OrchidaceaeCoryanthesmastersianaFlower[The Good Scents Company, n.d.][1]
OrchidaceaeRangaerisamaniensisFlower[The Good Scents Company, n.d.][1]
OrchidaceaeTrichocentrumtigrinumFlower[The Good Scents Company, n.d.][1]
OrchidaceaeVandadenisonianaFlower[The Good Scents Company, n.d.][1]
OrchidaceaeZygopetalumcrinitumFlower[The Good Scents Company, n.d.][1]
RosaceaeRosadavuricaFlower[BenchChem, 2025][2]

Putative Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-characterized biosynthesis of other benzyl esters, such as benzyl acetate (B1210297) and benzyl benzoate, a putative pathway can be proposed.[2] This pathway involves the convergence of the shikimate pathway, leading to the formation of benzyl alcohol, and fatty acid biosynthesis, which produces octanoyl-CoA. The final step is an esterification reaction catalyzed by an acyltransferase.

The biosynthesis of the precursor, octanoyl-CoA, occurs in the mitochondria through the mitochondrial fatty acid synthesis (mtFAS) pathway.[3]

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The isolation, identification, and quantification of this compound from natural sources typically involve headspace collection or solvent extraction, followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Headspace Volatiles Collection (Dynamic Headspace)

This method is suitable for analyzing the volatile compounds emitted by living flowers without causing damage to the plant.[4]

  • Sample Preparation: Enclose the intact flower(s) in a glass chamber or a polyacetate bag.

  • Volatile Trapping: Use a portable air sampling pump to draw air from the enclosure through a sorbent trap (e.g., Tenax® TA, Porapak Q) for a defined period (e.g., 1-24 hours) at a controlled flow rate (e.g., 100-200 mL/min).

  • Sample Analysis: The trapped volatiles are then analyzed by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). The sorbent trap is placed in a thermal desorber, where it is rapidly heated to release the analytes onto the GC column.

Solvent Extraction

This method is used for the extraction of volatile and semi-volatile compounds from plant tissues.

  • Sample Preparation: Fresh or frozen plant material (e.g., flower petals) is macerated in a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture thereof). To aid in quantification, a known amount of an internal standard (e.g., a non-native ester or a stable isotope-labeled analog) should be added to the sample prior to extraction.

  • Extraction: The mixture is agitated for a period of time (e.g., 1-2 hours) and then filtered. The extraction process may be repeated to ensure complete recovery.

  • Concentration: The solvent is carefully evaporated under a gentle stream of nitrogen or using a rotary evaporator to concentrate the extract to a desired volume.

  • Sample Analysis: The concentrated extract is then analyzed by GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the separation, identification, and quantification of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile esters.

  • Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at 50°C, hold for 2 minutes, then ramp at 5-10°C/min to 250-280°C, and hold for 5-10 minutes.

  • Injection: For liquid samples, a split/splitless injector is used. For headspace analysis, a thermal desorption unit is employed.

  • Mass Spectrometry: The mass spectrometer is operated in full scan mode (e.g., m/z 40-450) for identification. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

  • Identification: this compound is identified by comparing its mass spectrum and retention index with that of an authentic standard. Key fragment ions for benzyl esters include m/z 91 (tropylium ion) and 108.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound from plant material.

Experimental Workflow for this compound Analysis Plant_Material Plant Material (e.g., Flowers) Headspace_Collection Headspace Collection (Dynamic or Static) Plant_Material->Headspace_Collection Solvent_Extraction Solvent Extraction (e.g., Hexane, DCM) Plant_Material->Solvent_Extraction TD Thermal Desorption Headspace_Collection->TD Concentration Concentration Solvent_Extraction->Concentration GCMS_Analysis GC-MS Analysis TD->GCMS_Analysis Concentration->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Identification Identification (Mass Spectra, Retention Index) Data_Processing->Identification Quantification Quantification (Internal Standard) Data_Processing->Quantification Results Results Identification->Results Quantification->Results

Caption: General workflow for this compound analysis.

This guide provides a foundational understanding of the natural occurrence and analysis of this compound. Further research is warranted to quantify its concentration in various natural sources and to fully elucidate its biosynthetic pathway and ecological significance.

References

The Discovery and Synthesis of Benzyl Octanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) octanoate (B1194180) (CAS No. 10276-85-4), also known as benzyl caprylate, is an organic ester with the chemical formula C15H22O2.[1][2] It is a colorless liquid recognized for its floral and fruity aroma, which has led to its widespread use as a fragrance ingredient in perfumes and cosmetics, as well as a flavoring agent in the food industry.[1][3] This technical guide provides a comprehensive overview of the key milestones in the understanding and synthesis of benzyl octanoate, focusing on its physicochemical properties, synthesis methodologies, and analytical characterization. While the precise historical moment of its initial discovery is not well-documented, its synthesis falls within the broader history of ester chemistry that began in the 19th century. The development of synthetic methods for esters was a significant advancement in organic chemistry, allowing for the large-scale production of flavor and fragrance compounds.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various industries. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular FormulaC15H22O2[1]
Molecular Weight234.33 g/mol [1][2]
AppearanceColorless to light yellow clear liquid[4]
Boiling Point310.00 to 311.00 °C @ 760.00 mm Hg[4]
Flash Point107.78 °C (226.00 °F)[1][4]
Specific Gravity0.96000 to 0.96600 @ 25.00 °C[4]
Refractive Index1.48400 to 1.49000 @ 20.00 °C[4]
Purity>95.0% (GC)

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical pathways. The most common methods involve the esterification of benzyl alcohol with octanoic acid or its derivatives.

Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between a carboxylic acid (octanoic acid) and an alcohol (benzyl alcohol).

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of octanoic acid and benzyl alcohol in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Synthesis from Octanoyl Chloride

A more reactive acylating agent, octanoyl chloride, can be used to react with benzyl alcohol. This method is often faster and proceeds under milder conditions.

Experimental Protocol:

  • Reactant Preparation: Dissolve benzyl alcohol in a suitable dry, non-protic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask equipped with a dropping funnel and a magnetic stirrer. A stoichiometric amount of a base, such as pyridine (B92270) or triethylamine, is added to neutralize the HCl byproduct.

  • Reagent Addition: Cool the mixture in an ice bath. Add octanoyl chloride dropwise from the dropping funnel with continuous stirring.

  • Reaction: Allow the reaction to proceed at room temperature for several hours after the addition is complete.

  • Monitoring: Monitor the reaction progress using TLC or GC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Enzymatic Synthesis

Biocatalytic methods using lipases offer a greener alternative for the synthesis of this compound, proceeding under mild conditions with high selectivity.

Experimental Protocol:

  • Reactant and Enzyme Preparation: In a suitable reaction vessel, combine octanoic acid and benzyl alcohol, often in a solvent-free system or an organic solvent like hexane. Add an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435).

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with continuous shaking to ensure proper mixing.

  • Monitoring: The conversion to this compound can be monitored over time by taking samples and analyzing them by GC.

  • Enzyme Recovery: Upon completion of the reaction, the immobilized enzyme can be easily recovered by filtration for potential reuse.

  • Purification: The product mixture is then purified, typically by vacuum distillation, to remove any unreacted starting materials.

Synthesis Pathways Diagram

Synthesis_Pathways cluster_fischer Fischer-Speier Esterification cluster_acyl_chloride Acyl Chloride Method cluster_enzymatic Enzymatic Synthesis OctanoicAcid Octanoic Acid BenzylOctanoate This compound OctanoicAcid->BenzylOctanoate + Benzyl Alcohol, H+ catalyst OctanoicAcid->BenzylOctanoate + Benzyl Alcohol BenzylAlcohol Benzyl Alcohol BenzylAlcohol->BenzylOctanoate BenzylAlcohol->BenzylOctanoate BenzylAlcohol->BenzylOctanoate OctanoylChloride Octanoyl Chloride OctanoylChloride->BenzylOctanoate + Benzyl Alcohol, Base ImmobilizedLipase Immobilized Lipase ImmobilizedLipase->BenzylOctanoate catalyzes Water Water HCl HCl

Caption: Chemical synthesis routes to this compound.

Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure of this compound, confirming the presence of the benzyl and octanoyl moieties.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[2]

Applications and Safety

This compound is primarily utilized in the fragrance and flavor industries.[1][3] It is a component of many perfumes and cosmetic products due to its pleasant scent.[3] In the food industry, it is used as a synthetic flavoring agent.[1] It is generally recognized as safe for its intended uses in food. From a safety perspective, it is not classified as a hazardous substance according to GHS criteria.[2]

Conclusion

This compound is a commercially significant ester with valuable applications in the fragrance and food industries. While its specific discovery is not prominently documented, its synthesis is well-established through various methods, including the classic Fischer-Speier esterification, reaction with octanoyl chloride, and modern enzymatic routes. The choice of synthesis method depends on factors such as desired purity, scale, and environmental considerations. The continued interest in this compound, particularly in the context of green chemistry, ensures that research into more efficient and sustainable synthesis protocols will remain an active area of investigation.

References

A Comprehensive Review of Benzyl Octanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) octanoate (B1194180), a benzyl ester of octanoic acid, is a versatile organic compound with significant applications in the fragrance, flavor, and cosmetic industries. This technical guide provides a comprehensive review of its chemical and physical properties, synthesis methodologies, analytical techniques, and known biological activities. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its toxicological profile. Furthermore, this review explores potential applications in drug delivery and therapeutics, drawing parallels with structurally related compounds. Visual diagrams of key chemical processes are included to facilitate a deeper understanding of the underlying principles.

Chemical and Physical Properties

Benzyl octanoate, also known as benzyl caprylate, is a colorless liquid with a characteristic fruity, floral odor.[1][2] It is soluble in alcohol and insoluble in water.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[4][5]
Synonyms Benzyl caprylate, Octanoic acid, benzyl ester[4][6]
CAS Number 10276-85-4[5]
Molecular Formula C15H22O2[4][5]
Molecular Weight 234.34 g/mol [4][5]
Appearance Colorless clear liquid[3]
Boiling Point 310.00 to 311.00 °C @ 760.00 mm Hg[3]
Specific Gravity 0.96000 to 0.96600 @ 25.00 °C[3]
Refractive Index 1.48400 to 1.49000 @ 20.00 °C[3]
Flash Point 226.00 °F (107.78 °C)[3][5]
logP (o/w) 5.055 (estimated)[3]
Solubility Soluble in alcohol; insoluble in water (1.467 mg/L @ 25 °C est.)[3]

Synthesis of this compound

The synthesis of this compound is primarily achieved through esterification reactions. The two main approaches are chemical synthesis, typically via Fischer esterification, and enzymatic synthesis using lipases.

Chemical Synthesis: Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid (octanoic acid) with an alcohol (benzyl alcohol) in the presence of an acid catalyst.[7][8] The reaction is reversible and is driven to completion by removing water as it is formed.[9]

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Octanoic_Acid Octanoic Acid (CH3(CH2)6COOH) Benzyl_Octanoate This compound Octanoic_Acid->Benzyl_Octanoate + Benzyl Alcohol Benzyl_Alcohol Benzyl Alcohol (C6H5CH2OH) Benzyl_Alcohol->Benzyl_Octanoate Acid_Catalyst Acid Catalyst (e.g., H2SO4, p-TsOH) Acid_Catalyst->Benzyl_Octanoate catalyzes Water Water (H2O) Benzyl_Octanoate->Water +

Figure 1: Fischer Esterification for this compound Synthesis.

Experimental Protocol: Fischer Esterification of this compound

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[9]

  • Reactant Charging: To the round-bottom flask, add equimolar amounts of octanoic acid and benzyl alcohol. A common solvent is toluene (B28343) to facilitate azeotropic removal of water.[9]

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9]

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.[9]

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by washing with brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Enzymatic Synthesis

Enzymatic synthesis of esters, particularly using lipases, offers a greener and more selective alternative to chemical methods.[1][10] Lipases can catalyze esterification or transesterification reactions under mild conditions.[1][11]

Enzymatic_Synthesis cluster_reactants Reactants cluster_biocatalyst Biocatalyst cluster_products Products Acyl_Donor Acyl Donor (Octanoic Acid or an Octanoate Ester) Benzyl_Octanoate This compound Acyl_Donor->Benzyl_Octanoate + Benzyl Alcohol Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Benzyl_Octanoate Lipase (B570770) Immobilized Lipase (e.g., Candida antarctica Lipase B) Lipase->Benzyl_Octanoate catalyzes Byproduct Byproduct (e.g., Water or another alcohol) Benzyl_Octanoate->Byproduct +

Figure 2: Lipase-Catalyzed Synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

  • Reactant Preparation: Dissolve benzyl alcohol and an acyl donor (e.g., octanoic acid for esterification or an octanoate ester like ethyl octanoate for transesterification) in a suitable organic solvent (e.g., hexane (B92381) or tert-butanol).[2]

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the reaction mixture.[1][12] The use of an immobilized enzyme facilitates easy recovery and reuse.[12][13]

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30-60 °C) with agitation.[2]

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them using gas chromatography (GC).

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.[13]

  • Product Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by silica (B1680970) gel chromatography if necessary.

Analytical Methods

The purity and identity of this compound are typically confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[14] The gas chromatogram provides the retention time, which is characteristic of the compound, and the mass spectrometer provides a fragmentation pattern that can be used for structural elucidation.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent, such as methanol (B129727) or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Carrier Gas: Helium is a common carrier gas.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • Temperature Program: A temperature gradient is used to separate the components of the sample.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.[4]

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Data Analysis: The resulting mass spectrum is compared with a reference spectrum from a database (e.g., NIST) for confirmation. The major fragments observed for this compound in GC-MS are m/z 91 (tropylium ion, base peak), 108, 57, 92, and 41.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound.[15] The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Spectral Interpretation:

    • ¹H NMR: Expect signals corresponding to the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the aliphatic protons of the octanoate chain.

    • ¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons, the methylene carbon of the benzyl group, and the aliphatic carbons of the octanoate chain.

Applications

This compound is primarily used as a fragrance and flavoring agent.[4][5] Its pleasant odor makes it a common ingredient in perfumes, cosmetics, and personal care products.[5] It is also used in the food industry as a synthetic flavoring substance.[5]

Biological Activity and Toxicology

The biological activity of this compound itself has not been extensively studied. However, information can be inferred from related compounds.

Potential Biological Activities

Benzyl esters and related compounds have shown some biological activities:

  • Antimicrobial Activity: Benzyl alcohol and its derivatives are known to possess antibacterial and antifungal properties.[16][17][18] While not specifically tested for this compound, it is plausible that it may exhibit some antimicrobial effects.

  • Anti-inflammatory Activity: Benzyl isothiocyanate, another benzyl derivative, has demonstrated anti-inflammatory effects by downregulating NF-κB signaling.[19][20][21] Further research is needed to determine if this compound shares these properties.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB degrades, releasing Nucleus Nucleus NF_κB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription of Benzyl_Derivative Benzyl Derivative (e.g., Benzyl Isothiocyanate) Benzyl_Derivative->IKK inhibits Benzyl_Derivative->IκBα inhibits degradation

Figure 3: Proposed Anti-inflammatory Mechanism of Benzyl Derivatives.
Toxicology

This compound is generally considered safe for use in food and cosmetics within specified limits.[5] Toxicological data for the broader group of benzyl derivatives, including benzyl alcohol and benzoic acid, indicate low systemic toxicity.[22] No carcinogenicity or mutagenicity has been observed in available studies for related compounds.[22]

Potential in Drug Development

While not a primary application currently, this compound's properties suggest potential roles in drug development.

Drug Delivery

As an oily vehicle, this compound could potentially be used in parenteral and topical drug delivery systems for lipophilic active pharmaceutical ingredients (APIs).[23] Oily depots for intramuscular injections can provide a sustained release of the drug.[23] Its low viscosity and good solvent properties would be advantageous in such formulations.

Prodrugs

The ester linkage in this compound could be utilized in prodrug design. A therapeutic agent could be chemically modified to include an octanoate ester, which could then be cleaved by esterases in the body to release the active drug.

Conclusion

This compound is a commercially important ester with well-defined chemical and physical properties. Its synthesis is readily achievable through both chemical and enzymatic routes, with the latter offering a more sustainable approach. While its primary applications are in the fragrance and flavor industries, its physicochemical characteristics and the biological activities of related compounds suggest potential for its use in pharmaceutical applications, particularly in drug delivery. Further research into its specific biological activities and formulation properties is warranted to fully explore its potential in the field of drug development.

References

Primary industrial uses of benzyl octanoate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the primary industrial uses of benzyl (B1604629) octanoate (B1194180) for researchers, scientists, and drug development professionals.

Introduction to Benzyl Octanoate

This compound (also known as benzyl caprylate) is an organic compound, specifically the ester derived from the condensation of benzyl alcohol and octanoic acid. Its chemical formula is C₁₅H₂₂O₂. It is a colorless to pale yellow liquid characterized by a floral, fruity aroma, often described as resembling jasmine or apricot. This distinct organoleptic profile is the primary driver of its industrial applications. While not a direct active pharmaceutical ingredient, its use in formulations and as a synthesis intermediate makes it relevant to professionals in the chemical and pharmaceutical sciences.

Core Industrial Applications

The primary industrial applications of this compound are concentrated in two main sectors: the fragrance industry and the flavor industry. Its utility is derived from its aromatic properties, stability, and blending capabilities.

Fragrance Ingredient

This compound is a widely used component in the formulation of fine fragrances, perfumes, and other scented consumer products such as soaps, lotions, and detergents. It serves as a modifier, imparting a fruity and floral character to the fragrance composition. Its relatively low volatility allows it to function as a middle note in perfumery, helping to bridge the transition from the top notes to the base notes of a scent.

Flavoring Agent

In the flavor industry, this compound is used to create fruity flavor profiles in a variety of food products. It is particularly effective in formulations for apricot, peach, and other stone fruit flavors. Its application can be found in baked goods, chewing gum, and beverages. The regulatory status and acceptable concentration levels are governed by food safety authorities such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).

Quantitative Data and Physical Properties

For ease of reference in research and formulation, the key quantitative and physical properties of this compound are summarized below.

PropertyValue
Molecular Weight 234.34 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity, floral, jasmine, apricot
Boiling Point 298 °C (568 °F; 571 K)
Melting Point 19.8 °C (67.6 °F; 292.9 K)
Density 0.958 g/cm³
Refractive Index 1.486 - 1.489
Flash Point > 100 °C (> 212 °F)
Solubility Insoluble in water; soluble in alcohol and oils

Synthesis and Manufacturing Workflow

The most common industrial synthesis of this compound is through Fischer-Speier esterification. This process involves the acid-catalyzed reaction between benzyl alcohol and octanoic acid.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products cluster_purification Purification cluster_final Final Product BA Benzyl Alcohol Reaction Esterification Reaction (Heating/Reflux) BA->Reaction OA Octanoic Acid OA->Reaction Acid Acid Catalyst (e.g., H₂SO₄) Acid->Reaction BO Crude this compound Reaction->BO Water Water Reaction->Water Neutralization Neutralization (e.g., with NaHCO₃) BO->Neutralization Washing Water Washing Neutralization->Washing Drying Drying (e.g., with MgSO₄) Washing->Drying Distillation Vacuum Distillation Drying->Distillation PureBO Purified this compound Distillation->PureBO

Caption: Fischer-Speier esterification process for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from benzyl alcohol and octanoic acid.

Materials:

  • Benzyl alcohol (1.0 mol equivalent)

  • Octanoic acid (1.1 mol equivalent)

  • Concentrated sulfuric acid (0.02 mol equivalent) as a catalyst

  • Toluene (B28343) (as a solvent for azeotropic removal of water)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Methodology:

  • Combine benzyl alcohol, octanoic acid, and toluene in a round-bottom flask.

  • Add the concentrated sulfuric acid catalyst to the mixture.

  • Attach the Dean-Stark apparatus and condenser. Heat the mixture to reflux.

  • Continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

  • The resulting crude product can be further purified by vacuum distillation to yield high-purity this compound.

Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of synthesized this compound and identify any impurities.

Workflow:

GCMS_Workflow SamplePrep Sample Preparation (Dilute in appropriate solvent, e.g., Hexane) GC_Injection GC Injection SamplePrep->GC_Injection Separation Chromatographic Separation (Based on volatility and column affinity) GC_Injection->Separation Ionization Eluent Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection (Electron Multiplier) MassAnalysis->Detection DataAcquisition Data Acquisition (Chromatogram and Mass Spectra) Detection->DataAcquisition DataAnalysis Data Analysis (Peak integration for purity, library search for identification) DataAcquisition->DataAnalysis

Caption: Standard workflow for GC-MS quality control analysis.

Typical GC-MS Parameters:

  • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 10 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 450.

Data Interpretation:

  • The retention time of the major peak is compared to a certified reference standard of this compound to confirm identity.

  • The area of the this compound peak as a percentage of the total peak area in the chromatogram provides a measure of its purity.

  • Mass spectra of minor peaks are compared against spectral libraries (e.g., NIST) to identify impurities, such as unreacted starting materials or by-products.

Conclusion

This compound is a valuable specialty chemical whose industrial utility is firmly rooted in its pleasant, fruity-floral aroma. Its primary roles as a fragrance and flavor ingredient are supported by well-established synthesis and quality control protocols. For researchers and professionals in formulation science, a thorough understanding of its physical properties, synthesis pathways, and analytical characterization is essential for its effective application in consumer products and food systems.

Benzyl Octanoate: A Technical Guide to its Flavor Profile and Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) octanoate (B1194180) (CAS No: 10276-85-4) is a fatty acid ester recognized for its characteristic aroma and flavor, contributing significantly to the sensory profiles of various food products, fragrances, and pharmaceutical formulations.[1][2][3] This technical guide provides an in-depth analysis of the flavor profile of benzyl octanoate, supported by available sensory data and detailed experimental methodologies for its evaluation. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and utilize the sensory properties of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in flavor and fragrance formulations.

PropertyValueReference
Molecular Formula C15H22O2[2]
Molecular Weight 234.33 g/mol [2]
Appearance Colorless, clear liquid (estimated)[3]
Boiling Point 310.00 to 311.00 °C @ 760.00 mm Hg[3]
Flash Point 226.00 °F (107.78 °C)[3]
Specific Gravity 0.96000 to 0.96600 @ 25.00 °C[3]
Refractive Index 1.48400 to 1.49000 @ 20.00 °C[3]
Solubility Soluble in alcohol; Insoluble in water (1.467 mg/L @ 25 °C est.)[4]

Flavor Profile and Sensory Data

Sensory DescriptorDescriptionReference
Fruity General fruity character, with specific notes of peach and pineapple.[3][4]
Floral Described as having a jasmine-like floral character.[3]
Fatty/Waxy Possesses fatty and waxy undertones.[3]
Herbal Exhibits an herbal quality.[3][4]
Balsamic Soft balsamic undertones are noted.[3]
Coconut Subtle coconut-fatty nuances.[3]

Due to the lack of specific, publicly available quantitative sensory data for this compound, the following table provides odor and taste threshold data for structurally related esters to serve as a proxy for understanding its potential potency.

CompoundOdor Threshold in Water (ppb)Taste Threshold in Water (ppm)Reference
Benzyl Acetate --[5]
Ethyl Octanoate --[6]
Benzyl Alcohol 10,0005.5[7]

Experimental Protocols for Sensory Analysis

The sensory properties of flavor compounds like this compound are typically evaluated using a combination of instrumental and human sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify aroma-active compounds in a sample.[8][9][10]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in an appropriate solvent (e.g., ethanol) at a concentration suitable for injection.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split between the FID and the ODP.

  • Chromatographic Conditions:

    • Column: A non-polar column (e.g., DB-5) and a polar column (e.g., HP-Innowax) are typically used for comprehensive analysis.[9]

    • Injector Temperature: 250 °C[9]

    • Oven Temperature Program: Initial temperature of 40 °C held for 6 minutes, ramped at 3 °C/min to 100 °C, then ramped at 5 °C/min to 230 °C and held for 20 minutes.[9]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[9]

    • Detector Temperature (FID): 280 °C[9]

  • Olfactometry: Trained sensory panelists sniff the effluent from the ODP and record the odor descriptors and their intensity at specific retention times.

  • Data Analysis: The data from the FID and the sensory panel are combined to create an aromagram, which correlates specific chemical compounds with their perceived aroma.

Sensory Panel Evaluation

A trained sensory panel can provide detailed quantitative and qualitative data on the flavor profile of this compound.

Methodology:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific flavor attributes.

  • Sample Preparation: this compound is dissolved in a neutral medium (e.g., water with a small amount of ethanol (B145695) or a simple sugar solution) at various concentrations.

  • Evaluation Procedure:

    • Panelists are presented with the samples in a controlled environment (e.g., individual booths with controlled lighting and temperature).

    • A standardized evaluation protocol is followed, which may include techniques like Quantitative Descriptive Analysis (QDA®) or Flavor Profile Analysis.

    • Panelists rate the intensity of various flavor descriptors (e.g., fruity, floral, fatty, sweet, bitter) on a structured scale (e.g., a 15-cm line scale).

  • Data Analysis: The data from the panelists are statistically analyzed to generate a comprehensive sensory profile of the compound.

Signaling Pathways in Flavor Perception

The perception of flavor is a complex process involving both the olfactory (smell) and gustatory (taste) systems.

Olfactory Signaling Pathway

The perception of aromas like that of this compound is initiated by the binding of the odorant molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[11]

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Olfactory Signal Transduction Cascade
Gustatory Signaling Pathway for Fatty Acids

The gustatory perception of fatty acids, which may be relevant to the "fatty" note of this compound, is an emerging area of research. Receptors such as GPR120, a GPCR, have been implicated in the detection of long-chain fatty acids.[12][13]

Gustatory_Signaling_Pathway FattyAcid Fatty Acid Moiety (from this compound) GPR120 GPR120 (GPCR) FattyAcid->GPR120 Binds to G_q G-protein (Gαq) GPR120->G_q Activates PLC Phospholipase C (PLC) G_q->PLC Activates IP3 IP₃ PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Ca_release Ca²⁺ Release ER->Ca_release Neurotransmitter Neurotransmitter Release Ca_release->Neurotransmitter Signal Signal to Brain Neurotransmitter->Signal

Gustatory Signal Transduction for Fatty Acids

Experimental Workflow

A typical workflow for the comprehensive sensory analysis of a flavor compound like this compound is outlined below.

Experimental_Workflow cluster_0 Instrumental Analysis cluster_1 Sensory Panel Analysis cluster_2 Data Integration & Interpretation SamplePrep_GC Sample Preparation (Dilution Series) GCO Gas Chromatography-Olfactometry (GC-O) SamplePrep_GC->GCO GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SamplePrep_GC->GCMS DataAnalysis Statistical Analysis GCO->DataAnalysis GCMS->DataAnalysis PanelistTraining Panelist Screening & Training SensoryEval Sensory Evaluation (QDA / Flavor Profile) PanelistTraining->SensoryEval SamplePrep_Sensory Sample Preparation (Aqueous Solution) SamplePrep_Sensory->SensoryEval SensoryEval->DataAnalysis FlavorProfile Comprehensive Flavor Profile DataAnalysis->FlavorProfile

Workflow for Sensory Analysis of this compound

Conclusion

This compound is a valuable flavor and fragrance compound with a multifaceted sensory profile. While qualitative descriptors are well-documented, further research is needed to establish definitive quantitative sensory data, such as odor and taste thresholds. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for the scientific investigation and application of this compound in various industrial and research settings. A comprehensive understanding of its sensory characteristics is paramount for its effective use in product development and formulation.

References

The Olfactory Profile of Benzyl Octanoate: A Technical Guide for Perfumery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) octanoate (B1194180) is a significant aroma chemical in the perfumer's palette, valued for its unique and versatile olfactory characteristics. This technical guide provides an in-depth analysis of its scent profile, physicochemical properties, and application in perfumery. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in fragrance development and evaluation.

Benzyl octanoate, a benzyl ester of octanoic acid, is characterized by a complex aromatic profile that combines fruity and floral notes with fatty and herbal undertones.[1][2] Its multifaceted scent makes it a valuable component in a wide array of fragrance compositions, contributing to both the top and middle notes. This document will explore the detailed olfactory description, relevant physicochemical data, and established experimental protocols for the evaluation of this compound.

Olfactory Characteristics

The scent of this compound is predominantly described as having herbal, fatty, and fruity notes.[1][2] More nuanced descriptions often include facets of peach and pineapple.[1][2] Some sources also characterize its aroma as having a jasmine-like fruity-waxy quality with soft balsamic and coconut-fatty undertones, making it useful for imparting floral body and creamy fruit notes to a fragrance.

The overall odor profile can be summarized as:

  • Primary Notes: Herbal, Fatty, Fruity[1][2]

  • Secondary Notes: Peach, Pineapple[1][2]

  • Subtle Nuances: Waxy, Balsamic, Coconut

Due to its composition, this compound is classified as a flavor and fragrance agent.[2]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in fragrance formulations. These properties influence its volatility, stability, and compatibility with other ingredients.

PropertyValueReference
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol [3]
Appearance Colorless clear liquid (est.)[2]
Specific Gravity 0.960 to 0.966 @ 25°C[2]
Refractive Index 1.484 to 1.490 @ 20°C[2]
Boiling Point 310.00 to 311.00 °C @ 760.00 mm Hg[2]
Vapor Pressure 0.001 mmHg @ 25°C (est.)[2]
Flash Point 226.00 °F (107.78 °C)[2]
Solubility Soluble in alcohol; Insoluble in water[2]
Water Solubility 1.467 mg/L @ 25°C (est.)[2]
logP (o/w) 5.055 (est.)[2]

Odor Threshold

EsterOdor Detection Threshold (in water, ppb)
Ethyl Butyrate1
Ethyl Hexanoate1
Ethyl Valerate1.5
Ethyl Heptanoate2.2
Ethyl Propionate10
Ethyl Octanoate15
Ethyl Acetate5,000
Ethyl Formate150,000

Application in Perfumery

This compound is a versatile ingredient used in a variety of fragrance applications. Its primary function in cosmetics is as a perfuming agent, enhancing the smell of a product and perfuming the skin. It is widely used in the creation of many perfumes. The International Fragrance Association (IFRA) recommends a usage level of up to 8.0% in the final fragrance concentrate.[2] Its potential uses are in creating fruity, herbal, tropical, and wine-like scent profiles.

Experimental Protocols

The evaluation of fragrance ingredients like this compound relies on standardized sensory and analytical methods. Below are detailed methodologies for key experiments.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a standard method for the sensory evaluation of an aromatic compound by a trained panel.

  • Panelist Selection and Training:

    • A panel of 10-12 individuals is selected based on their ability to discriminate between different aromas and articulate their sensory experiences.[1]

    • Panelists undergo extensive training to develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of the substance being tested.[1]

  • Lexicon Development:

    • The panel, guided by a leader, is presented with the sample (this compound) to generate a comprehensive list of descriptive terms for its aroma.[1]

    • Through discussion, this list is refined to a final set of non-overlapping attributes (e.g., "fruity," "herbal," "fatty," "peach," "pineapple").[1]

  • Sample Preparation and Presentation:

    • Samples of this compound are prepared at a standardized concentration in a neutral solvent (e.g., ethanol).

    • Samples are presented to panelists in a controlled environment, typically in individual booths with controlled lighting and temperature, to minimize distractions.[1]

  • Evaluation and Data Collection:

    • Panelists independently rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15 cm line anchored with "low intensity" and "high intensity").[1]

    • The ratings are then converted to numerical data for statistical analysis.[1]

Analytical Method: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds.[5][6]

  • Sample Preparation:

    • A solution of the fragrance oil containing this compound is prepared.

    • Volatile compounds are isolated using techniques such as headspace analysis or solid-phase microextraction (SPME).[5]

  • Gas Chromatographic Separation:

    • The isolated volatile compounds are injected into a gas chromatograph equipped with a suitable capillary column to separate the individual components based on their boiling points and polarity.[6]

  • Olfactometry and Detection:

    • The effluent from the GC column is split, with one portion directed to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port.[6]

    • A trained assessor at the sniffing port records the retention time and describes the odor of each eluting compound.[5][7]

  • Data Analysis:

    • The data from the chemical detector and the sensory evaluation are correlated to identify the specific compounds responsible for the different aroma notes.[7]

Safety and Toxicology

The safety profile of this compound is a critical consideration for its use in consumer products. While many sources indicate it is safe for use in foods and cosmetics, some data on related compounds suggest a need for careful handling and consideration of environmental impact.

Most reports (90 out of 91) indicate that this chemical does not meet GHS hazard criteria.[3] However, safety data for the structurally related compound, benzyl benzoate, indicates that it can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Given the structural similarities, a cautious approach is warranted.

EndpointFindingReference
GHS Hazard Classification Does not meet GHS hazard criteria for 98.9% of reports.[3]
Oral Toxicity (Benzyl Benzoate) Harmful if swallowed. LD50 (oral, rat): 1,500 mg/kg.
Aquatic Toxicity (Benzyl Benzoate) Very toxic to aquatic life. LC50 (Danio rerio, 96h): 2.32 mg/l.

It is recommended to handle this compound in accordance with good industrial hygiene and safety practices.

Visualizations

Logical Relationship of this compound's Properties and Applications

cluster_chem Chemical Properties cluster_olfactory Olfactory Profile cluster_app Perfumery Application cluster_safety Safety & Handling Molecular Structure\n(Benzyl Ester of Octanoic Acid) Molecular Structure (Benzyl Ester of Octanoic Acid) Physicochemical Properties\n(Volatility, Solubility, etc.) Physicochemical Properties (Volatility, Solubility, etc.) Molecular Structure\n(Benzyl Ester of Octanoic Acid)->Physicochemical Properties\n(Volatility, Solubility, etc.) Scent Profile\n(Herbal, Fruity, Fatty) Scent Profile (Herbal, Fruity, Fatty) Molecular Structure\n(Benzyl Ester of Octanoic Acid)->Scent Profile\n(Herbal, Fruity, Fatty) Toxicological Profile Toxicological Profile Molecular Structure\n(Benzyl Ester of Octanoic Acid)->Toxicological Profile Use in Fragrance Compositions Use in Fragrance Compositions Physicochemical Properties\n(Volatility, Solubility, etc.)->Use in Fragrance Compositions Contribution to Scent\n(Floral Body, Creamy Fruits) Contribution to Scent (Floral Body, Creamy Fruits) Scent Profile\n(Herbal, Fruity, Fatty)->Contribution to Scent\n(Floral Body, Creamy Fruits) Odor Intensity & Threshold Odor Intensity & Threshold Usage Regulations (IFRA) Usage Regulations (IFRA) Use in Fragrance Compositions->Usage Regulations (IFRA) Contribution to Scent\n(Floral Body, Creamy Fruits)->Use in Fragrance Compositions Toxicological Profile->Usage Regulations (IFRA)

Caption: Interplay of this compound's Properties and Use.

Experimental Workflow for Sensory and Analytical Evaluation

cluster_sensory Sensory Evaluation (QDA) cluster_analytical Analytical Evaluation (GC-O) start This compound Sample sensory_prep Sample Preparation (in neutral solvent) start->sensory_prep analytical_prep Sample Preparation (SPME/Headspace) start->analytical_prep sensory_eval Panel Evaluation (Intensity Ratings) sensory_prep->sensory_eval sensory_data Data Analysis (Statistical) sensory_eval->sensory_data olfactory_profile Comprehensive Olfactory Profile sensory_data->olfactory_profile gc_o GC-Olfactometry analytical_prep->gc_o analytical_data Data Correlation (Chemical & Sensory) gc_o->analytical_data analytical_data->olfactory_profile

Caption: Workflow for this compound Olfactory Analysis.

References

An In-depth Technical Guide on the General Safety and Handling Precautions for Benzyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for benzyl (B1604629) octanoate (B1194180), a widely used fragrance and flavoring agent. The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of its properties and associated handling protocols.

Chemical and Physical Properties

Benzyl octanoate is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for safe handling and storage.

PropertyValueReference
Molecular Formula C15H22O2[2]
Molecular Weight 234.33 g/mol [3]
CAS Number 10276-85-4[2]
EC Number 233-620-7[4]
Appearance Colorless clear liquid[5]
Boiling Point 310.00 to 311.00 °C @ 760.00 mm Hg[5]
Flash Point 107.78 °C (226.00 °F) TCC[6]
Specific Gravity 0.96000 to 0.96600 @ 25.00 °C[6]
Refractive Index 1.48400 to 1.49000 @ 20.00 °C[6]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (estimated)[5]
Water Solubility 1.467 mg/L @ 25 °C (estimated)[6]
logP (o/w) 5.055 (estimated)[6]

Toxicological Data

According to the available safety data, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[4] It is considered safe for use in foods as a synthetic flavoring agent and in cosmetics.[2] However, detailed public toxicological studies with specific LD50 values for this compound are limited. One safety assessment for its component acid, octanoic acid, suggests it is not expected to be genotoxic.[7]

EndpointResultReference
GHS Hazard Classification Not a hazardous substance or mixture[4]
Genotoxicity Not expected to be genotoxic[7]

It is important to note that while generally considered safe, direct contact with the undiluted substance should be avoided.

Fire and Explosion Hazards

This compound is a combustible liquid with a relatively high flash point.

Hazard ParameterValue/InformationReference
Flash Point 107.78 °C (226.00 °F)[2][6]
Suitable Extinguishing Media Dry powder, Foam, Water spray, Carbon dioxide (CO2)[4]
Specific Hazards No specific hazards identified[4]
Firefighter Protection Use personal protective equipment.[4]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe working environment.

4.1. Safe Handling:

  • Ensure adequate ventilation, using local exhaust if necessary, to prevent the generation of vapor or mist.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Wash hands and face thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[8]

4.2. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep containers tightly closed.

  • Store away from incompatible substances.[2]

  • It is recommended to store in a cool and dark place, below 15°C.[1]

Accidental Release and First Aid Measures

5.1. Accidental Release:

  • Wear suitable protective equipment and ensure adequate ventilation.[4]

  • Prevent the product from entering drains.[4]

  • Contain the spill using an absorbent material such as sand, diatomite, or universal binders.[9]

  • Collect the absorbed material and dispose of it in accordance with local regulations.[8]

5.2. First Aid:

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical advice.[4]

  • Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin with plenty of water. If irritation occurs, get medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Seek medical advice.[4]

Experimental Protocols

A standard method for analyzing this compound is reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

RP-HPLC for this compound Analysis:

  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid.[2]

  • Note: For Mass-Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

  • This method is scalable and can be used for the isolation of impurities in preparative separation.[2]

Logical Workflow for Safe Handling

The following diagram illustrates the logical relationship between the properties of this compound and the recommended safety precautions.

Benzyl_Octanoate_Safety cluster_properties Properties of this compound cluster_precautions Handling and Safety Precautions Prop_Physical Physical State: Liquid Prec_Handling General Handling: - Use in well-ventilated area - Avoid contact with skin/eyes - Wear PPE Prop_Physical->Prec_Handling necessitates Prec_Spill Spill Response: - Absorb with inert material - Prevent entry into drains Prop_Physical->Prec_Spill dictates Prop_Health Health Hazard: Not Classified as Hazardous Prop_Health->Prec_Handling informs Prop_Fire Fire Hazard: Combustible Liquid Prec_Fire Firefighting: - Use CO2, dry powder, foam - Wear protective equipment Prop_Fire->Prec_Fire requires Prec_Storage Storage: - Cool, dry, ventilated place - Tightly closed containers Prec_Handling->Prec_Storage

Relationship between this compound Properties and Safety Precautions.

References

Methodological & Application

Standard Laboratory Synthesis of Benzyl Octanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the standard laboratory synthesis of benzyl (B1604629) octanoate (B1194180). The primary method detailed is the Fischer esterification of octanoic acid and benzyl alcohol, a robust and widely used method for ester synthesis. This protocol includes detailed methodologies, reagent information, reaction conditions, purification techniques, and characterization data. The information is intended to enable researchers to safely and efficiently synthesize benzyl octanoate for applications in fragrance, flavor, and pharmaceutical research and development.

Introduction

This compound (C₁₅H₂₂O₂) is an organic ester with a characteristic fruity and floral aroma. It is utilized as a fragrance and flavoring agent and serves as a versatile intermediate in organic synthesis.[1][2] The standard laboratory preparation involves the acid-catalyzed esterification of octanoic acid with benzyl alcohol. This reaction, known as the Fischer esterification, is a reversible reaction that can be driven to completion by removing water as it is formed or by using an excess of one of the reactants.[3][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.33 g/mol [1]
Appearance Colorless to light yellow, clear liquid[5]
Boiling Point 310-311 °C at 760 mmHg[6]
Density ~0.960 g/mL at 25 °C[6]
Refractive Index ~1.484 at 20 °C[6]
Solubility Insoluble in water; soluble in alcohol[6]

Reaction Scheme: Fischer Esterification

The synthesis of this compound from octanoic acid and benzyl alcohol proceeds via the following reaction:

Fischer_Esterification octanoic_acid Octanoic Acid benzyl_octanoate This compound octanoic_acid->benzyl_octanoate H⁺ (catalyst) Heat plus2 + octanoic_acid->plus2 H⁺ (catalyst) Heat water Water octanoic_acid->water H⁺ (catalyst) Heat plus1 + plus1->benzyl_octanoate H⁺ (catalyst) Heat plus1->plus2 H⁺ (catalyst) Heat plus1->water H⁺ (catalyst) Heat benzyl_alcohol Benzyl Alcohol benzyl_alcohol->benzyl_octanoate H⁺ (catalyst) Heat benzyl_alcohol->plus2 H⁺ (catalyst) Heat benzyl_alcohol->water H⁺ (catalyst) Heat

Caption: Fischer esterification of octanoic acid and benzyl alcohol.

Experimental Protocol

This protocol details the synthesis of this compound via Fischer esterification, followed by workup and purification.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
Octanoic AcidC₈H₁₆O₂144.2114.42 g (0.1 mol)
Benzyl AlcoholC₇H₈O108.1413.0 g (0.12 mol)Used in slight excess
Sulfuric Acid (conc.)H₂SO₄98.08~0.5 mLCatalyst
Diethyl Ether(C₂H₅)₂O74.12~100 mLFor extraction
Saturated Sodium BicarbonateNaHCO₃84.01~60 mLFor neutralization
Anhydrous Sodium Sulfate (B86663)Na₂SO₄142.04~10 gDrying agent
Brine (sat. NaCl solution)NaCl58.44~30 mLFor washing
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine octanoic acid (14.42 g, 0.1 mol) and benzyl alcohol (13.0 g, 0.12 mol).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (~0.5 mL) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Workup and Purification
  • Extraction: Transfer the cooled reaction mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous (lower) layer.

  • Neutralization: Wash the organic layer with two 30 mL portions of saturated sodium bicarbonate solution to neutralize any unreacted octanoic acid and the sulfuric acid catalyst. Check the pH of the aqueous wash to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with 30 mL of brine to remove any residual water-soluble impurities.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate for at least 20 minutes.

  • Solvent Removal: Decant the dried organic solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.

  • Distillation (Optional): For higher purity, the crude this compound can be purified by vacuum distillation.

Expected Yield

The expected yield of this compound is typically in the range of 70-85%, depending on the reaction conditions and efficiency of the purification process.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

AnalysisExpected Results
¹H NMR (CDCl₃)δ ~7.3 (m, 5H, Ar-H), 5.1 (s, 2H, -CH₂-Ar), 2.3 (t, 2H, -C(=O)-CH₂-), 1.6 (m, 2H), 1.3 (m, 8H), 0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ ~173 (C=O), 136 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 66 (-O-CH₂-), 34, 31, 29, 25, 22, 14 (-CH₃)[1]
IR (neat)~3030 cm⁻¹ (Ar C-H), ~2930, 2860 cm⁻¹ (Aliphatic C-H), ~1735 cm⁻¹ (C=O, ester), ~1160 cm⁻¹ (C-O)
GC-MS A major peak corresponding to a mass-to-charge ratio (m/z) consistent with this compound (e.g., fragments at 91 for the benzyl cation).[1]

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine Octanoic Acid, Benzyl Alcohol, and H₂SO₄ reflux Reflux for 2-4 hours reactants->reflux cool Cool to Room Temperature reflux->cool extraction Extraction with Diethyl Ether and Water cool->extraction neutralization Wash with NaHCO₃ Solution extraction->neutralization brine_wash Wash with Brine neutralization->brine_wash drying Dry with Na₂SO₄ brine_wash->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal distillation Vacuum Distillation (Optional) solvent_removal->distillation characterization Characterization (NMR, IR, GC-MS) solvent_removal->characterization distillation->characterization

References

Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the enzymatic synthesis of benzyl (B1604629) octanoate (B1194180), a valuable flavor and fragrance compound. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis, operating under mild conditions with high specificity. This document outlines detailed experimental protocols, presents key quantitative data from related studies to guide reaction optimization, and provides visual representations of the experimental workflow and enzymatic reaction mechanism.

Introduction to Enzymatic Ester Synthesis

The enzymatic synthesis of esters, such as benzyl octanoate, is a biocatalytic process that utilizes lipases (triacylglycerol hydrolases, EC 3.1.1.3) to catalyze the esterification of an alcohol (benzyl alcohol) with a carboxylic acid (octanoic acid). This method is gaining prominence due to its environmental benefits, including mild reaction conditions, reduced byproduct formation, and the use of renewable catalysts. Immobilized lipases are particularly favored as they can be easily recovered and reused, which enhances the economic feasibility of the process.

Key Advantages of Enzymatic Synthesis:

  • High Specificity: Lipases exhibit high chemo-, regio-, and enantioselectivity, leading to purer products.

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures and pressures compared to chemical methods, reducing energy consumption and preserving the integrity of sensitive molecules.

  • Environmentally Friendly: Biocatalysis avoids the use of harsh and toxic chemical catalysts.

  • Reusability of Catalyst: Immobilized enzymes can be used for multiple reaction cycles, lowering operational costs.

Lipase (B570770) Selection and Immobilization

The choice of lipase is critical for achieving high yields in ester synthesis. Candida antarctica lipase B (CALB), often immobilized and commercially available as Novozym® 435, is a widely used and highly effective biocatalyst for esterification reactions. Other lipases, such as those from Rhizomucor miehei (Lipozyme® RM IM), have also demonstrated efficacy in similar syntheses.

Immobilization of lipases on solid supports, such as macroporous resins or chitosan, enhances their stability in organic solvents and at higher temperatures, and facilitates their separation from the reaction mixture.

Data Presentation: Reaction Parameters for Analogous Ester Syntheses

While specific data for this compound synthesis is limited in publicly available literature, the following tables summarize reaction conditions and outcomes for the synthesis of structurally similar esters, benzyl acetate (B1210297) and benzyl benzoate. This data provides a strong starting point for the optimization of this compound synthesis.

Table 1: Reaction Conditions for the Synthesis of Benzyl Acetate using Immobilized Candida antarctica Lipase B (CALB)

ParameterValue / ConditionReference
Enzyme CALB immobilized on chitosan-polyphosphate
Substrates Benzyl alcohol and various acyl donors
Acyl Donor Vinyl acetate (most effective)
Solvent Hexane
Temperature 30 °C
Reaction Time 24 hours
Conversion Yield 98%

Table 2: Reaction Conditions for the Synthesis of Benzyl Benzoate using Immobilized Lipases

ParameterNovozym® 435Lipozyme® RM IMReference
Acyl Donor Benzoic anhydrideBenzoic anhydride
Molar Ratio (Alcohol:Anhydride) 1:51:5
Temperature 60 °C40 °C
Enzyme Loading 10% (w/w)10% (w/w)
Solvent tert-Butanoltert-Butanol
Reaction Time 24 hours24 hours
Maximum Conversion 32%51%

Experimental Protocols

The following protocols are adapted from established methods for the enzymatic synthesis of benzyl esters and provide a robust framework for the synthesis of this compound.

Protocol 1: Direct Esterification of Benzyl Alcohol and Octanoic Acid

This protocol describes the direct reaction

Application Notes and Protocol for the Purification of Benzyl Octanoate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) octanoate (B1194180) is an ester with applications in the fragrance, flavor, and pharmaceutical industries. It is characterized by its fruity, floral aroma and is used as a fragrance ingredient and flavoring agent. In pharmaceutical development, it may be used as a specialty solvent or an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The synthesis of benzyl octanoate, typically via Fischer esterification of benzyl alcohol and octanoic acid, results in a crude product that may contain unreacted starting materials and byproducts. Therefore, a robust purification method is essential to obtain high-purity this compound suitable for its intended applications.

This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. This technique separates compounds based on their polarity. This compound, being a relatively non-polar ester, will be separated from more polar impurities such as residual benzyl alcohol and octanoic acid. The protocol also includes a method for Thin-Layer Chromatography (TLC) to monitor the purification process.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₂O₂[1][2]
Molecular Weight 234.33 g/mol [1][2]
Appearance Colorless clear liquid[3]
Boiling Point 310.00 to 311.00 °C @ 760.00 mm Hg[3]
Density 0.960 to 0.966 g/cm³ @ 25.00 °C[3]
Solubility Insoluble in water; soluble in alcohol.[3]
logP (o/w) 5.055 (estimated)[3]

Experimental Protocols

This section details the necessary protocols for the purification of this compound by column chromatography, including a preliminary TLC analysis to determine the optimal mobile phase.

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

Objective: To determine the optimal solvent system (mobile phase) for the separation of this compound from impurities. An ideal mobile phase will result in an Rf value of approximately 0.2-0.4 for this compound, ensuring good separation on the column.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Crude this compound mixture

  • Developing chamber

  • Capillary tubes for spotting

  • Solvents: n-hexane (or petroleum ether), ethyl acetate (B1210297)

  • Visualization agent: UV lamp (254 nm), and/or a staining solution (e.g., potassium permanganate (B83412) or phosphomolybdic acid stain)

Procedure:

  • Prepare the Developing Chamber: Pour a small amount (0.5-1 cm depth) of a test mobile phase into the developing chamber. A good starting point is a 9:1 mixture of hexane:ethyl acetate. Close the chamber and allow it to saturate with solvent vapors for at least 15 minutes.

  • Spot the TLC Plate: Using a capillary tube, spot the crude this compound mixture onto the baseline of a TLC plate. Make the spot as small as possible.

  • Develop the Plate: Place the spotted TLC plate into the saturated developing chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle any visible spots with a pencil. If spots are not clearly visible, use a chemical stain like potassium permanganate.

  • Analyze the Results: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize the Mobile Phase:

    • If the this compound spot has an Rf value that is too low (<0.2), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2 or 7:3 hexane:ethyl acetate).

    • If the Rf value is too high (>0.5), decrease the polarity by increasing the proportion of hexane.

    • The goal is to achieve good separation between the this compound spot and any impurity spots, with the Rf of this compound being in the 0.2-0.4 range.

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To purify crude this compound using column chromatography based on the optimized mobile phase from Protocol 1.

Materials:

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Optimized mobile phase (e.g., hexane:ethyl acetate mixture)

  • Crude this compound

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to aid in uniform packing.

    • Allow the silica gel to settle, and then add a layer of sand (approximately 1 cm) on top of the packed silica.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the sand.

    • Gently add a small amount of fresh mobile phase to wash any remaining sample from the sides of the column onto the sand, and again drain the solvent to the top of the sand layer.

  • Elution:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per fraction).

    • If a gradient elution is necessary (as determined by TLC showing impurities of very different polarities), start with a less polar solvent mixture and gradually increase the polarity by adding more ethyl acetate.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC (using the optimized mobile phase) to identify which fractions contain the pure this compound. Spot the crude mixture as a reference.

  • Product Recovery:

    • Combine the pure fractions containing this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product using an appropriate analytical technique (e.g., GC-MS, NMR).

Data Presentation

The following table summarizes the key parameters for the chromatographic purification of this compound.

ParameterDescription/ValueNotes
Stationary Phase Silica Gel (60-120 mesh)Standard polarity for normal-phase chromatography.
Mobile Phase Hexane:Ethyl AcetateThe ratio should be optimized by TLC. A starting point of 9:1 is recommended.
Expected Rf (TLC) ~0.2 - 0.4This range provides optimal separation in column chromatography.
Elution Order 1. Benzyl Octanoate2. Benzyl Alcohol3. Octanoic AcidBased on increasing polarity. Non-polar compounds elute first.
Visualization UV light (254 nm), Potassium Permanganate or Phosphomolybdic Acid stainThis compound will quench UV fluorescence. Staining can help visualize non-UV active impurities.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Recovery TLC_optimization TLC Mobile Phase Optimization Elution Elution with Optimized Mobile Phase TLC_optimization->Elution Determines Solvent Ratio Column_packing Column Packing (Silica Gel Slurry) Sample_loading Sample Loading (Crude this compound) Column_packing->Sample_loading Sample_loading->Elution Fraction_collection Fraction Collection Elution->Fraction_collection Fraction_analysis TLC Analysis of Fractions Fraction_collection->Fraction_analysis Pooling Pooling of Pure Fractions Fraction_analysis->Pooling Solvent_removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_removal Final_product Purified This compound Solvent_removal->Final_product

Caption: Experimental workflow for the purification of this compound.

References

Application of Benzyl Octanoate as a Fragrance Ingredient in Cosmetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) octanoate (B1194180) (CAS No. 10276-85-4) is a benzyl ester of octanoic acid, widely utilized in the cosmetics industry as a fragrance ingredient.[1][2] Its characteristic fruity, floral, and slightly waxy aroma contributes to the sensory profile of a diverse range of personal care products.[3] This document provides detailed application notes and experimental protocols for the use of benzyl octanoate in cosmetic formulations, with a focus on its chemical properties, safety evaluation, and sensory analysis.

Chemical and Physical Properties

Accurate characterization of this compound is fundamental to its application in cosmetic science. The following tables summarize its key chemical and physical properties.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name This compound
Synonyms Benzyl caprylate, Octanoic acid, benzyl ester
CAS Number 10276-85-4[4]
EC Number 233-620-7[4]
Molecular Formula C15H22O2[1][4]
Molecular Weight 234.33 g/mol [1][4]
SMILES CCCCCCCC(=O)OCC1=CC=CC=C1[4]
InChIKey MWQWCHLIPMDVLS-UHFFFAOYSA-N[4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless, clear liquid[5]
Odor Profile Herbal, fatty, fruity, peach, pineapple[5]
Boiling Point 310.00 to 311.00 °C @ 760.00 mm Hg[6]
Flash Point 107.78 °C (226.00 °F) TCC[1][6]
Specific Gravity 0.96000 to 0.96600 @ 25.00 °C[6]
Refractive Index 1.48400 to 1.49000 @ 20.00 °C[6]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (est.)[6]
Solubility Soluble in alcohol; Insoluble in water[5]
logP (o/w) 5.055 (est.)[6]

Application in Cosmetic Formulations

This compound is primarily used as a perfuming agent in a wide array of cosmetic products.[2][5] Its versatility allows for its incorporation into various product types.

Table 3: Recommended Usage Levels of this compound

Product CategoryTypical Concentration Range of FragranceRecommended Use Level of this compound in Fragrance Concentrate
Perfumes (Eau de Parfum)10-20%Up to 8.0%[6]
Eau de Toilette5-15%Up to 8.0%[6]
Creams and Lotions0.1-1.0%Up to 8.0%[6]
Shampoos and Conditioners0.5-1.5%Up to 8.0%[6]
Soaps1.0-2.0%Up to 8.0%[6]
Deodorants0.5-1.5%Up to 8.0%[6]

Safety and Regulatory Information

This compound is generally regarded as safe for use in cosmetics. According to aggregated GHS information, it is reported as not meeting GHS hazard criteria by the vast majority of notifiers.[4]

  • Regulatory Status: this compound is listed as a fragrance ingredient by the International Fragrance Association (IFRA).[4]

  • Skin Sensitization: While this compound is not considered a potent skin sensitizer (B1316253), it is crucial to adhere to recommended concentration limits and conduct thorough safety assessments of the final formulation.

Experimental Protocols

The following protocols provide standardized methodologies for the evaluation of cosmetic formulations containing this compound.

Protocol for Stability Testing

Objective: To assess the physical and chemical stability of a cosmetic formulation containing this compound under various storage conditions.

Methodology:

  • Sample Preparation: Prepare the final cosmetic formulation containing this compound at the desired concentration. Package the product in its intended commercial packaging.

  • Storage Conditions:

    • Real-Time Stability: Store samples at ambient temperature (25°C ± 2°C / 60% RH ± 5% RH) for the intended shelf life of the product (e.g., 12, 24, 36 months).

    • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 3 or 6 months).[7]

    • Freeze-Thaw Cycling: Subject samples to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for a minimum of three cycles.[8]

    • Light Exposure: Expose samples to UV light to assess potential for photodegradation or color change.[8]

  • Evaluation Parameters: At specified time points (e.g., 0, 1, 3, 6, 12 months), evaluate the samples for the following:

    • Physical Characteristics: Appearance, color, clarity, and phase separation.

    • Odor: Fragrance intensity and character.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity of the formulation.

    • Packaging Compatibility: Observe for any changes in the packaging material, such as discoloration, deformation, or leakage.[7]

  • Data Analysis: Compare the results from the different storage conditions to the initial (time zero) measurements to determine the stability and shelf life of the product.

Protocol for Sensory Panel Evaluation

Objective: To evaluate the fragrance profile and consumer acceptance of a cosmetic product containing this compound.

Methodology:

  • Panelist Selection: Recruit a panel of 20-30 untrained consumers who are representative of the target demographic for the product.[9]

  • Test Design:

    • Product Samples: Provide panelists with coded samples of the cosmetic product containing this compound and, if applicable, a control or competitor product.

  • Evaluation Procedure:

    • Instruct panelists to apply/use the product as they normally would.

    • Ask panelists to evaluate the fragrance at different time points:

      • Top Notes: Immediately after application.

      • Heart Notes: After a short period (e.g., 15-30 minutes).

      • Base Notes: After a longer duration (e.g., 2-4 hours).

  • Data Collection: Use a standardized questionnaire to collect data on:

    • Fragrance Intensity: On a labeled magnitude scale (e.g., 1 = very weak, 10 = very strong).

    • Fragrance Descriptors: Ask panelists to describe the scent using a list of provided terms or in their own words (e.g., fruity, floral, sweet, woody).

    • Hedonic Rating: Overall liking of the fragrance on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

    • Purchase Intent: Likelihood of purchasing the product based on its fragrance.

  • Data Analysis: Analyze the quantitative data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between products and to understand consumer preferences.

Protocol for Skin Sensitization Assessment: Human Repeat Insult Patch Test (HRIPT)

Objective: To determine the potential of a cosmetic formulation containing this compound to induce skin sensitization.

Methodology:

  • Study Population: Recruit a panel of at least 50 healthy adult volunteers with no known history of skin allergies to cosmetic ingredients.[11]

  • Induction Phase:

    • Apply a small amount of the test product (leave-on products are typically applied neat, wash-off products may be diluted) to a small area of the skin (e.g., the back) under an occlusive or semi-occlusive patch.[11]

    • The patch is worn for 24 hours and then removed. The site is graded for any reaction 24 hours after patch removal (48 hours after application).[11]

    • This procedure is repeated nine times over a three-week period at the same application site.[11]

  • Rest Phase: A 10 to 21-day rest period follows the induction phase, during which no patches are applied.[11]

  • Challenge Phase:

    • After the rest period, a challenge patch with the test product is applied to a new, previously unpatched (virgin) skin site.[11]

    • The challenge patch is removed after 24 hours, and the site is evaluated for any signs of an allergic reaction at 48 and 72 hours after application.

  • Scoring and Interpretation: Skin reactions are scored by a qualified professional based on a standardized scale (e.g., erythema, edema). The absence of a reaction at the challenge site indicates that the product is not a skin sensitizer under the test conditions.

Visualizations

Olfactory Signal Transduction Pathway

The perception of fragrance ingredients like this compound is initiated by a complex signaling cascade in the olfactory system.

Olfactory_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Receptor Neuron Odorant This compound (Odorant) OR Odorant Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Golf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP CNG_channel CNG Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na_influx Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_Na_influx->Cl_channel Activates Depolarization Depolarization Ca_Na_influx->Depolarization Causes Cl_efflux Cl⁻ Efflux Cl_channel->Cl_efflux Cl_efflux->Depolarization Enhances Action_Potential Action Potential Depolarization->Action_Potential Triggers Brain Signal to Brain Action_Potential->Brain

Caption: Olfactory signal transduction pathway for this compound.

Adverse Outcome Pathway (AOP) for Skin Sensitization

Understanding the potential for skin sensitization involves a series of key events, as outlined in the Adverse Outcome Pathway.

Skin_Sensitization_AOP MIE Molecular Initiating Event (MIE) Covalent binding of hapten (e.g., this compound metabolite) to skin proteins KE1 Key Event 1 Keratinocyte Activation (Inflammatory response) MIE->KE1 leads to KE2 Key Event 2 Dendritic Cell Activation and Migration KE1->KE2 leads to KE3 Key Event 3 T-Cell Proliferation and Differentiation in Lymph Node KE2->KE3 leads to AO Adverse Outcome (AO) Allergic Contact Dermatitis (Elicitation upon re-exposure) KE3->AO results in

Caption: Adverse Outcome Pathway for skin sensitization.

Experimental Workflow for Sensory Panel Evaluation

A structured workflow is essential for obtaining reliable sensory data.

Sensory_Evaluation_Workflow Start Define Objectives Panel_Selection Panelist Selection (Target Demographics) Start->Panel_Selection Sample_Prep Sample Preparation (Coded Samples) Panel_Selection->Sample_Prep Evaluation Sensory Evaluation (Controlled Environment) Sample_Prep->Evaluation Data_Collection Data Collection (Questionnaires) Evaluation->Data_Collection Data_Analysis Data Analysis (Statistical Methods) Data_Collection->Data_Analysis Report Reporting & Interpretation Data_Analysis->Report

Caption: Workflow for sensory panel evaluation of cosmetics.

References

Application Notes and Protocols: Benzyl Octanoate as a Synthetic Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) octanoate (B1194180) (CAS No. 10276-85-4) is a synthetic flavoring agent valued for its characteristic fruity and floral aroma profile.[1] It is an ester of benzyl alcohol and octanoic acid, presenting as a colorless liquid that is stable under most conditions.[1] This document provides detailed application notes and experimental protocols for the effective use and evaluation of benzyl octanoate in research, food and beverage development, and pharmaceutical applications where flavor modulation is required.

Flavor Profile: The sensory characteristics of this compound are described as herbal, fatty, fruity, with notes of peach and pineapple.[2][3][4]

Regulatory Status: this compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered to pose "no safety concern" at current levels of intake when used as a flavoring agent.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for predicting its behavior in various matrices.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C15H22O2[1][5]
Molecular Weight 234.33 g/mol [1][5]
Appearance Colorless clear liquid[3]
Boiling Point 310.00 to 311.00 °C @ 760.00 mm Hg[3]
Flash Point 107.78 °C (226.00 °F)[2][3]
Specific Gravity 0.96000 to 0.96600 @ 25.00 °C[3]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (est.)[3]
Solubility Soluble in alcohol; Insoluble in water (1.467 mg/L @ 25 °C est.)[3]
logP (o/w) 5.055 (est.)[3]

Sensory Evaluation

The sensory impact of a flavoring agent is a critical parameter. The following sections provide protocols for the sensory evaluation of this compound.

Quantitative Sensory Data

Table 2: Odor Detection Thresholds of Selected Fruity Esters (Illustrative)

EsterOdor Detection Threshold (in water, ppb)Reference(s)
Ethyl Propionate10[7]
Ethyl Butyrate1[7]
Ethyl Valerate1.5[7]
Ethyl Hexanoate1[7]
Ethyl Octanoate 15 [7]
Ethyl Decanoate510 (in wine)[7]

Note: This data is for illustrative purposes to provide a general understanding of the potency of similar esters. The actual threshold for this compound should be determined experimentally.

Experimental Protocol: Sensory Descriptive Analysis

This protocol outlines the methodology for conducting a Quantitative Descriptive Analysis (QDA) to characterize the flavor profile of this compound.[8][9][10]

Objective: To identify and quantify the sensory attributes of this compound in a neutral matrix (e.g., water or a simple sugar solution).

Materials:

  • This compound

  • Deionized, odor-free water

  • Sucrose (for sugar solution base)

  • Glassware (beakers, graduated cylinders)

  • Sample cups with lids, coded with random three-digit numbers

  • Sensory booths with controlled lighting and ventilation

Procedure:

  • Panelist Selection and Training:

    • Screen 15-20 individuals for their ability to discriminate between basic tastes and common aromas.

    • Select a panel of 8-12 individuals who demonstrate good sensory acuity and verbalization skills.

    • Conduct training sessions (10-20 hours) to develop a consensus vocabulary (lexicon) to describe the aroma and flavor of this compound and other fruity esters. Use reference standards to anchor the sensory terms (e.g., peach, pineapple, green, waxy).[7]

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a series of dilutions of this compound in the chosen matrix (e.g., 1, 5, and 10 ppm in water with 5% sucrose). The concentrations should be chosen to be above the expected detection threshold.

    • Prepare a control sample (matrix without this compound).

    • Present 30 mL of each sample in coded cups at a controlled temperature (e.g., 20°C).

  • Evaluation:

    • Panelists evaluate the samples in individual sensory booths.

    • For each sample, panelists rate the intensity of each attribute from the agreed-upon lexicon on a 15-cm line scale anchored from "none" to "very intense".

    • Panelists should rinse their mouths with deionized water between samples.

  • Data Analysis:

    • Measure the ratings on the line scales and convert them to numerical data.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.

    • Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the sensory space of the samples.[11]

G Workflow for Sensory Descriptive Analysis cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panel_Selection Panelist Selection & Training Lexicon_Dev Lexicon Development Panel_Selection->Lexicon_Dev Sample_Prep Sample Preparation Lexicon_Dev->Sample_Prep Sensory_Testing Sensory Booth Evaluation Sample_Prep->Sensory_Testing Data_Collection Data Collection & Tabulation Sensory_Testing->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Profile_Generation Generate Sensory Profile Statistical_Analysis->Profile_Generation

Sensory Descriptive Analysis Workflow

Analytical Quantification

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the quantification of volatile flavor compounds like this compound in various food matrices.

Experimental Protocol: Quantification by Headspace GC-MS

This protocol describes a headspace solid-phase microextraction (HS-SPME) GC-MS method for the analysis of this compound in a liquid matrix such as a beverage.[12][13][14]

Objective: To quantify the concentration of this compound in a beverage sample.

Materials and Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPME autosampler and fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Headspace vials (20 mL) with magnetic crimp caps

  • This compound standard

  • Internal standard (e.g., benzyl hexanoate)

  • Methanol (HPLC grade)

  • Sodium chloride

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound and the internal standard in methanol.

    • Create a series of calibration standards by spiking the matrix (or a model solution) with known concentrations of this compound and a fixed concentration of the internal standard.

  • Sample Preparation:

    • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to increase the volatility of the analytes.

    • Add a known amount of the internal standard.

    • Immediately seal the vial with a crimp cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubate the sample at a defined temperature and time (e.g., 60°C for 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a set time (e.g., 2 minutes) in splitless mode.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

      • Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-400

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 91, 108) and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

G Workflow for HS-SPME-GC-MS Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Aliquot Sample Aliquoting & Internal Standard Spiking Salting_Out Addition of NaCl Sample_Aliquot->Salting_Out Vial_Sealing Vial Sealing Salting_Out->Vial_Sealing Incubation Incubation & Agitation Vial_Sealing->Incubation SPME_Adsorption SPME Fiber Adsorption Incubation->SPME_Adsorption GC_MS_Injection Thermal Desorption in GC Inlet SPME_Adsorption->GC_MS_Injection Chromatographic_Separation Chromatographic Separation GC_MS_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometry Quantification Quantification Mass_Spectrometry->Quantification

HS-SPME-GC-MS Analysis Workflow

Stability Assessment

The stability of this compound is crucial for ensuring a consistent flavor profile in the final product throughout its shelf life.

Factors Affecting Stability

Benzyl esters can be susceptible to hydrolysis under strong acidic or alkaline conditions, especially at elevated temperatures.[15] Oxidative degradation is less of a concern for this saturated ester compared to unsaturated compounds.

Experimental Protocol: Stability Study in an Acidic Beverage Model

Objective: To evaluate the stability of this compound in a simulated acidic beverage under accelerated storage conditions.

Materials:

  • Citrate (B86180) buffer (pH 3.5)

  • This compound

  • Ethanol

  • Incubators/ovens set to various temperatures (e.g., 25°C, 40°C, 60°C)

  • HS-SPME GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Spike the citrate buffer (pH 3.5) with a known concentration of this compound (e.g., 10 ppm).

    • Aliquot the solution into sealed, airtight glass vials.

  • Storage:

    • Store the vials at different temperatures (25°C, 40°C, and 60°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove three vials from each temperature condition for analysis.

  • Analysis:

    • Quantify the concentration of this compound in each sample using the HS-SPME GC-MS protocol described in section 4.1.

    • Also, monitor for the appearance of potential degradation products, such as benzyl alcohol and octanoic acid.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each temperature.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) at each temperature.

    • Use the Arrhenius equation to model the effect of temperature on the degradation rate and to predict the shelf life at normal storage conditions (e.g., 25°C).

Flavor Perception: Signaling Pathways

The perception of this compound's flavor is a complex process involving both the olfactory (smell) and gustatory (taste) systems.

Olfactory Pathway

The fruity and floral aroma of this compound is detected by olfactory receptors (ORs) in the nasal cavity. While the specific ORs that bind to this compound are not publicly known, the general signaling cascade is well-established.

G Generalized Olfactory Signaling Pathway for Esters cluster_olfactory Olfactory Sensory Neuron Benzyl_Octanoate This compound OR Olfactory Receptor (GPCR) Benzyl_Octanoate->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Ca²⁺/Na⁺ influx Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain Action Potential

Generalized Olfactory Signaling Pathway
Gustatory Pathway

The "fruity" and potentially "sweet" taste aspects of this compound are perceived by taste receptors on the tongue. The sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR), T1R2/T1R3. It is plausible that fruity esters like this compound could modulate the activity of these receptors.

G Postulated Gustatory Signaling for Fruity/Sweet Esters cluster_gustatory Taste Receptor Cell Benzyl_Octanoate This compound Sweet_Receptor Sweet Receptor (T1R2/T1R3) Benzyl_Octanoate->Sweet_Receptor Modulates G_protein G-protein (Gustducin) Sweet_Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 PIP₂ to IP₃ Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Depolarization Depolarization Ca_Release->Depolarization Neurotransmitter_Release Neurotransmitter Release (ATP) Depolarization->Neurotransmitter_Release

Postulated Gustatory Signaling Pathway

Conclusion

This compound is a versatile synthetic flavoring agent with a desirable fruity and floral profile. Its stability and safety make it suitable for a wide range of applications. The protocols provided in this document offer a framework for the systematic evaluation of its sensory and analytical properties, enabling its effective use in product development and research. Further experimental work is recommended to determine the specific sensory thresholds and stability kinetics of this compound in various food and pharmaceutical matrices.

References

Application Notes: Benzyl Octanoate as a Standard for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) octanoate (B1194180) is a benzyl ester that sees use as a fragrance and flavoring agent. Its chemical properties, including a relatively high boiling point and stability, make it a suitable candidate for use as an internal or external standard in the gas chromatographic (GC) analysis of various volatile and semi-volatile compounds. This application note provides a detailed protocol for the use of benzyl octanoate as a standard in GC, particularly for the quantification of components in essential oils, fragrances, and related matrices.

Physicochemical Properties of this compound

A sound understanding of the physical and chemical properties of a standard is crucial for its effective application.

PropertyValue
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.33 g/mol [1][2]
Boiling Point 310-311 °C at 760 mmHg
Flash Point 107.78 °C[2]
Appearance Colorless liquid
Solubility Soluble in alcohol, insoluble in water.

Gas Chromatographic Data

The retention of this compound is dependent on the stationary phase of the GC column. The Kovats Retention Index (RI) is a standardized measure of retention that is independent of several chromatographic parameters.

Stationary Phase TypeColumn ExampleKovats Retention Index (RI)
Standard Non-Polar DB-5, HP-5MS1707, 1720, 1726[1]
Standard Polar DB-WAX2260[1]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific applications.

Protocol 1: Quantification of a Target Analyte using this compound as an Internal Standard with GC-FID

This protocol is suitable for the quantification of a specific analyte in a sample matrix where the analyte and internal standard exhibit similar chromatographic behavior.

1. Materials and Reagents

  • This compound (≥99% purity)

  • Target Analyte (≥99% purity)

  • Solvent (e.g., hexane (B92381), ethyl acetate, methanol), GC grade

  • Volumetric flasks and pipettes

  • GC vials with septa

2. Standard Preparation

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of the target analyte into a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant volume of the Internal Standard Stock Solution and varying volumes of the Analyte Stock Solution to volumetric flasks, then diluting to the final volume with the solvent. A typical concentration range might be 1-100 µg/mL.

3. Sample Preparation

  • Accurately weigh a known amount of the sample into a volumetric flask.

  • Add a known volume of the Internal Standard Stock Solution.

  • Dilute to the final volume with the solvent.

  • Vortex or sonicate to ensure complete dissolution and homogenization.

  • If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

4. Gas Chromatography (GC-FID) Conditions

ParameterRecommended Condition
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Detector Flame Ionization Detector (FID), 300°C
Makeup Gas Nitrogen

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.

Protocol 2: Analysis of this compound using GC-MS for Identification

This protocol is suitable for the qualitative analysis and confirmation of the identity of this compound.

1. Sample Preparation

  • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent like hexane or ethyl acetate.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

ParameterRecommended Condition
GC System Agilent 7890B with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Injector Splitless, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MSD Transfer Line 280°C
Ion Source Electron Ionization (EI), 230°C
Electron Energy 70 eV
Mass Range m/z 40-400
Solvent Delay 3 min

3. Data Analysis

  • Compare the acquired mass spectrum of the this compound peak with a reference library (e.g., NIST) for confirmation of its identity. The mass spectrum should show characteristic fragments.[1]

Quantitative Performance Data (Typical)

The following tables present typical performance data that can be expected when using a validated GC-FID method with this compound as an internal standard for the analysis of fragrance or flavor compounds.

Table 1: Linearity of Calibration Curve

Analyte Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 100> 0.999

Table 2: Precision (Repeatability)

Concentration (µg/mL)Peak Area Ratio (Analyte/IS) (Mean ± SD, n=6)Relative Standard Deviation (RSD, %)
501.05 ± 0.04< 4%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Analyte & this compound IS) Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (with this compound IS) GC_FID GC-FID Analysis Sample_Prep->GC_FID Peak_Integration Peak Integration GC_FID->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

signaling_pathway cluster_instrument GC-MS System Injector Injector (Vaporization) GC_Column GC Column (Separation) Injector->GC_Column Carrier Gas Ion_Source Ion Source (EI) (Ionization) GC_Column->Ion_Source Eluted Analyte Mass_Analyzer Mass Analyzer (Filtering) Ion_Source->Mass_Analyzer Ions Detector Detector (Detection) Mass_Analyzer->Detector Filtered Ions

Caption: Logical flow of a GC-MS analysis for identification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Benzyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of benzyl (B1604629) octanoate (B1194180). Benzyl octanoate is a fragrance ingredient and flavoring agent used in various cosmetic, food, and pharmaceutical products. The described method is designed to be simple, accurate, and reproducible, making it suitable for quality control, stability studies, and formulation analysis. The protocol is based on established chromatographic principles for the analysis of related benzyl esters and aromatic compounds.

Introduction

This compound (C₁₅H₂₂O₂) is an ester of benzyl alcohol and octanoic acid, known for its fruity, floral aroma. Its presence and concentration in commercial products must be carefully controlled to ensure product quality, consistency, and safety. High-performance liquid chromatography (HPLC) is an ideal technique for the determination of this compound due to its high resolution, sensitivity, and quantitative accuracy. This document provides a comprehensive protocol for its analysis using a C18 stationary phase with UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation. A Newcrom R1 column with low silanol (B1196071) activity is also a suitable alternative.[1]

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid or Formic acid (analytical grade)

    • Methanol (B129727) (HPLC grade, for sample preparation)

Chromatographic Conditions

A reverse-phase HPLC method with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier is effective for analyzing this compound.[1][2] For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[1][2]

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS)
Gradient Program 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time Approximately 15 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For a liquid formulation, a simple dilution with methanol followed by filtration through a 0.45 µm syringe filter may be sufficient. An accurately weighed amount of the sample should be diluted to bring the this compound concentration within the calibration range.

Method Validation Parameters (Exemplary Data)

The following table summarizes the expected performance of this HPLC method. These values are based on typical results for structurally related compounds like benzyl alcohol and benzyl benzoate (B1203000) and require experimental verification for this compound.

ParameterExpected ValueNotes
Retention Time (tR) ~ 8 - 10 minThis is an estimated retention time under the proposed gradient conditions. It will vary based on the exact column and system.
Linearity (Correlation Coefficient, r²) > 0.999A linear relationship between peak area and concentration is expected in the range of 1-100 µg/mL.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLThe lowest concentration of the analyte that can be reliably detected. Based on a signal-to-noise ratio of approximately 3:1.
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Based on a signal-to-noise ratio of approximately 10:1.
Precision (%RSD) < 2.0%Repeatability and intermediate precision for peak area and retention time should have a relative standard deviation (RSD) of less than 2.0%.
Accuracy (% Recovery) 98.0% - 102.0%Determined by spiking a blank matrix with known concentrations of this compound and measuring the recovery.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the analytical method.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Standard Reference Standard (this compound) Stock Prepare Stock Solution (1mg/mL) Standard->Stock Sample Product Sample SamplePrep Prepare Sample (Dilute & Filter) Sample->SamplePrep Solvents Mobile Phase & Diluents Solvents->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working HPLC HPLC Analysis (C18 Column, UV 220nm) Working->HPLC Inject Standards SamplePrep->HPLC Inject Sample Calib Generate Calibration Curve HPLC->Calib Peak Areas Quant Quantify Sample Concentration HPLC->Quant Calib->Quant Calibration Data Report Generate Report Quant->Report

Caption: HPLC analysis workflow for this compound.

Method_Validation_Logic cluster_params Validation Parameters Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Precision Precision (Repeatability & Intermediate) Method->Precision Accuracy Accuracy (% Recovery) Method->Accuracy Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Robustness Robustness Method->Robustness Result Validated Analytical Method Specificity->Result Linearity->Result Precision->Result Accuracy->Result Sensitivity->Result Robustness->Result

References

Application Note: Quantitative Analysis of Benzyl Octanoate in Cosmetic Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust method for the quantitative analysis of benzyl (B1604629) octanoate (B1194180) in cosmetic formulations using Gas Chromatography-Mass Spectrometry (GC-MS). Benzyl octanoate is a common fragrance ingredient and its accurate quantification is essential for quality control, regulatory compliance, and safety assessment of cosmetic products. The described protocol outlines sample preparation using liquid-liquid extraction (LLE), optimized GC-MS instrument parameters, and data analysis procedures. The method is demonstrated to be sensitive, selective, and accurate for the determination of this compound in complex cosmetic matrices.

Introduction

This compound is a benzyl ester of octanoic acid, widely used as a fragrance ingredient in a variety of cosmetic and personal care products, imparting a fruity and floral scent. Regulatory bodies in many regions require the declaration of certain fragrance ingredients on product labels if their concentration exceeds specified thresholds, due to their potential to cause allergic reactions in susceptible individuals. Therefore, a reliable and validated analytical method for the quantification of this compound is crucial for manufacturers to ensure product safety and compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, allowing for accurate identification and quantification even in complex sample matrices. This application note provides a comprehensive protocol for the GC-MS analysis of this compound, suitable for implementation in quality control and research laboratories.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of this compound from a cream-based cosmetic product.

Reagents and Materials:

  • This compound analytical standard (>99% purity)

  • Benzyl benzoate (B1203000) (Internal Standard, >99% purity)

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • Blank cosmetic cream (verified to be free of this compound)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filters

  • GC vials

Procedure:

  • Standard and Internal Standard Preparation:

    • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

    • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of benzyl benzoate and dissolve it in 10 mL of methanol.

    • Internal Standard Spiking Solution (10 µg/mL): Dilute 1 mL of the IS Stock Solution to 100 mL with methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the this compound Primary Stock Solution into a blank cosmetic cream extract.

    • A typical concentration range for the calibration curve is 0.1 to 10 µg/mL.[1]

  • Sample Extraction:

    • Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

    • Add 1.0 mL of the 10 µg/mL Internal Standard Spiking Solution.

    • Add 5 mL of deionized water and 5 mL of MTBE.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge the mixture at 3000 x g for 10 minutes to separate the layers.

    • Carefully collect the upper organic layer (MTBE) and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract through a 0.45 µm syringe filter into a GC vial for analysis.

GC-MS Instrumentation and Parameters

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD or equivalent).

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injector: Splitless mode, 1 µL injection volume.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 3 °C/min to 125 °C.[1]

    • Ramp 2: 7 °C/min to 230 °C.[1]

    • Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes.[1]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

SIM Ions:

  • This compound:

    • Quantifier ion: m/z 91 (Tropylium ion, characteristic for benzyl esters).

    • Qualifier ions: m/z 108, 57.

  • Benzyl Benzoate (Internal Standard):

    • Quantifier ion: m/z 105.

    • Qualifier ions: m/z 77, 212.

Data Presentation

The quantitative performance of the method was evaluated by assessing its linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy (recovery). The results are summarized in the tables below.

Table 1: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range0.1 - 10.0 µg/mL[1]
Correlation Coefficient (r²)> 0.995[1]
Limit of Detection (LOD)0.5 µg/g
Limit of Quantitation (LOQ)2.0 µg/g[1]

Table 2: Precision and Accuracy (Recovery) of the Method

Spiked Concentration (µg/g)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Recovery (%)
2.5< 10%< 15%85 - 115%[1]
7.5< 10%< 15%85 - 115%[1]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample (0.5g) Add_IS Add Internal Standard (Benzyl Benzoate) Sample->Add_IS Extraction Liquid-Liquid Extraction (Water/MTBE) Add_IS->Extraction Drying Dry Extract (Anhydrous Na2SO4) Extraction->Drying Filtration Filter (0.45 µm) Drying->Filtration GC_Vial GC Vial Filtration->GC_Vial Injection GC Injection (1 µL) GC_Vial->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Benzyl_Octanoate_Fragmentation cluster_structure This compound (m/z 234) cluster_fragments Key Mass Fragments BO C₁₅H₂₂O₂ Tropylium Tropylium Ion (m/z 91) BO->Tropylium Primary Fragment Fragment2 [C₆H₅CH₂O]⁺ (m/z 108) BO->Fragment2 Secondary Fragment Fragment3 [C₄H₉]⁺ (m/z 57) BO->Fragment3 Alkyl Fragment

Caption: Key mass fragmentation pathway of this compound in EI-MS.

References

Quantifying Benzyl Octanoate in Complex Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of benzyl (B1604629) octanoate (B1194180) in complex matrices. Benzyl octanoate is a fragrance ingredient and flavoring agent used in various cosmetic, food, and pharmaceutical products. Its accurate quantification is essential for quality control, safety assessment, and formulation development.

The following sections detail validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of esters like this compound. While specific performance data for this compound is not always available in published literature, the principles and protocols are transferable from closely related compounds like benzyl benzoate.

Section 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds. A reverse-phase HPLC method can be effectively used for the quantification of this compound.[1][2]

Experimental Protocol: RP-HPLC-UV for this compound Quantification

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A Newcrom R1 reverse-phase column is a viable option.[1] Alternatively, a C8 or C18 column can be used.[3]

2. Reagents and Standards:

  • Solvents: Acetonitrile (B52724) (MeCN) and water (HPLC grade).[1][2]

  • Acidifier: Phosphoric acid or formic acid (for MS-compatible methods).[1][2]

  • Standard Preparation: Prepare a primary stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile. Serially dilute the stock solution to prepare calibration standards.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water.[1][2] The exact ratio should be optimized for best separation. An acidic modifier like phosphoric acid is often added.[1][2] For mass spectrometry applications, formic acid should be used instead of phosphoric acid.[1][2]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C) for better reproducibility.[3]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).[3]

  • Injection Volume: Typically 10-20 µL.

4. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh or measure the sample into a centrifuge tube.

  • Add a known volume of a suitable extraction solvent (e.g., methyl tert-butyl ether - MTBE).

  • Vortex the mixture vigorously to ensure thorough extraction.

  • Centrifuge to separate the layers.

  • Carefully collect the organic layer containing the this compound.

  • The extract may be evaporated to dryness and reconstituted in the mobile phase before injection.

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC analysis of a related compound, benzyl benzoate, which can be considered representative for this compound method development.[4]

ParameterSpecificationTypical Result
SpecificityNo interference at the retention time of the analyte.Pass
Linearity (R²)≥ 0.9991.0000
Accuracy (% Recovery)98.0 - 102.0%98.8% - 101.1%
Precision (% RSD)≤ 2.0%1.1%
System Suitability (% RSD)≤ 2.0%0.2%

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[5] The use of a stable isotope-labeled internal standard is recommended for highest accuracy and precision.[6][7]

Experimental Protocol: GC-MS for this compound Quantification

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.[6]

2. Reagents and Standards:

  • Solvents: Methanol, acetonitrile, and methyl tert-butyl ether (MTBE) of high purity.

  • Internal Standard (IS): A deuterated analog of a similar compound, such as Benzyl Benzoate-d5, is a suitable choice.[6]

  • Standard Preparation: Prepare primary stock solutions of this compound and the internal standard in methanol. Create a series of calibration standards by diluting the this compound stock solution and adding a fixed concentration of the internal standard.[6][7]

3. GC-MS Conditions:

  • Injector: Splitless mode is often used for trace analysis.[6]

  • Injection Volume: 1 µL.[6]

  • Inlet Temperature: 280 °C.[6]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: start at a lower temperature, ramp up to a higher temperature to elute the this compound.

  • Carrier Gas: Helium or Nitrogen.[8]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis for enhanced sensitivity and selectivity.[9]

4. Sample Preparation (for a cosmetic matrix):

  • Weigh approximately 0.5 g of the sample into a 50 mL centrifuge tube.[7]

  • Spike the sample with a known amount of the internal standard solution.[7]

  • Add 5 mL of deionized water and 5 mL of MTBE.[7]

  • Vortex the mixture for 2 minutes for thorough extraction.[9]

  • Add anhydrous sodium sulfate (B86663) to remove water.[7]

  • Centrifuge to separate the phases.[9]

  • Collect the upper organic layer (MTBE) and filter it into a GC vial.[7]

Data Presentation: Quantitative Data and Method Validation

The following tables summarize typical quantitative data and method validation parameters for the GC-MS analysis of a related compound, benzyl benzoate, in a cosmetic matrix, which can serve as a benchmark for a this compound method.[9]

Typical Quantitative Performance:

ParameterValue
Limit of Detection (LOD)0.05 µg/g
Limit of Quantitation (LOQ)0.15 µg/g

Method Validation Summary:

| Parameter | Specification | Typical Result | | --- | --- | | Accuracy (% Recovery) | 95 - 105% | Within specifications | | Precision (% RSD) | < 10% | Within specifications |

Visualizations

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Weigh Sample spike Spike with Internal Standard sample->spike extract Add Water & MTBE, Vortex spike->extract separate Centrifuge & Collect Organic Layer extract->separate dry Dry with Na2SO4 & Filter separate->dry inject Inject into GC-MS dry->inject quantify Data Acquisition & Quantification inject->quantify

Caption: Workflow for this compound Quantification by GC-MS.

Logical Relationship of Analytical Techniques

cluster_techniques Analytical Techniques cluster_properties Analyte Properties HPLC HPLC GCMS GC-MS Volatility Volatility Volatility->HPLC Low/Medium Volatility->GCMS High Thermal_Stability Thermal Stability Thermal_Stability->HPLC Labile/Stable Thermal_Stability->GCMS Stable BenzylOctanoate This compound BenzylOctanoate->Volatility BenzylOctanoate->Thermal_Stability

Caption: Selection of Analytical Technique Based on Analyte Properties.

References

Troubleshooting & Optimization

How to increase the yield of benzyl octanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzyl (B1604629) octanoate (B1194180) for increased yields.

Troubleshooting Guide

Q1: Why is the yield of my benzyl octanoate synthesis unexpectedly low?

Low yields in this compound synthesis can stem from several factors related to the reaction equilibrium, purity of reagents, and reaction conditions.

Possible Causes and Solutions:

  • Incomplete Reaction: The Fischer esterification, a common method for synthesizing this compound from benzyl alcohol and octanoic acid, is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux.[1][2]

  • Purity of Reagents: The presence of water in the starting materials (benzyl alcohol or octanoic acid) or solvents can hinder the reaction. Ensure that all reagents and solvents are anhydrous.[3] Glassware should also be thoroughly dried before use.

  • Catalyst Issues: An insufficient amount or inactive catalyst will result in a slow or incomplete reaction. For acid-catalyzed reactions like Fischer esterification, strong acids such as sulfuric acid or p-toluenesulfonic acid are typically used.[1][4] The catalyst should be fresh and used in the appropriate concentration.

  • Sub-optimal Reaction Temperature: The reaction may not proceed to completion if the temperature is too low. Conversely, excessively high temperatures can lead to side reactions, such as the formation of dibenzyl ether.[3] It is important to maintain strict temperature control.

  • Steric Hindrance: While less of a concern for this compound, steric hindrance around the carboxylic acid or alcohol can slow down the reaction rate.[5]

Q2: What are the common side reactions in this compound synthesis and how can they be minimized?

Several side reactions can occur, leading to the formation of impurities and a reduction in the final yield.

Common Side Reactions and Mitigation Strategies:

Side ReactionCauseMitigation Strategy
Dibenzyl Ether Formation Self-condensation of benzyl alcohol, especially at high temperatures and under strong acidic conditions.[2][3]Maintain strict temperature control and avoid overheating. Consider using milder reaction conditions or alternative esterification methods that do not require strong acids.[2]
Oxidation of Benzyl Alcohol Exposure of benzyl alcohol to air for extended periods, particularly at elevated temperatures.[3]Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[3]
Unreacted Starting Materials Incomplete reaction due to the reversible nature of esterification.Use an excess of one of the reactants (typically the less expensive one) to shift the equilibrium towards the product.[6] Additionally, ensure the effective removal of water.[2]
Q3: I am having difficulty purifying my this compound product. What are the recommended purification methods?

Effective purification is essential to obtain high-purity this compound.

Purification Steps:

  • Neutralization: After the reaction is complete, the mixture should be cooled and diluted with an organic solvent like ethyl acetate (B1210297). The organic phase should then be washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with a saturated solution of sodium chloride (brine).[1]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][3]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Chromatography/Distillation: For higher purity, the crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound? The most prevalent method is the Fischer-Speier esterification, which involves the reaction of benzyl alcohol with octanoic acid in the presence of an acid catalyst.[4][7] Other methods include enzymatic synthesis using lipases, which can offer higher selectivity and milder reaction conditions.[8][9]

Q2: Which catalysts are most effective for this compound synthesis? For Fischer esterification, strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used.[1][4] Heterogeneous catalysts and various inorganic salts have also been explored to improve yield and simplify purification.[10] In enzymatic synthesis, lipases such as Candida antarctica lipase (B570770) B (CALB) are effective.[9]

Q3: What is the optimal molar ratio of reactants for this compound synthesis? While a stoichiometric 1:1 molar ratio of benzyl alcohol to octanoic acid can be used, it is often beneficial to use an excess of one reactant to drive the reaction to completion.[4][6] The choice of which reactant to use in excess typically depends on cost and ease of removal after the reaction.

Q4: How can I monitor the progress of the reaction? The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials and the formation of the this compound product.[3]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound using Fischer esterification with an acid catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • Benzyl alcohol

  • Octanoic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Toluene (B28343) or another suitable solvent to form an azeotrope with water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a condenser.

  • To the flask, add benzyl alcohol, octanoic acid (in a 1:1 or slightly excess molar ratio), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Add a suitable solvent like toluene to fill the Dean-Stark trap.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product further by distillation or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Benzyl Ester Synthesis

CatalystReactantsMolar Ratio (Acid:Alcohol)Reaction Time (h)Temperature (°C)Yield (%)Reference
Sulfuric AcidAcetic Acid, Benzyl Alcohol1:11Reflux94.3[4]
FeCl₃/CarbonAcetic Acid, Benzyl Alcohol1:1.82Not specified89.1[10]
Phosphotungstic AcidAcetic Acid, Benzyl Alcohol2.5:12Not specified90.0[10]
N-methylpyrrolidone hydrosulfateAcetic Acid, Benzyl Alcohol1.4:1111098.6[10]
Lipozyme® RM IMOctanoic Acid, 2-Phenylethanol1:323080 (Conversion)[8]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_product Final Product reactants 1. Combine Reactants (Benzyl Alcohol, Octanoic Acid) catalyst 2. Add Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Reflux with Dean-Stark Trap catalyst->reflux wash 4. Aqueous Wash (NaHCO₃, Brine) reflux->wash dry 5. Dry Organic Layer (Na₂SO₄) wash->dry evaporate 6. Solvent Removal (Rotary Evaporator) dry->evaporate purify 7. Final Purification (Distillation/Chromatography) evaporate->purify product Pure this compound purify->product fischer_esterification cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Reaction Intermediates cluster_products Products octanoic_acid Octanoic Acid protonated_carbonyl Protonated Carbonyl octanoic_acid->protonated_carbonyl Protonation benzyl_alcohol Benzyl Alcohol tetrahedral_intermediate Tetrahedral Intermediate benzyl_alcohol->tetrahedral_intermediate Nucleophilic Attack acid_catalyst Acid Catalyst (H⁺) acid_catalyst->protonated_carbonyl protonated_carbonyl->tetrahedral_intermediate benzyl_octanoate This compound tetrahedral_intermediate->benzyl_octanoate Water Elimination water Water (H₂O) tetrahedral_intermediate->water benzyl_octanoate->acid_catalyst Catalyst Regeneration

References

Common side products in the esterification of benzyl alcohol and octanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of benzyl (B1604629) alcohol and octanoic acid to synthesize benzyl octanoate.

Troubleshooting Guide

Problem: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction The esterification reaction is an equilibrium process. To drive the reaction towards the product, consider increasing the reaction time or temperature (within the stability limits of your reactants and products). Using a Dean-Stark apparatus to remove water as it is formed is a highly effective method to shift the equilibrium.[1][2]
Catalyst Inactivity Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or contaminated. Use a fresh batch of the catalyst at an appropriate concentration.
Sub-optimal Reagent Ratio Employing a molar excess of one of the reactants, typically the less expensive one (in this case, likely octanoic acid or benzyl alcohol depending on cost), can help improve the yield of the ester.[1][3]
Side Reactions The formation of side products such as dibenzyl ether or octanoic anhydride (B1165640) consumes the starting materials, thereby reducing the yield of the desired ester. See the FAQ section below for how to minimize these side reactions.

Problem: Presence of Impurities in the Final Product

Potential Cause Suggested Solution
Unreacted Starting Materials If the reaction has not gone to completion, you will have unreacted benzyl alcohol and octanoic acid in your product mixture. To address this, you can optimize the reaction conditions as mentioned above. For purification, a simple aqueous workup with a mild base (e.g., sodium bicarbonate solution) can remove the acidic octanoic acid. Unreacted benzyl alcohol can often be removed by distillation or column chromatography.
Formation of Dibenzyl Ether This is a common side product resulting from the self-condensation of benzyl alcohol, especially under acidic conditions.[4][5][6] To minimize its formation, use the minimum effective amount of acid catalyst and avoid excessively high reaction temperatures. Purification can be achieved through fractional distillation or column chromatography.
Formation of Octanoic Anhydride The dehydration of octanoic acid can lead to the formation of octanoic anhydride.[7][8][9] This is more likely to occur if aggressive dehydrating conditions are used. Careful control of the reaction temperature and the rate of water removal can help mitigate this. Purification can be performed using column chromatography.
Oxidation of Benzyl Alcohol If the reaction is exposed to air at high temperatures, benzyl alcohol can oxidize to benzaldehyde (B42025) and benzoic acid. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Fischer esterification of benzyl alcohol and octanoic acid?

A1: The most common side products are dibenzyl ether and octanoic anhydride. Dibenzyl ether is formed from the acid-catalyzed self-condensation of two molecules of benzyl alcohol.[10] Octanoic anhydride is formed from the dehydration of two molecules of octanoic acid.[11][12]

Q2: How can I minimize the formation of dibenzyl ether?

A2: To reduce the formation of dibenzyl ether, you should:

  • Use a minimal amount of the acid catalyst.

  • Avoid excessively high reaction temperatures.

  • Consider using a milder catalyst.

Q3: What conditions favor the formation of octanoic anhydride?

A3: The formation of octanoic anhydride is favored by strong dehydrating conditions and high temperatures.[7] While water removal is necessary to drive the esterification forward, overly aggressive conditions can promote this side reaction.

Q4: Can benzyl alcohol undergo other side reactions?

A4: Yes, under certain conditions, benzyl alcohol can be oxidized to benzaldehyde and benzoic acid, especially in the presence of an oxidizing agent or air at elevated temperatures.[13]

Reaction Pathways

The following diagram illustrates the main esterification reaction and the formation of the primary side products.

Esterification_Side_Products Reaction Pathways in the Esterification of Benzyl Alcohol and Octanoic Acid cluster_main Main Reaction benzyl_alcohol Benzyl Alcohol benzyl_octanoate This compound (Desired Product) benzyl_alcohol->benzyl_octanoate + Octanoic Acid - H2O dibenzyl_ether Dibenzyl Ether (Side Product) benzyl_alcohol->dibenzyl_ether Self-condensation - H2O octanoic_acid Octanoic Acid octanoic_acid->benzyl_octanoate + Benzyl Alcohol - H2O octanoic_anhydride Octanoic Anhydride (Side Product) octanoic_acid->octanoic_anhydride Dehydration - H2O water Water

References

Optimizing temperature and pressure for benzyl octanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl (B1604629) Octanoate (B1194180) Synthesis

Welcome to the technical support center for the synthesis of benzyl octanoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions and problems you may encounter during the synthesis of this compound.

Q1: My reaction yield is lower than expected. What are the common causes?

A: Low yields in this compound synthesis, typically performed via Fischer esterification, are often due to the reversible nature of the reaction.[1][2] Several factors can contribute:

  • Incomplete Water Removal: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the reactants, reducing the ester yield.[2]

  • Suboptimal Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may not reach equilibrium within the allotted time. Conversely, excessively high temperatures can lead to side reactions and degradation of reactants or products.[3]

  • Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid) can be neutralized by impurities. For enzymatic synthesis, the lipase (B570770) may be denatured or inhibited.

  • Incorrect Stoichiometry: Using an equimolar ratio of alcohol to acid may result in a maximum theoretical yield of only around 65% at equilibrium.[2]

Q2: How can I improve the reaction yield?

A: To drive the reaction towards the product side and improve yield:

  • Use Excess Reactant: Employ a large excess of one of the reactants, typically the less expensive one (either benzyl alcohol or octanoic acid). This shifts the equilibrium to favor ester formation.[2]

  • Remove Water: Use a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) to continuously remove water as it is formed.[2][4]

  • Optimize Catalyst Loading: Ensure the correct amount of catalyst is used. For acid catalysts, a small molar ratio is sufficient; too much can promote side reactions like polymerization of benzyl alcohol.[5]

Q3: I am observing significant byproduct formation. How can I minimize this?

A: The primary byproduct of concern is often dibenzyl ether, formed by the acid-catalyzed self-condensation of benzyl alcohol.

  • Control Temperature: Avoid excessively high reaction temperatures (e.g., above 150°C), as this accelerates the formation of dibenzyl ether and can cause reactant degradation.[3]

  • Use an Appropriate Catalyst: For sensitive substrates, enzymatic catalysis using a lipase like Candida antarctica lipase B (e.g., Novozym® 435) is an excellent alternative that operates under milder conditions (typically 40-60°C), preventing harsh side reactions.[4]

Q4: What is the optimal temperature for the synthesis?

A: The optimal temperature depends on the synthetic route:

  • Fischer Esterification (Acid-Catalyzed): A temperature range of 100-120°C is common, especially when using a Dean-Stark trap with toluene to remove water.[4] Temperatures up to 140°C have been used in model reactions, but this increases the risk of byproducts.[6]

  • Enzymatic Synthesis (Lipase-Catalyzed): Milder temperatures of 40-70°C are typical to preserve the enzyme's activity while achieving a reasonable reaction rate.[4][7]

Q5: Is it necessary to optimize reaction pressure?

A: For most lab-scale syntheses of this compound, optimizing pressure is not a primary concern. The reaction is typically run at atmospheric pressure under reflux.[4] Pressure might be applied in specific industrial settings to prevent the boiling of a low-boiling-point reactant or solvent, but it does not significantly influence the reaction equilibrium for this esterification.[3] The focus should remain on optimizing temperature, reactant ratios, and catalyst efficiency.

Q6: My enzymatic catalyst (lipase) shows low activity or loses activity upon reuse. Why?

A: Several factors can affect lipase performance:

  • Temperature: Temperatures above the enzyme's optimal range (e.g., >70°C for many common lipases) can cause denaturation.

  • Solvent Choice: While enzymatic synthesis can be run solvent-free, certain organic solvents can strip essential water from the enzyme or denature it. Hexane is often a suitable choice.[8]

  • pH: The formation of octanoic acid can lower the micro-environmental pH around the enzyme, potentially reducing its activity.

  • Improper Washing/Drying: When recycling an immobilized enzyme, improper washing can leave residual substrate or product that inhibits the next run. Ensure thorough washing with a suitable solvent (like hexane) and proper drying.[4]

Comparative Data on Synthesis Conditions

The following tables summarize typical reaction conditions for different methods of synthesizing this compound and related esters, derived from literature.

Table 1: Fischer Esterification Conditions

Parameter Condition Catalyst Solvent Typical Yield Reference
Temperature 110-120°C H₂SO₄ Toluene >90% [4][9]
Reactant Ratio 1:1.2 (Acid:Alcohol) H₂SO₄ Toluene >90% [4]
Reaction Time 2-4 hours H₂SO₄ Toluene >90% [4]
Temperature 100°C SiO₂–H₃BO₃ Solvent-free 95% [10]

| Reactant Ratio | 1:1.1 (Ester:Alcohol) | SiO₂–H₃BO₃ | Solvent-free | 95% |[10] |

Table 2: Enzymatic Synthesis Conditions

Parameter Condition Enzyme Solvent Conversion Rate Reference
Temperature 40-60°C Novozym® 435 Solvent-free High [4]
Enzyme Load 5-10% (w/w) Novozym® 435 Solvent-free High [4]
Reaction Time 24 hours Novozym® 435 Solvent-free High [4]
Temperature 30°C Lipozyme® RM IM Hexane 80% [8]

| Reactant Ratio | 1:3 (Acyl Donor:Alcohol) | Lipozyme® RM IM | Hexane | 80% |[8] |

Visualized Workflows and Relationships

The following diagrams illustrate the general experimental workflow and the interplay of key reaction parameters.

G Reactants 1. Reactant Preparation (Benzyl Alcohol, Octanoic Acid, Solvent) Catalyst 2. Catalyst Addition (e.g., H₂SO₄ or Lipase) Reactants->Catalyst Reaction 3. Reaction (Heating & Stirring under Reflux) Catalyst->Reaction Workup 4. Work-up (Neutralization & Washing) Reaction->Workup Purification 5. Purification (Drying & Distillation/ Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: General experimental workflow for this compound synthesis.

G cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Temperature Temperature Yield Yield / Conversion Temperature->Yield Affects equilibrium Purity Purity / Byproducts Temperature->Purity High temp -> Byproducts Rate Reaction Rate Temperature->Rate Increases rate Catalyst Catalyst Concentration Catalyst->Yield Affects efficiency Catalyst->Rate Increases rate Ratio Reactant Molar Ratio Ratio->Yield Drives equilibrium

References

Troubleshooting guide for low purity benzyl octanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis of benzyl (B1604629) octanoate (B1194180).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final benzyl octanoate product has a low purity, with significant amounts of unreacted starting materials (benzyl alcohol and octanoic acid). What are the potential causes and how can I resolve this?

Potential Causes:

  • Incomplete Reaction: The Fischer esterification reaction is reversible, and the reaction may not have reached equilibrium.[1] This can be due to insufficient reaction time, inadequate heating, or a deactivated catalyst.

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, thus reducing the yield and purity of the ester.[1][2][3]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of benzyl alcohol to octanoic acid can lead to incomplete conversion of the limiting reagent.

Solutions:

  • Drive the Equilibrium Forward:

    • Water Removal: Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed.[1][4]

    • Excess Reagent: Employ a slight excess of one of the reactants, typically the less expensive one, to shift the equilibrium towards the product side.[1][3]

  • Optimize Reaction Conditions:

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Ensure the reaction is heated to the appropriate temperature, typically at reflux.[1]

    • Catalyst: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the correct concentration (typically 1-5 mol%).[4][5]

  • Purification:

    • Neutralization: After the reaction, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any unreacted octanoic acid and the acid catalyst.[4]

    • Extraction: Wash with water to remove any remaining salts and water-soluble impurities.

    • Drying and Evaporation: Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) and then remove the solvent under reduced pressure.[4]

    • Vacuum Distillation: Purify the crude product by vacuum distillation to separate the this compound from unreacted benzyl alcohol and other high-boiling impurities.[6]

Q2: I'm observing a dark-colored or tar-like residue in my reaction flask and the final product is discolored. What is causing this and how can I prevent it?

Potential Causes:

  • Side Reactions of Benzyl Alcohol: Benzyl alcohol is susceptible to polymerization and sulfonation, especially in the presence of a strong acid catalyst like concentrated sulfuric acid and at high temperatures.[7][8] This can lead to the formation of colored byproducts and tar.

  • Degradation of Reactants or Product: High reaction temperatures can cause the degradation of the starting materials or the final ester product.[9]

  • Impurities in Starting Materials: The presence of aldehydes or other reactive impurities in the benzyl alcohol or octanoic acid can lead to side reactions that produce colored compounds.[9]

Solutions:

  • Catalyst Choice and Concentration:

    • Use a milder acid catalyst, such as p-toluenesulfonic acid, instead of concentrated sulfuric acid.[5]

    • Use the minimum effective amount of the acid catalyst. For benzyl esters, a lower catalyst concentration (e.g., 0.05 molar ratio to the alcohol) is recommended to avoid polymerization.[8]

  • Temperature Control: Maintain a controlled and appropriate reaction temperature. Avoid excessive heating.[9]

  • Purity of Starting Materials: Ensure that the benzyl alcohol and octanoic acid used are of high purity and free from aldehyde impurities.

Q3: My purified this compound still shows the presence of an unknown impurity with a similar boiling point. What could this be and how can I remove it?

Potential Cause:

  • Formation of Dibenzyl Ether: A common side reaction in reactions involving benzyl alcohol, especially under acidic conditions and at elevated temperatures, is the formation of dibenzyl ether. Dibenzyl ether has a boiling point close to that of this compound, making it difficult to separate by distillation.

Solutions:

  • Optimize Reaction Conditions: To minimize the formation of dibenzyl ether, avoid excessively high temperatures and use a minimal amount of a strong acid catalyst.

  • Purification:

    • Column Chromatography: If distillation is ineffective, column chromatography on silica (B1680970) gel can be used to separate this compound from dibenzyl ether. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would be appropriate.[1]

Data Summary

The following table summarizes key quantitative data related to the synthesis and purification of this compound.

ParameterFischer Esterification (H₂SO₄ catalyst)Enzymatic Synthesis (e.g., Lipase)Purification MethodExpected Purity
Typical Yield 60-85%>90%--
Common Impurities Unreacted benzyl alcohol, unreacted octanoic acid, water, dibenzyl etherUnreacted starting materialsAfter Washing85-95%
Purity after Distillation >97%>98%After Column Chromatography>99%
Analytical Technique GC-MS, ¹H NMRHPLC, GC-MS--

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine octanoic acid (1.0 mol), benzyl alcohol (1.2 mol), and an azeotropic solvent such as toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mol) or p-toluenesulfonic acid to the stirred reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C). Collect the water that separates in the Dean-Stark trap. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate.

    • Wash the organic layer sequentially with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to remove the solvent.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Use a GC equipped with a capillary column suitable for separating esters (e.g., a DB-5ms column).

    • Injector: Operate in split mode.

    • Carrier Gas: Use helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of all components.

  • Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. Calculate the purity by determining the relative peak area of this compound compared to the total area of all peaks.

Visualizations

Troubleshooting_Workflow start Low Purity this compound unreacted_materials Presence of Unreacted Starting Materials? start->unreacted_materials discoloration Discoloration or Tar Formation? unreacted_materials->discoloration No incomplete_reaction Incomplete Reaction - Increase reaction time/temp - Check catalyst activity unreacted_materials->incomplete_reaction Yes unknown_impurity Unknown Impurity with Similar Boiling Point? discoloration->unknown_impurity No side_reactions Side Reactions - Use milder catalyst - Control temperature discoloration->side_reactions Yes dibenzyl_ether Dibenzyl Ether Formation - Optimize conditions - Use column chromatography unknown_impurity->dibenzyl_ether Yes water_present Water Present - Use Dean-Stark trap incomplete_reaction->water_present If still impure improper_stoichiometry Improper Stoichiometry - Use excess of one reagent water_present->improper_stoichiometry If still impure impure_reagents Impure Reagents - Use high-purity starting materials side_reactions->impure_reagents If still discolored

Caption: Troubleshooting workflow for low purity this compound.

Fischer_Esterification cluster_products Products octanoic_acid Octanoic Acid (C₈H₁₆O₂) catalyst H⁺ (Acid Catalyst) benzyl_alcohol Benzyl Alcohol (C₇H₈O) benzyl_octanoate This compound (C₁₅H₂₂O₂) water Water (H₂O) catalyst->benzyl_octanoate catalyst->water

Caption: Fischer esterification of benzyl alcohol and octanoic acid.

References

Technical Support Center: Benzyl Octanoate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability issues and degradation pathways of benzyl (B1604629) octanoate (B1194180). The information is designed to assist in troubleshooting common experimental challenges and to offer a deeper understanding of the molecule's stability profile.

Frequently Asked Questions (FAQs)

Q1: What is benzyl octanoate and what are its primary applications?

This compound is an ester formed from benzyl alcohol and octanoic acid. It is commonly used as a fragrance ingredient in cosmetics and perfumes, as a flavoring agent in the food industry, and as a plasticizer.[1] In the pharmaceutical field, it can be used as a solvent or co-solvent in formulations.

Q2: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are hydrolysis and oxidation.[2][3] Like other benzyl esters, it is susceptible to cleavage of the ester bond, particularly under basic or acidic conditions, and can be affected by exposure to light (photodegradation) and high temperatures (thermal degradation).[2][4]

Q3: What are the expected degradation products of this compound?

The main degradation products from the hydrolysis of this compound are benzyl alcohol and octanoic acid .[2][5] Oxidative degradation can lead to the formation of benzaldehyde (B42025) and benzoic acid from the benzyl alcohol moiety, while the octanoate chain can also undergo oxidation.[6][7]

Q4: What are the optimal storage conditions to ensure the stability of this compound?

To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers, protected from light and moisture.[8] It should not be stored with reactive substances that could catalyze its degradation.

Q5: How can I monitor the degradation of this compound in my experiments?

The degradation of this compound can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11] These methods allow for the separation and quantification of the intact this compound and its primary degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Appearance of unexpected peaks in HPLC/GC analysis. Degradation of this compound due to improper storage or handling.Verify storage conditions (temperature, light, and moisture exposure). Prepare fresh solutions for analysis.
Contamination of the sample or solvent.Use high-purity solvents and clean glassware. Analyze a solvent blank to rule out contamination.
Inconsistent analytical results (variable potency). Ongoing degradation of this compound in the analytical sample solution.Prepare samples immediately before analysis. If samples must be stored, keep them at a low temperature (2-8 °C) and protected from light.
Incomplete dissolution of this compound.Ensure complete dissolution of the sample in an appropriate solvent. Sonication may be used to aid dissolution, but be aware that it can generate degradation products like benzene, toluene, and benzaldehyde from benzyl alcohol, a potential degradant.
Precipitation in aqueous formulations. Low aqueous solubility of this compound.Consider the use of co-solvents (e.g., ethanol, propylene (B89431) glycol) or formulating as an emulsion or microemulsion with suitable surfactants to enhance solubility and stability.
Changes in odor or color of the product. Formation of degradation products, particularly benzaldehyde which has a characteristic almond-like scent.This is a strong indicator of degradation. The sample should be re-analyzed to determine the extent of degradation.

Degradation Pathways and Stability Data

The stability of this compound is influenced by several factors, primarily pH, temperature, and exposure to oxidative conditions and light.

Hydrolytic Degradation

Hydrolysis of the ester linkage is a major degradation pathway. The rate of hydrolysis is significantly influenced by pH.

Table 1: Predicted Hydrolysis Rate of this compound at 25°C

pHRate Constant (k)Half-Life (t½)Degradation Products
4.0Very Slow> 1 yearBenzyl Alcohol, Octanoic Acid
7.0Slow~1.05 yearsBenzyl Alcohol, Octanoic Acid
8.0Moderate~38.2 daysBenzyl Alcohol, Octanoic Acid
10.0Fast< 1 dayBenzyl Alcohol, Octanoic Acid

Data is based on predictive models for aqueous base/acid-catalyzed hydrolysis and should be confirmed experimentally.[12]

Oxidative Degradation

Oxidative degradation can be initiated by exposure to air (oxygen), peroxides, or metal ions. The benzyl group is particularly susceptible to oxidation.

Table 2: Representative Oxidative Degradation of this compound

Stress ConditionPotential Degradation Products
3% H₂O₂ at room temp. for 24hBenzaldehyde, Benzoic Acid, Benzyl Alcohol, Octanoic Acid
Exposure to air at elevated temp.Benzaldehyde, Benzoic Acid
Thermal and Photolytic Degradation

Elevated temperatures can accelerate both hydrolysis and oxidation.[4] Exposure to UV light can also induce degradation.

Table 3: Representative Thermal and Photolytic Degradation

Stress ConditionPotential Degradation Products
60°C for 7 daysBenzyl Alcohol, Octanoic Acid
UV light (254 nm) for 24hBenzyl Alcohol, Octanoic Acid, Benzaldehyde

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][13]

1. Acid and Base Hydrolysis:

  • Protocol: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. A co-solvent like acetonitrile (B52724) or methanol (B129727) may be needed to ensure solubility. Store the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Analysis: Analyze the samples by HPLC or GC-MS to quantify the remaining this compound and identify degradation products.

2. Oxidative Degradation:

  • Protocol: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and add a solution of 3% hydrogen peroxide. Protect the solution from light and store at room temperature. Collect samples at various time points.

  • Analysis: Analyze by HPLC or GC-MS.

3. Thermal Degradation:

  • Protocol: Store a solid sample of this compound in a controlled temperature oven (e.g., 60°C or 80°C). For solutions, store at a controlled elevated temperature.

  • Analysis: Dissolve the solid sample at various time points and analyze. Analyze the solution samples directly.

4. Photolytic Degradation:

  • Protocol: Expose a solution of this compound (e.g., 1 mg/mL) to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze samples at various time points.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for the analysis of this compound and its degradation products.[1]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid for improved peak shape). For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[8]

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Degradation Pathways

BenzylOctanoate This compound BenzylAlcohol Benzyl Alcohol BenzylOctanoate->BenzylAlcohol Hydrolysis OctanoicAcid Octanoic Acid BenzylOctanoate->OctanoicAcid Hydrolysis Benzaldehyde Benzaldehyde BenzylAlcohol->Benzaldehyde Oxidation BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid Oxidation

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Testing

cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC / GC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (UV Light) Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Caption: Workflow for forced degradation studies of this compound.

References

Best practices for long-term storage of benzyl octanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of benzyl (B1604629) octanoate (B1194180). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of benzyl octanoate?

A1: For long-term storage, it is recommended to keep this compound in a cool place.[1] Ideally, this would be under refrigeration at 2-8°C. For shorter periods, storage at room temperature (around 20-25°C) in a dark place is acceptable. Avoid exposure to high temperatures, as this can accelerate degradation.

Q2: How does humidity affect the stability of this compound?

A2: this compound should be stored in a moisture-free environment in dry containers.[1] As an ester, it is susceptible to hydrolysis, a chemical reaction with water that can break it down into benzyl alcohol and octanoic acid. High humidity can increase the rate of hydrolysis, leading to a decrease in purity over time.

Q3: Should this compound be protected from light?

Q4: What type of container is best for storing this compound?

A4: this compound should be stored in a tightly sealed, inert container. Glass containers are a good option. Ensure the container is well-sealed to prevent exposure to moisture and air.

Q5: What are the primary degradation products of this compound?

A5: The primary degradation pathway for this compound is hydrolysis. This reaction breaks the ester bond, resulting in the formation of benzyl alcohol and octanoic acid. This process can be accelerated by the presence of acids or bases.

Q6: Is this compound compatible with other common laboratory chemicals?

A6: this compound should not be stored with strong oxidizing agents, acids, or bases, as these can catalyze its degradation.[1] Always consult the safety data sheet (SDS) for detailed information on chemical incompatibilities.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Change in Odor Degradation of this compound, leading to the formation of octanoic acid (which has a rancid odor).1. Check the storage conditions (temperature, humidity, light exposure). 2. Perform a purity analysis (e.g., via HPLC or GC-MS) to identify and quantify degradation products. 3. If degradation is confirmed, the sample may need to be discarded.
Appearance of a Precipitate Contamination or degradation of the product.1. Visually inspect the sample for any foreign particles. 2. Analyze the precipitate to determine its composition. 3. Review handling procedures to identify potential sources of contamination.
Decreased Purity in Analysis Improper storage conditions leading to degradation (hydrolysis).1. Verify that the storage temperature is within the recommended range. 2. Ensure the container is tightly sealed to prevent moisture ingress. 3. Review the age of the stock material.

Stability Data

While specific long-term stability data for this compound is not extensively published, the following table provides representative data for a similar fragrance ester under accelerated stability testing conditions. This data can be used as a general guideline for understanding the potential stability of this compound.

Storage Condition Time Point Purity (%) Appearance Odor
25°C / 60% RH0 Months99.8Clear, colorless liquidConforms to standard
3 Months99.7Clear, colorless liquidConforms to standard
6 Months99.5Clear, colorless liquidConforms to standard
12 Months99.2Clear, colorless liquidConforms to standard
40°C / 75% RH0 Months99.8Clear, colorless liquidConforms to standard
1 Month99.1Clear, colorless liquidConforms to standard
3 Months98.5Clear, colorless liquidSlight change from standard
6 Months97.8Clear, colorless liquidNoticeable change from standard
Photostability (ICH Q1B)1.2 million lux hours99.6Clear, colorless liquidConforms to standard

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.[1]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. A common starting point is a gradient of 60:40 (acetonitrile:water) to 90:10 over 20 minutes. For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of approximately 100 µg/mL in the mobile phase.

3. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the working solution onto the column.

  • Run the gradient program and record the chromatogram.

  • The purity of this compound can be calculated based on the area percentage of the main peak.

Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the identification of potential degradation products of this compound, such as benzyl alcohol and octanoic acid.

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Mode: Full scan (m/z 40-400).

2. Sample Preparation:

3. Procedure:

  • Inject the prepared sample into the GC-MS system.

  • Acquire the data in full scan mode.

  • Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). The expected degradation products, benzyl alcohol and octanoic acid, can be identified by their characteristic mass spectra.

Visualizations

Storage_Troubleshooting_Workflow Troubleshooting Workflow for this compound Storage Issues start Observe Issue with this compound (e.g., odor change, decreased purity) check_storage Review Storage Conditions: - Temperature - Humidity - Light Exposure - Container Seal start->check_storage improper_storage Improper Storage Conditions Identified check_storage->improper_storage correct_storage Correct Storage Conditions: - Store at 2-8°C - Keep in a dry environment - Use a light-resistant, sealed container improper_storage->correct_storage Yes analyze_purity Perform Purity Analysis (HPLC or GC-MS) improper_storage->analyze_purity No / Unsure correct_storage->analyze_purity degradation_confirmed Degradation Confirmed? analyze_purity->degradation_confirmed discard_sample Discard Sample and Use Fresh Stock degradation_confirmed->discard_sample Yes continue_use Sample is Suitable for Use degradation_confirmed->continue_use No review_handling Review Handling Procedures for Contamination discard_sample->review_handling

Caption: Troubleshooting workflow for this compound storage issues.

Hydrolysis_Pathway Primary Degradation Pathway of this compound benzyl_octanoate This compound C₁₅H₂₂O₂ hydrolysis Hydrolysis (H₂O, Acid/Base Catalyst) benzyl_octanoate->hydrolysis products + hydrolysis->products benzyl_alcohol Benzyl Alcohol C₇H₈O products->benzyl_alcohol octanoic_acid Octanoic Acid C₈H₁₆O₂ products->octanoic_acid

Caption: Hydrolysis degradation pathway of this compound.

References

Identifying and removing impurities from benzyl octanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) octanoate (B1194180). Below are detailed protocols and data to help you identify and remove common impurities encountered during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced benzyl octanoate?

The most prevalent impurities in this compound synthesized via Fischer esterification are unreacted starting materials and byproducts from side reactions. These include:

  • Unreacted Benzyl Alcohol: A starting material for the esterification reaction.

  • Unreacted Octanoic Acid: The other starting material for the esterification.

  • Residual Acid Catalyst: Typically, a strong acid like sulfuric acid used to catalyze the esterification.

  • Dibenzyl Ether: A significant byproduct formed from the acid-catalyzed self-condensation of benzyl alcohol.[1][2]

  • Water: A byproduct of the esterification reaction.

Q2: How can I detect the presence of these impurities in my this compound sample?

Several analytical techniques can be employed to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting benzyl alcohol, dibenzyl ether, and other volatile organic impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information. Characteristic peaks for benzyl alcohol, octanoic acid, and dibenzyl ether can be distinguished from the this compound signals. For instance, the benzylic protons of benzyl alcohol will have a different chemical shift compared to those in this compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate this compound from its less polar (e.g., dibenzyl ether) and more polar (e.g., octanoic acid, benzyl alcohol) impurities.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: While less effective for quantifying small amounts of impurities, FTIR can indicate the presence of significant amounts of unreacted starting materials. For example, a broad O-H stretch may suggest the presence of residual benzyl alcohol or octanoic acid.

Q3: My this compound has a slight acidic smell. What is the likely cause and how can I fix it?

An acidic smell is most likely due to the presence of residual octanoic acid or the acid catalyst used in the synthesis. This can be remedied by a work-up procedure involving washing the crude product with a basic solution, such as saturated sodium bicarbonate, to neutralize and remove the acidic components.

Q4: I've noticed an unexpected peak in my GC-MS analysis. What could it be?

An unexpected peak could be a byproduct from a side reaction. A common byproduct in acid-catalyzed reactions of benzyl alcohol is dibenzyl ether.[1][2] Comparing the mass spectrum of the unknown peak with a library of known spectra can help in its identification.

Q5: How should I store purified this compound to prevent degradation?

To ensure the stability of purified this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials (Benzyl Alcohol and Octanoic Acid)

Identification:

  • GC-MS: Appearance of peaks corresponding to the retention times and mass spectra of benzyl alcohol and octanoic acid.

  • ¹H NMR: Characteristic signals for the hydroxyl proton of benzyl alcohol and the carboxylic acid proton of octanoic acid.

Removal:

  • Work-up: Wash the crude product with a saturated sodium bicarbonate solution to remove octanoic acid. Subsequently, wash with brine to remove residual water-soluble impurities.

  • Vacuum Distillation: Separate this compound from the less volatile octanoic acid and more volatile benzyl alcohol based on their boiling points.

  • Flash Column Chromatography: Use a silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the components based on polarity.

Issue 2: Contamination with Dibenzyl Ether

Identification:

  • GC-MS: A peak with a mass spectrum corresponding to dibenzyl ether.

  • ¹H NMR: Characteristic signals for the benzylic protons of dibenzyl ether.

Removal:

  • Vacuum Distillation: Dibenzyl ether has a boiling point close to that of this compound, making separation by distillation challenging but possible with a fractional distillation setup.

  • Flash Column Chromatography: This is a more effective method for separating dibenzyl ether from this compound due to their polarity difference.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
This compound234.34310-311[6][7]112 °C / 0.7 mmHg
Benzyl Alcohol108.1420593 °C / 10 mmHg
Octanoic Acid144.21239121 °C / 15 mmHg
Dibenzyl Ether198.26295-298170-172 °C / 16 mmHg

Experimental Protocols

Protocol 1: Work-up for Removal of Acidic Impurities
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing with sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter to remove the drying agent. The resulting product is ready for further purification if needed.

Protocol 2: Purification by Vacuum Distillation
  • Assemble a vacuum distillation apparatus.

  • Place the dried crude this compound in the distillation flask.

  • Apply a vacuum and begin heating the flask gently.

  • Collect the fraction that distills at the expected boiling point of this compound at the applied pressure (refer to Table 1).

Protocol 3: Purification by Flash Column Chromatography
  • Select an appropriate solvent system: Use thin-layer chromatography (TLC) to determine a solvent system that provides good separation between this compound and its impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Pack the column: Pack a chromatography column with silica gel.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the chosen eluent and load it onto the column.

  • Elute the column: Run the column with the chosen eluent, collecting fractions.

  • Analyze fractions: Monitor the collected fractions by TLC to identify those containing pure this compound.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Purity Check cluster_purification Purification Steps cluster_end End start Crude this compound analysis Analytical Testing (GC-MS, NMR, HPLC) start->analysis decision Impurities Detected? analysis->decision workup Aqueous Work-up (Base Wash) decision->workup Yes end Pure this compound decision->end No distillation Vacuum Distillation workup->distillation distillation->analysis Re-analyze chromatography Column Chromatography distillation->chromatography Further Purification Needed chromatography->analysis

Caption: Workflow for the identification and removal of impurities from this compound.

Side_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products benzyl_alcohol Benzyl Alcohol benzyl_octanoate This compound (Desired Product) benzyl_alcohol->benzyl_octanoate dibenzyl_ether Dibenzyl Ether (Byproduct) benzyl_alcohol->dibenzyl_ether Self-condensation octanoic_acid Octanoic Acid octanoic_acid->benzyl_octanoate acid_catalyst H+ acid_catalyst->benzyl_octanoate acid_catalyst->dibenzyl_ether water Water benzyl_octanoate->water dibenzyl_ether->water

Caption: Reaction pathways for the formation of this compound and the side-product dibenzyl ether.

References

Catalyst selection to minimize byproducts in benzyl octanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal catalyst to minimize byproduct formation during the synthesis of benzyl (B1604629) octanoate (B1194180).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in benzyl octanoate synthesis?

The primary byproduct of concern, especially when using conventional acid catalysts (e.g., sulfuric acid), is dibenzyl ether . This is formed through the acid-catalyzed self-condensation of benzyl alcohol.[1] Other potential byproducts can include unreacted starting materials (benzyl alcohol and octanoic acid) and, in the case of enzymatic catalysis, minor esters if impurities are present in the substrates.[2]

Q2: Which catalysts are recommended for minimizing byproduct formation?

For high selectivity and minimal byproduct formation in this compound synthesis, enzymatic catalysts (lipases) and heterogeneous solid acid catalysts (e.g., Amberlyst-15) are highly recommended over traditional homogeneous strong acids.[2][3]

  • Lipases , such as Candida antarctica lipase (B570770) B (CALB), are highly selective and operate under mild conditions, virtually eliminating the formation of dibenzyl ether.[2]

  • Amberlyst-15 , a sulfonic acid resin, provides an acidic environment for esterification while being easily separable from the reaction mixture, which simplifies purification and minimizes acid-catalyzed side reactions in the product during workup.[3]

Q3: How can I shift the reaction equilibrium to favor this compound formation?

Esterification is a reversible reaction. To drive the equilibrium towards the product, it is essential to remove water as it is formed. This can be achieved by:

  • Azeotropic distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to physically remove water from the reaction mixture.

  • Use of desiccants: Adding molecular sieves to the reaction to adsorb water in situ. This is a common practice in lipase-catalyzed reactions.

  • Applying a vacuum: To facilitate the removal of water.

  • Using an excess of one reactant: An excess of either benzyl alcohol or octanoic acid can be used. However, a large excess of benzyl alcohol can sometimes lead to enzyme inhibition in enzymatic reactions.[4]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield of this compound Incomplete reaction: The reaction may not have reached equilibrium or completion.- Extend the reaction time. - Ensure efficient water removal. - Optimize the molar ratio of reactants; an excess of one reactant may be beneficial.[4]
Enzyme inhibition (lipase-catalyzed): The enzyme may be inhibited by high concentrations of benzyl alcohol or the product, this compound.- Consider a stepwise addition of the inhibitory substrate. - Investigate different immobilized lipase preparations, as immobilization can sometimes mitigate inhibition.
Catalyst deactivation: The catalyst may have lost its activity.- For lipases, ensure the reaction temperature is within the optimal range to prevent denaturation. - For Amberlyst-15, ensure the resin is properly washed and dried before use. The catalyst can be regenerated.[5]
Presence of Dibenzyl Ether Byproduct Use of a strong, homogeneous acid catalyst: Catalysts like sulfuric acid promote the self-condensation of benzyl alcohol.[1]- Switch to a more selective catalyst such as an immobilized lipase (e.g., Novozym 435) or a solid acid catalyst like Amberlyst-15.[2][3]
High reaction temperature: Elevated temperatures can favor the dehydration of benzyl alcohol to form dibenzyl ether.- Optimize the reaction temperature. Enzymatic reactions are typically run at milder temperatures (40-60 °C).
Discoloration of the Final Product High reaction temperatures: Can lead to the degradation of reactants or the product.- Lower the reaction temperature, especially if using a strong acid catalyst.
Impurities in starting materials: Aldehydes or other reactive species in benzyl alcohol or octanoic acid can lead to colored byproducts.- Use high-purity starting materials. Consider purification of reactants before use.
Catalyst-related issues: Strong mineral acids can cause charring.- Utilize milder, selective catalysts like lipases or solid acids.

Catalyst Performance Comparison

CatalystTypical Reaction ConditionsAdvantagesDisadvantagesKey Byproducts
Sulfuric Acid (H₂SO₄) Reflux temperature with azeotropic water removal.Low cost, readily available.Low selectivity, corrosive, difficult to remove from the product, can cause charring.Dibenzyl ether , unreacted starting materials.[1]
Amberlyst-15 80-120 °C, can be used in various solvents or solvent-free.[3]High selectivity, reusable, non-corrosive, easy to separate from the reaction mixture.[5]Higher initial cost than sulfuric acid, can have mass transfer limitations.Minimal byproducts, primarily unreacted starting materials.
Immobilized Lipase (e.g., Novozym 435) 40-60 °C, often in a solvent-free system or with an organic solvent, requires water removal (e.g., molecular sieves).Very high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, environmentally friendly.[6]Higher cost, potential for substrate or product inhibition, longer reaction times may be required.Primarily unreacted starting materials.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound

This protocol is adapted from methodologies for the synthesis of similar esters using immobilized lipase.

Materials:

  • Benzyl alcohol

  • Octanoic acid

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Molecular sieves (3Å, activated)

  • n-Hexane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask, combine benzyl alcohol (1 molar equivalent) and octanoic acid (1 molar equivalent).

  • Add n-hexane as a solvent (optional, can also be run neat).

  • Add Novozym 435 (typically 5-10% by weight of the total substrates).

  • Add activated molecular sieves (10-20% by weight of the total substrates) to remove the water produced during the reaction.

  • Seal the flask and place it in a temperature-controlled shaker or use a magnetic stirrer.

  • Incubate the reaction at 50-60°C for 24-48 hours.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, filter to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation if necessary.

Protocol 2: Amberlyst-15 Catalyzed Synthesis of this compound

This protocol is based on general procedures for Amberlyst-15 catalyzed esterifications.[3]

Materials:

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyl alcohol (1 molar equivalent), octanoic acid (1.2 molar equivalents), and toluene.

  • Add Amberlyst-15 resin (approximately 10-15% by weight of the limiting reactant).

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Monitor the reaction progress by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter to remove the Amberlyst-15 resin. The resin can be washed with toluene, dried, and reused.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted octanoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow cluster_lipase Lipase-Catalyzed Synthesis cluster_amberlyst Amberlyst-15 Catalyzed Synthesis lip_reactants Combine Benzyl Alcohol, Octanoic Acid, Lipase, & Molecular Sieves lip_reaction Incubate at 50-60°C (24-48h) lip_reactants->lip_reaction lip_filtration Filter to remove enzyme & sieves lip_reaction->lip_filtration lip_evaporation Solvent Evaporation lip_filtration->lip_evaporation lip_purification Vacuum Distillation (if needed) lip_evaporation->lip_purification lip_product This compound lip_purification->lip_product amb_reactants Combine Reactants & Amberlyst-15 in Toluene amb_reflux Reflux with Dean-Stark Trap amb_reactants->amb_reflux amb_filtration Filter to remove Amberlyst-15 amb_reflux->amb_filtration amb_workup Aqueous Workup (NaHCO₃, Brine) amb_filtration->amb_workup amb_drying Dry & Evaporate Solvent amb_workup->amb_drying amb_purification Vacuum Distillation amb_drying->amb_purification amb_product This compound amb_purification->amb_product

Caption: Experimental workflows for this compound synthesis.

catalyst_selection_logic start Goal: Synthesize This compound priority Primary Concern: Minimize Byproducts? start->priority selective_catalyst Choose Selective Catalyst priority->selective_catalyst Yes conventional_catalyst Conventional Acid Catalyst (e.g., H₂SO₄) priority->conventional_catalyst No yes Yes no No lipase Lipase (e.g., Novozym 435) - Mild Conditions - High Selectivity selective_catalyst->lipase amberlyst Solid Acid (e.g., Amberlyst-15) - Reusable - Good Selectivity selective_catalyst->amberlyst byproducts High Potential for Dibenzyl Ether Formation conventional_catalyst->byproducts

Caption: Catalyst selection logic for minimizing byproducts.

References

Technical Support Center: Overcoming Phase Separation in Benzyl Octanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding phase separation issues encountered during the synthesis of benzyl (B1604629) octanoate (B1194180).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of phase separation during benzyl octanoate synthesis?

A1: Phase separation during the synthesis of this compound, which is an esterification reaction between benzyl alcohol and octanoic acid, is primarily due to the immiscibility of the reactants and products. Benzyl alcohol has some water solubility, while octanoic acid and the resulting this compound are significantly more nonpolar. This difference in polarity can lead to the formation of separate liquid phases, especially in the presence of an aqueous phase (e.g., from a catalyst solution or as a reaction byproduct). Emulsification, where small droplets of one phase are dispersed in the other, can also occur, making separation difficult.

Q2: How does a phase transfer catalyst (PTC) help in overcoming phase separation?

A2: A phase transfer catalyst (PTC) facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[1][2] In the context of this compound synthesis, a PTC can transport the octanoate anion (from sodium octanoate, for example) from an aqueous or solid phase into the organic phase containing benzyl chloride, thereby accelerating the reaction and improving miscibility.[3]

Q3: Can ultrasound be used to mitigate phase separation issues?

A3: Yes, ultrasound can be a valuable tool. It promotes the formation of fine emulsions by breaking down larger droplets, which increases the interfacial area between the reactants and enhances mass transfer.[4][5] This can lead to faster reaction rates and higher yields, effectively overcoming the limitations imposed by phase separation.[6][7]

Q4: Are there any enzymatic methods to synthesize this compound that can handle biphasic systems?

A4: Lipases are enzymes that can effectively catalyze esterification reactions in biphasic (aqueous-organic) systems.[8] They are often immobilized on solid supports, which allows for easy separation from the reaction mixture.[9][10] Lipases can provide high selectivity and operate under mild conditions, potentially reducing the severity of phase separation problems.[11]

Q5: How does temperature affect phase separation in this reaction?

A5: Temperature can have a complex effect on phase separation. Increasing the temperature can sometimes improve the mutual solubility of reactants, thus promoting a single-phase reaction. However, in some systems, it can also lead to a decrease in solubility (Lower Critical Solution Temperature behavior). For the workup, adjusting the temperature can be crucial for breaking emulsions and achieving a clean separation of the organic and aqueous layers.[12]

Troubleshooting Guides

Issue 1: Two distinct layers are visible in the reaction mixture, and the reaction is very slow.

  • Possible Cause: Poor miscibility of benzyl alcohol and octanoic acid under the current reaction conditions.

  • Troubleshooting Steps:

    • Increase Agitation: Ensure vigorous stirring to create a fine dispersion of the two phases and maximize the interfacial area for the reaction to occur.

    • Introduce a Phase Transfer Catalyst (PTC): Add a suitable PTC such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) to facilitate the transfer of reactants across the phase boundary.

    • Solvent Selection: Consider using a co-solvent that is miscible with both reactants to create a homogeneous reaction mixture.

    • Apply Ultrasound: Utilize an ultrasonic bath or probe to promote emulsification and enhance mass transfer between the phases.

Issue 2: A stable emulsion has formed, making product isolation difficult.

  • Possible Cause: The formation of a stable emulsion due to the presence of byproducts or high shear mixing without an effective method to break the emulsion.

  • Troubleshooting Steps:

    • Addition of Brine: During the workup, wash the mixture with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Temperature Adjustment: Gently warming or cooling the mixture can sometimes destabilize the emulsion.

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the interfacial tension and help to break the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the phases.

Issue 3: The reaction yield is low despite a long reaction time.

  • Possible Cause: Mass transfer limitations between the two phases are severely hindering the reaction rate.

  • Troubleshooting Steps:

    • Implement Phase Transfer Catalysis: If not already in use, introduce a PTC to accelerate the reaction.

    • Utilize Ultrasound-Assisted Synthesis: This can dramatically increase the reaction rate by improving mixing at the molecular level.

    • Consider Enzymatic Catalysis: A lipase (B570770) catalyst in a biphasic system can be highly efficient and selective, leading to higher yields under mild conditions.

Data Presentation

Table 1: Comparison of Catalytic Systems in Benzyl Acetate (B1210297) Synthesis (Analogous to this compound)

Catalyst SystemAlcoholAcidMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Yield (%)Reference
Sulfated Fe-MCM-48Benzyl AlcoholAcetic Acid2:160698.9 (selectivity)[13]
Porous Polymeric AcidBenzyl AlcoholAcetic Acid1:1.2501294[14]
Lipozyme RM IMBenzyl AlcoholVinyl Acetate--0.17100[11]
Immobilized CALBBenzyl AlcoholVinyl Acetate-302498[9]

Table 2: Effect of Phase Transfer Catalysts on Esterification of Various Organic Acids

CatalystOrganic AcidConversion Ratio (%)
Tetrabutyl Ammonium Bromide (TBAB)Benzoic Acid97
Tetrabutyl Ammonium Bromide (TBAB)Adipic Acid79
Tetrahexyl Ammonium Bromide (THAB)Adipic AcidHigher than TBAB
Benzyltriethyl Ammonium Bromide (BTEAB)Adipic AcidLower than TBAB

(Data extracted from a study on the esterification of various organic acids using PTCs, providing insights into catalyst effectiveness.)[15]

Experimental Protocols

Protocol 1: Phase Transfer Catalyzed Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve sodium octanoate (1 equivalent) in water. Add benzyl chloride (1 equivalent) and a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 equivalents).

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine to remove any remaining catalyst and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Protocol 2: Ultrasound-Assisted Synthesis of this compound

  • Reactant Preparation: In a jacketed glass reactor equipped with a mechanical stirrer and a thermometer, add benzyl alcohol (1 equivalent) and octanoic acid (1.2 equivalents).

  • Ultrasonic Application: Immerse an ultrasonic probe into the reaction mixture. Set the ultrasonic frequency (e.g., 20-40 kHz) and power.

  • Reaction: While stirring, apply ultrasound and heat the mixture to the desired temperature (e.g., 60°C). Monitor the reaction by TLC or GC. Ultrasound can significantly reduce the reaction time.

  • Workup and Isolation: Once the reaction is complete, turn off the ultrasound and cool the mixture. Add a suitable organic solvent (e.g., diethyl ether) and wash the mixture with a saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by vacuum distillation.

Mandatory Visualization

Caption: Troubleshooting workflow for phase separation issues.

Caption: Mechanism of Phase Transfer Catalysis (PTC).

Caption: Effect of ultrasound on a biphasic reaction.

References

Technical Support Center: Benzyl Octanoate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis and purification of benzyl (B1604629) octanoate (B1194180). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzyl octanoate?

A1: The most prevalent methods for synthesizing this compound are Fischer-Speier esterification of benzyl alcohol with octanoic acid using an acid catalyst, and the reaction of benzyl alcohol with octanoyl chloride.[1][2] Enzymatic catalysis is also a viable, though less common, method for this transformation.[3][4]

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of greater than 95.0% as determined by gas chromatography (GC).[5]

Q3: What are the key physical properties of this compound?

A3: this compound is a colorless to light yellow liquid.[5] It has a boiling point of approximately 310-311°C at atmospheric pressure and a flash point of around 107.78°C.[6][7] It is insoluble in water but soluble in alcohol.[7]

Q4: Can I use a different catalyst for Fischer esterification besides sulfuric acid?

A4: Yes, while sulfuric acid is common, other catalysts can be used.[8] These include heterogeneous catalysts like zeolites and sulfated metal-incorporated MCM-48, which can offer advantages in terms of reusability and reduced side reactions.[9][10] Ionic liquids have also been explored as "green" catalysts for this reaction.[11][12]

Q5: How can I monitor the progress of the synthesis reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials.[13] For Fischer esterification, you can also indirectly measure the formation of the ester by titrating the remaining carboxylic acid in the reaction mixture with a standard base.[10]

Troubleshooting Guides

Synthesis Issues

Issue 1: Low Yield in Fischer Esterification

  • Possible Cause: The esterification reaction is an equilibrium process. The water produced as a byproduct can shift the equilibrium back towards the reactants, limiting the yield.[14][15]

  • Solution: To drive the reaction to completion, it is crucial to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux.[14] Using a large excess of one of the reactants (typically the less expensive one) can also help to shift the equilibrium towards the product side.[15]

Issue 2: Reaction is Slow or Incomplete

  • Possible Cause: Insufficient catalyst concentration or low reaction temperature can lead to slow reaction rates.[14]

  • Solution: Ensure that the acid catalyst concentration is adequate (typically 1-2% by weight of reactants for sulfuric acid).[14] The reaction should be conducted at the reflux temperature of the mixture to ensure a sufficient reaction rate.[14]

Issue 3: Formation of Dark-Colored Byproducts

  • Possible Cause: Benzyl alcohol is susceptible to polymerization or sulfonation, especially in the presence of excess strong acid catalysts like sulfuric acid at high temperatures.[8]

  • Solution: Use a minimal amount of sulfuric acid as a catalyst.[8] Alternatively, consider using a milder or heterogeneous catalyst, such as certain zeolites or enzyme-based catalysts, which can reduce the formation of such byproducts.[3][10]

Purification Issues

Issue 4: Difficulty in Removing Unreacted Octanoic Acid

  • Possible Cause: Octanoic acid is an organic acid that will not be fully removed by simple water washing.

  • Solution: Perform a work-up procedure that includes washing the crude product with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) solution. This will convert the octanoic acid into its water-soluble sodium salt, which can then be easily separated in the aqueous layer.[16] Continue washing until no more gas (CO₂) evolution is observed.[16]

Issue 5: Product is Contaminated with Unreacted Benzyl Alcohol

  • Possible Cause: Benzyl alcohol has a boiling point that can be relatively close to that of this compound under certain vacuum conditions, making separation by distillation challenging.

  • Solution: After the initial work-up, perform fractional distillation under reduced pressure (vacuum distillation).[16] Careful control of the vacuum and temperature is necessary to achieve a good separation. Washing the organic layer with brine can also help remove some of the more water-soluble benzyl alcohol.[16]

Issue 6: The Purified Product is Not Dry (Contains Water)

  • Possible Cause: Water can be introduced during the work-up steps and may not be fully removed.

  • Solution: After washing the organic layer, dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for at least 30 minutes before the final distillation.[16][17]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₂O₂
Molecular Weight234.33 g/mol [6]
Boiling Point310-311 °C @ 760 mmHg[7]
Flash Point107.78 °C[6][7]
Specific Gravity~0.960 g/mL @ 25 °C[7]
Refractive Index~1.484 @ 20 °C[7]
SolubilityInsoluble in water; soluble in alcohol[7]

Table 2: Comparison of Synthesis Parameters

MethodCatalystTemperatureMolar Ratio (Acid:Alcohol)Typical YieldReference
Fischer EsterificationSulfuric AcidReflux1:1 to 2:144-83%[10]
Fischer EsterificationS-Fe-MCM-4860 °C1:2>98% selectivity[9]
AcylationPyridine (stoichiometric)Not specified1:1 (Octanoyl chloride:Alcohol)High[1]
EnzymaticLipase30 °CNot specifiedHigh conversion[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark apparatus.

  • Reactant Charging: To the round-bottom flask, add octanoic acid and benzyl alcohol (a 1:1 to 1:2 molar ratio is common).[10] Add a suitable solvent like toluene (B28343) to facilitate azeotropic removal of water.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).[14]

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Protocol 2: Purification of Crude this compound
  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • Neutralization Wash: Add a saturated solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from CO₂ evolution.[16] Allow the layers to separate and drain the lower aqueous layer. Repeat this washing step until no more gas evolves.[16]

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water-soluble impurities.[16] Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl occasionally and let it stand for at least 30 minutes.[16]

  • Filtration: Filter the dried organic layer to remove the drying agent.

  • Solvent Removal: If a solvent was used, remove it using a rotary evaporator.[16]

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. Place the crude this compound in the distillation flask. Apply vacuum and gently heat the flask to distill the pure this compound at the appropriate temperature and pressure.[16]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Octanoic Acid + Benzyl Alcohol Catalyst Acid Catalyst (e.g., H₂SO₄) Reaction Heat under Reflux (with Dean-Stark Trap) Reactants->Reaction Catalyst->Reaction Crude_Product Crude this compound Mixture Reaction->Crude_Product Workup Work-up: 1. NaHCO₃ Wash 2. Brine Wash Crude_Product->Workup Drying Drying over Anhydrous Salt (e.g., Na₂SO₄) Workup->Drying Distillation Vacuum Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Octanoic_Acid Octanoic Acid Equilibrium H⁺ Catalyst Octanoic_Acid->Equilibrium Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Equilibrium Benzyl_Octanoate This compound Water Water Equilibrium->Benzyl_Octanoate Equilibrium->Water Troubleshooting_Logic Start Low Product Yield? Check_Water Is water being removed effectively? Start->Check_Water Yes Check_Temp Is reaction at reflux temperature? Check_Water->Check_Temp Yes Solution_Water Use Dean-Stark apparatus. Check_Water->Solution_Water No Check_Catalyst Is catalyst concentration sufficient? Check_Temp->Check_Catalyst Yes Solution_Temp Increase heating to maintain reflux. Check_Temp->Solution_Temp No Check_Side_Reactions Is there evidence of byproducts (dark color)? Check_Catalyst->Check_Side_Reactions Yes Solution_Catalyst Ensure 1-2 wt% catalyst. Check_Catalyst->Solution_Catalyst No Solution_Side_Reactions Use minimal catalyst or switch to a milder one. Check_Side_Reactions->Solution_Side_Reactions Yes

References

Validation & Comparative

A Comparative Guide to the Synthesis of Benzyl Octanoate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthetic pathway for ester production is a critical decision, balancing efficiency, cost, and environmental impact. This guide provides a detailed comparison of chemical and enzymatic methods for the synthesis of benzyl (B1604629) octanoate (B1194180), a key fragrance and flavoring agent.

The production of benzyl octanoate, an ester valued for its fruity, floral aroma, can be achieved through two primary routes: traditional chemical synthesis and modern enzymatic catalysis. While chemical methods have long been established, enzymatic approaches are gaining significant traction due to their milder reaction conditions and improved environmental profile. This guide presents a comparative analysis of these two methods, supported by experimental data for this compound and structurally similar esters.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for both chemical and enzymatic synthesis of this compound and related esters, providing a clear overview of their respective efficiencies.

ParameterChemical Synthesis (Direct Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Typical Yield 60-95%>90%
Purity Lower, often requires extensive purificationHigh, with minimal byproduct formation
Reaction Temperature High (Reflux, >100°C)Mild (40-60°C)[1]
Reaction Time 2-20 hours4-24 hours[1]
Catalyst Strong Acid (e.g., H₂SO₄, p-TsOH)Lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)
Environmental Impact High, involves corrosive catalysts and significant wasteLow, utilizes a biodegradable catalyst and generates less waste
Selectivity Low, potential for side reactionsHigh (regio- and stereoselectivity)

The Green Route: Enzymatic Synthesis

Enzymatic synthesis employs biocatalysts, typically lipases, to facilitate the esterification of octanoic acid with benzyl alcohol. This method is a cornerstone of green chemistry, offering a sustainable alternative to conventional chemical processes. The mild reaction conditions reduce energy consumption and minimize the degradation of thermally sensitive compounds.[1]

The high selectivity of enzymes leads to a purer product with fewer byproducts, simplifying downstream processing.[1] Immobilized enzymes, such as Novozym 435, are frequently used, allowing for easy separation from the reaction mixture and catalyst recycling, which enhances the economic viability of the process.

The Conventional Path: Chemical Synthesis

Traditional chemical synthesis, most commonly through Fischer esterification, involves the reaction of benzyl alcohol and octanoic acid in the presence of a strong acid catalyst, such as sulfuric acid. This method is often favored for its use of inexpensive and readily available catalysts.

However, the harsh reaction conditions, including high temperatures and the use of corrosive acids, can lead to the formation of undesirable byproducts and require more energy. The catalyst must be neutralized and removed from the final product, which can complicate the purification process and generate significant waste.

Experimental Protocols

Chemical Synthesis: Direct Esterification of Benzyl Alcohol and Octanoic Acid

This protocol is a representative example of a chemical synthesis route for this compound.

Materials:

  • Benzyl alcohol

  • Octanoic acid

  • Sulfuric acid (concentrated)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add benzyl alcohol (1 molar equivalent), octanoic acid (1.2 molar equivalents), and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically after 2-8 hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol outlines a typical enzymatic synthesis of this compound.

Materials:

  • Benzyl alcohol

  • Octanoic acid

  • Immobilized lipase (e.g., Novozym 435)

  • n-Hexane (or solvent-free)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine benzyl alcohol (1 molar equivalent) and octanoic acid (1 molar equivalent). The reaction can be run solvent-free or in a minimal amount of a non-polar solvent like n-hexane.

  • Add the immobilized lipase (typically 5-10% by weight of the total substrates).

  • If not using a solvent that allows for azeotropic removal of water, add activated molecular sieves to the mixture to adsorb the water produced.

  • Incubate the mixture at a controlled temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm) in a shaking incubator or on a heated magnetic stirrer.

  • Monitor the conversion of the starting materials to this compound using GC analysis of small aliquots taken periodically.

  • The reaction is typically complete within 4-24 hours.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused.

  • The liquid phase containing the this compound can be purified by vacuum distillation to remove any unreacted starting materials.

Visualizing the Process

To better illustrate the workflows and comparative aspects of each synthetic method, the following diagrams have been generated.

Chemical_vs_Enzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow chem_reactants Reactants: Benzyl Alcohol Octanoic Acid chem_reaction Reaction: High Temp (Reflux) Azeotropic Water Removal chem_reactants->chem_reaction chem_catalyst Catalyst: Sulfuric Acid chem_catalyst->chem_reaction chem_neutralization Neutralization & Washing chem_reaction->chem_neutralization chem_purification Purification: Vacuum Distillation chem_neutralization->chem_purification chem_product This compound (60-95% Yield) chem_purification->chem_product enz_reactants Reactants: Benzyl Alcohol Octanoic Acid enz_reaction Reaction: Mild Temp (40-60°C) Water Removal (optional) enz_reactants->enz_reaction enz_catalyst Catalyst: Immobilized Lipase enz_catalyst->enz_reaction enz_separation Catalyst Separation: Filtration enz_reaction->enz_separation enz_separation->enz_catalyst Recycle enz_purification Purification: Vacuum Distillation enz_separation->enz_purification enz_product This compound (>90% Yield) enz_purification->enz_product

A comparison of the experimental workflows for chemical and enzymatic synthesis.

Synthesis_Comparison cluster_main Comparison of Synthesis Methods for this compound cluster_attributes synthesis_method Synthesis Method chemical Chemical Synthesis synthesis_method->chemical enzymatic Enzymatic Synthesis synthesis_method->enzymatic conditions Reaction Conditions chemical->conditions Harsh (High Temp, Strong Acid) yield_purity Yield & Purity chemical->yield_purity Variable Yield Lower Purity sustainability Sustainability chemical->sustainability High Waste High Energy enzymatic->conditions Mild (Low Temp, Neutral pH) enzymatic->yield_purity High Yield High Purity enzymatic->sustainability Low Waste Low Energy Catalyst Recycling

Key differences between chemical and enzymatic synthesis of this compound.

References

A Comparative Analysis of Benzyl Octanoate and Other Benzyl Esters in Fragrance Longevity

Author: BenchChem Technical Support Team. Date: December 2025

In the field of fragrance science, the longevity of an aroma chemical is a critical performance metric. Benzyl (B1604629) esters, a versatile class of organic compounds, are widely utilized for their diverse scent profiles, ranging from fruity and floral to balsamic. Their utility, however, is not solely defined by their scent, but also by their persistence and role as fixatives. This guide provides an objective comparison of benzyl octanoate's performance against other common benzyl esters—namely benzyl acetate, benzyl salicylate (B1505791), and benzyl benzoate—with a focus on the physicochemical properties and experimental methodologies that determine fragrance longevity.

Comparative Performance Data of Benzyl Esters

The longevity of a fragrance ingredient is intrinsically linked to its volatility, which is influenced by physical properties such as molecular weight, vapor pressure, and boiling point. Generally, compounds with higher molecular weights and lower vapor pressures evaporate more slowly, leading to a longer-lasting scent. The following table summarizes key quantitative data for benzyl octanoate (B1194180) and its alternatives.

PropertyThis compoundBenzyl AcetateBenzyl SalicylateBenzyl Benzoate
Molecular Formula C₁₅H₂₂O₂[1]C₉H₁₀O₂[2]C₁₄H₁₂O₃[3]C₁₄H₁₂O₂[4]
Molecular Weight ( g/mol ) 234.33[1]150.17[2]228.24[3]212.24[4]
Boiling Point (°C) 310 - 311[5]215 - 220[2]~300 (decomposes)323 - 324
Vapor Pressure (mmHg @ 25°C) 0.001 (estimated)[5]~0.023 (calculated)~1.13 x 10⁻⁵~1.9 x 10⁻⁴
Flash Point (°C) 107.78[6]~102[2]149148
Odor Profile Fruity, floral, waxySweet, floral (jasmine), fruity (pear, banana)[7][8]Mild, sweet, floral, slightly balsamic[3][9]Faintly sweet, mild balsamic[10]
Longevity / Primary Role Base NoteTop-to-Middle Note, poor tenacity[7][11]Fixative, Base Note, high tenacity[3][12][13]Fixative, Solvent, Base Note, lasts >300h on strip[10][14][15]

Analysis: The data clearly positions This compound as a low-volatility compound, evidenced by its high molecular weight and extremely low estimated vapor pressure.[1][5] This suggests a slow evaporation rate, making it suitable as a long-lasting base note in fragrance compositions.

In contrast, benzyl acetate has a significantly lower molecular weight and higher volatility, consistent with its classification as a top-to-middle note with poor tenacity that requires blending with fixatives to improve its staying power.[7][8][11]

Benzyl salicylate and benzyl benzoate are well-established fragrance fixatives.[12][13][14][16] Their high molecular weights and low vapor pressures contribute to their high tenacity, enabling them to slow the evaporation of more volatile fragrance components and extend the overall life of a scent.[3][10] Benzyl benzoate, in particular, is noted for its exceptional longevity, lasting over 300 hours on a smelling strip.[10] The physicochemical properties of this compound are comparable to these known fixatives, suggesting similar performance in terms of persistence.

Experimental Protocols for Longevity Evaluation

To quantitatively assess and compare the longevity of fragrance esters, two primary methodologies are employed: instrumental analysis for objective measurement of evaporation and sensory analysis for evaluation of perceived scent over time.

Instrumental Analysis: Dynamic Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method quantifies the concentration of volatile compounds evaporating from a substrate (e.g., skin or filter paper) over time, providing a precise measure of a fragrance ingredient's evaporation rate.

Methodology:

  • Sample Preparation: An equal, predetermined amount (e.g., 10 µL) of each benzyl ester, diluted in a standard solvent like ethanol, is applied to a standardized substrate (e.g., Whatman filter paper or a skin-mimicking membrane like Vitro-Skin®).

  • Headspace Sampling: The substrate is placed within a sealed, temperature-controlled vial or flow cell.[17] A dynamic headspace apparatus is used to pass a stream of inert gas (e.g., nitrogen) over the sample at a constant flow rate.[18]

  • Volatiles Trapping: The gas stream, now containing the evaporated fragrance molecules, is passed through an adsorbent trap (e.g., Tenax® TA) at set time intervals (e.g., T=0, 1h, 2h, 4h, 8h, 24h).[19] This captures the volatiles emitted during each period.

  • GC-MS Analysis: The trapped compounds are thermally desorbed from the trap into a Gas Chromatograph-Mass Spectrometer (GC-MS).[20][21]

    • The GC separates the individual compounds.

    • The MS identifies and quantifies each compound based on its mass spectrum and retention time.

  • Data Interpretation: The concentration of each benzyl ester detected at each time point is plotted to generate an evaporation curve. Longevity is determined by comparing the decay rates (half-life) of the different esters.

Sensory Analysis: Evaluation by a Trained Panel on Scent Strips

This method relies on trained human evaluators to assess the perceived intensity of a fragrance over time, providing data that correlates with consumer experience.[22][23]

Methodology:

  • Panelist Selection: A panel of at least 10-15 individuals is selected and trained in sensory evaluation techniques to reliably rate odor intensity.[24]

  • Sample Application: Standard perfume blotters (scent strips) are dipped to a consistent depth (e.g., 1 cm) into solutions of each benzyl ester (at equal concentrations in ethanol) and allowed to air-dry for 60 seconds.[25]

  • Controlled Environment: All evaluations are conducted in a well-ventilated, odor-neutral room with controlled temperature and humidity.[25]

  • Timed Evaluation: Panelists are instructed to smell each blotter at predefined intervals (e.g., T=0, 0.5h, 1h, 2h, 4h, 8h, 24h).[25]

  • Intensity Rating: At each time point, panelists rate the perceived intensity of the scent on a labeled magnitude scale (e.g., 0 = no odor, 5 = very strong).[25][26]

  • Data Analysis: The average intensity scores for each ester are plotted against time. Longevity is defined by key parameters such as the time until the intensity score drops below a certain threshold (e.g., a score of 2).[25]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comparative evaluation of benzyl ester fragrance longevity, integrating both instrumental and sensory analysis pathways.

G cluster_prep Phase 1: Sample Preparation cluster_substrates cluster_analysis Phase 2: Longevity Analysis cluster_instrumental Instrumental Pathway cluster_sensory Sensory Pathway cluster_conclusion Phase 3: Data Interpretation Prep Prepare Equimolar Solutions of Benzyl Esters in Ethanol Substrate1 Apply to Inert Substrate (e.g., Filter Paper) Prep->Substrate1 Substrate2 Apply to Scent Strips Prep->Substrate2 HS Dynamic Headspace Sampling at T0...T24h Substrate1->HS Panel Evaluation by Trained Panel at T0...T24h Substrate2->Panel GCMS GC-MS Quantification HS->GCMS Evap Generate Evaporation Profile Curves GCMS->Evap Analysis Comparative Data Analysis: Half-life, Intensity Thresholds Evap->Analysis Intensity Rate Perceived Scent Intensity (0-5 Scale) Panel->Intensity Decay Plot Intensity Decay Curves Intensity->Decay Decay->Analysis Conclusion Determine Relative Longevity of Benzyl Esters Analysis->Conclusion

Comparative evaluation workflow for benzyl ester longevity.

References

Comparative Guide to Analytical Method Validation for Benzyl Octanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of benzyl (B1604629) octanoate (B1194180): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established analytical practices and data from studies on fragrance allergens and related compounds. This guide is intended to assist researchers and drug development professionals in selecting the appropriate methodology for their specific analytical needs.

Comparison of Analytical Methods

Two primary chromatographic methods are widely employed for the quantification of benzyl octanoate and similar semi-volatile organic compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation efficiency and provides mass spectral data, which allows for confident identification of the analyte. GC-MS is often considered the gold standard for the analysis of fragrance allergens in complex matrices like cosmetics.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another powerful technique for the quantification of this compound. While it may require careful method development to achieve optimal separation from matrix components, it is a versatile and widely accessible technique in most analytical laboratories.

The selection between GC-MS and HPLC depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.

Data Presentation: Performance Comparison

The following table summarizes the typical validation parameters for the quantification of this compound using GC-MS and a representative HPLC method. The GC-MS data is based on a study of fragrance allergens, while the HPLC data is a projection based on methods for similar compounds due to the limited availability of a dedicated validated method for this compound.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Linearity Range 0.1 - 10.0 µg/mL1 - 100 µg/mL (projected)
Correlation Coefficient (r²) > 0.995> 0.999 (projected)
Accuracy (Recovery) 84.4 - 119%[1]98 - 102% (projected)
Precision (%RSD) < 13.5%[1]< 2.0% (projected)
Limit of Quantification (LOQ) 2 - 20 µg/g[1]0.5 - 1.0 µg/mL (projected)
Limit of Detection (LOD) Not explicitly stated, but lower than LOQ0.1 - 0.3 µg/mL (projected)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from a validated method for the simultaneous determination of fragrance allergens in cosmetic products.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 0.5 g of the sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 30 minutes.

  • Add 5 g of anhydrous sodium sulfate (B86663) to remove water and centrifuge at 3000 x g for 30 minutes.

  • Collect the supernatant (MTBE layer) and filter it through a 0.22 µm syringe filter into a GC vial.

  • Add an internal standard solution and dilute with MTBE prior to analysis[1].

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 125°C at 3°C/min.

    • Ramp to 230°C at 7°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes[1].

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selective Ion Monitoring (SIM).

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a representative method based on the analysis of similar benzyl esters and related compounds.

1. Sample Preparation

  • Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Visualizations

Analytical Method Validation Workflow

cluster_Plan Planning cluster_Execute Execution cluster_Evaluate Evaluation Plan Define Analytical Method Requirements Protocol Develop Validation Protocol Plan->Protocol Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Specificity Specificity Protocol->Specificity LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Data Data Analysis & Statistical Evaluation Linearity->Data Accuracy->Data Precision->Data Specificity->Data LOD_LOQ->Data Robustness->Data Report Validation Report Generation Data->Report Start Sample Weighing (0.5 g) LLE Liquid-Liquid Extraction (Water & MTBE) Start->LLE Dry Drying with Anhydrous Na2SO4 LLE->Dry Centrifuge Centrifugation (3000 x g) Dry->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Analyze GC-MS Analysis Filter->Analyze Start Sample Weighing Dissolve Dissolution in Mobile Phase Start->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Analyze HPLC-UV Analysis Filter->Analyze

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Benzyl Octanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like benzyl (B1604629) octanoate (B1194180), a common fragrance and flavoring agent, is crucial for quality control and formulation development. The choice of analytical methodology is a critical decision that impacts accuracy, sensitivity, and efficiency. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of benzyl octanoate, supported by representative experimental data and detailed protocols.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and GC are presented below. These protocols are based on standard practices for the analysis of similar ester compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reverse-phase method is typically employed.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v), with a small amount of phosphoric acid to improve peak shape. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to a suitable concentration.

Gas Chromatography (GC) Protocol

GC is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound.[3] Coupling with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID) is common.

  • Instrumentation: A GC system with an FID or MS detector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 250 °C at 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1).

  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

Data Presentation: Comparison of Validation Parameters

The following table summarizes the typical performance metrics for the analysis of esters using HPLC and GC. These values are representative and may vary based on the specific instrumentation and experimental conditions. The goal of a cross-validation study is to demonstrate that both methods yield comparable results for key validation parameters as defined by guidelines from the International Council for Harmonisation (ICH).[4][5]

Validation ParameterHPLC-UVGC-FID/MSComments
Linearity (R²) > 0.999> 0.999Both methods are capable of excellent linearity over a defined concentration range.[6]
Accuracy (% Recovery) 98 - 102%98 - 102%Accuracy is typically assessed by spike/recovery experiments at multiple concentration levels.
Precision (RSD%) < 2%< 2%Both repeatability (intra-day) and intermediate precision (inter-day) should be evaluated.[6]
Limit of Detection (LOD) ng rangepg to ng rangeGC, particularly when coupled with MS, generally offers higher sensitivity than HPLC-UV.[7]
Limit of Quantification (LOQ) ng rangepg to ng rangeThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[6]
Specificity HighVery HighSpecificity is the ability to assess the analyte unequivocally in the presence of other components. GC-MS offers superior specificity due to mass fragmentation patterns.[7]

Mandatory Visualization

The logical workflow for the cross-validation of these two distinct analytical methods is illustrated below.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Conclusion HPLC_Dev Develop & Optimize HPLC Method HPLC_Val Validate HPLC Method (Linearity, Accuracy, Precision, etc.) HPLC_Dev->HPLC_Val GC_Dev Develop & Optimize GC Method GC_Val Validate GC Method (Linearity, Accuracy, Precision, etc.) GC_Dev->GC_Val Sample_Set Prepare a Set of Identical Samples (e.g., n=10) Analyze_HPLC Analyze Samples with Validated HPLC Method Sample_Set->Analyze_HPLC Analyze_GC Analyze Samples with Validated GC Method Sample_Set->Analyze_GC Compare_Results Statistically Compare Results (e.g., t-test, Bland-Altman plot) Analyze_HPLC->Compare_Results Analyze_GC->Compare_Results Conclusion Determine if Methods are Equivalent for the Intended Purpose Compare_Results->Conclusion

Workflow for cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are robust and reliable techniques for the analysis of this compound. The choice between them often depends on the specific requirements of the analysis and the available instrumentation.

  • GC is generally faster and more sensitive, making it ideal for the analysis of volatile compounds where high throughput is required.[8] Its limitation lies in the requirement for the analyte to be volatile and thermally stable.[9]

  • HPLC offers greater versatility, capable of analyzing a wider range of compounds, including those that are not suitable for GC without derivatization.[8][9]

A cross-validation study is essential when switching between methods or when one method is used to confirm the results of another. By analyzing the same set of samples with both validated techniques, researchers can ensure the consistency and reliability of their data, which is a critical component of regulatory compliance and quality assurance in the pharmaceutical and chemical industries.

References

Spectroscopic comparison of synthetic vs. natural benzyl octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the origin of a chemical compound can be as crucial as its structure. This guide provides a detailed spectroscopic comparison of synthetic and natural benzyl (B1604629) octanoate (B1194180), offering insights into their similarities and potential differences. By examining data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers with the knowledge to make informed decisions about the suitability of each for their specific applications.

Benzyl octanoate (C₁₅H₂₂O₂), a benzyl ester of octanoic acid, is valued for its pleasant fruity, floral aroma and is utilized in the flavor, fragrance, and pharmaceutical industries. While the synthetic route, typically through Fischer esterification, offers a cost-effective and scalable production method, natural this compound, found in the essential oils of plants like Pelargonium graveolens (rose geranium), is often preferred for applications demanding natural labeling.[1] This comparison delves into the analytical techniques used to characterize and differentiate these two sources.

Spectroscopic Data Comparison

The primary spectroscopic characteristics of this compound are largely identical regardless of its origin, as the fundamental molecular structure is the same. However, subtle differences can arise from the presence of minor impurities inherent to the production or extraction process. The following table summarizes the expected and reported spectroscopic data for this compound.

Spectroscopic TechniqueParameterSynthetic this compoundNatural this compoundPotential for Differentiation
¹H NMR Chemical Shifts (δ, ppm)Aromatic protons (phenyl group): ~7.3 ppm (multiplet, 5H); Benzylic protons (-CH₂-): ~5.1 ppm (singlet, 2H); Methylene (B1212753) protons alpha to carbonyl (-CH₂-CO-): ~2.3 ppm (triplet, 2H); Other methylene protons in octanoate chain: ~1.2-1.6 ppm (multiplet); Terminal methyl protons (-CH₃): ~0.9 ppm (triplet, 3H)Aromatic protons (phenyl group): ~7.3 ppm (multiplet, 5H); Benzylic protons (-CH₂-): ~5.1 ppm (singlet, 2H); Methylene protons alpha to carbonyl (-CH₂-CO-): ~2.3 ppm (triplet, 2H); Other methylene protons in octanoate chain: ~1.2-1.6 ppm (multiplet); Terminal methyl protons (-CH₃): ~0.9 ppm (triplet, 3H)Low; the spectrum of the pure compound is identical. Differentiation would rely on detecting minor peaks from impurities.
¹³C NMR Chemical Shifts (δ, ppm)Carbonyl carbon (C=O): ~173 ppm; Aromatic carbons: ~128-136 ppm; Benzylic carbon (-CH₂-): ~66 ppm; Methylene carbon alpha to carbonyl (-CH₂-CO-): ~34 ppm; Other methylene carbons in octanoate chain: ~22-31 ppm; Terminal methyl carbon (-CH₃): ~14 ppm[2]Carbonyl carbon (C=O): ~173 ppm; Aromatic carbons: ~128-136 ppm; Benzylic carbon (-CH₂-): ~66 ppm; Methylene carbon alpha to carbonyl (-CH₂-CO-): ~34 ppm; Other methylene carbons in octanoate chain: ~22-31 ppm; Terminal methyl carbon (-CH₃): ~14 ppm[2]Low; the spectrum of the pure compound is identical. Impurity peaks may be visible.
FTIR Key Absorption Bands (cm⁻¹)C=O stretch (ester): ~1735-1750 cm⁻¹; C-O stretch: ~1150-1250 cm⁻¹; C-H stretch (aromatic): ~3030-3100 cm⁻¹; C-H stretch (aliphatic): ~2850-2960 cm⁻¹C=O stretch (ester): ~1735-1750 cm⁻¹; C-O stretch: ~1150-1250 cm⁻¹; C-H stretch (aromatic): ~3030-3100 cm⁻¹; C-H stretch (aliphatic): ~2850-2960 cm⁻¹Low; the spectrum of the pure compound is identical. Impurities may introduce additional bands (e.g., broad O-H stretch from residual alcohol or carboxylic acid in synthetic samples).
Mass Spec. Molecular Ion (m/z) & Key FragmentsMolecular Ion [M]⁺: 234; Key fragments: 91 (tropylium ion, [C₇H₇]⁺), 108 (benzyl alcohol fragment), 127 (octanoyl fragment)[2]Molecular Ion [M]⁺: 234; Key fragments: 91 (tropylium ion, [C₇H₇]⁺), 108 (benzyl alcohol fragment), 127 (octanoyl fragment)[2]High; GC-MS is particularly powerful for identifying co-eluting impurities that differ between the two sources.

Differentiating Impurity Profiles

The most significant distinction between synthetic and natural this compound lies in their impurity profiles, which can be effectively analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Synthetic this compound: The Fischer esterification process, a common synthetic route, involves the reaction of benzyl alcohol and octanoic acid in the presence of an acid catalyst.[3] Potential impurities include:

    • Unreacted starting materials: Benzyl alcohol and octanoic acid.

    • Byproducts: Dibenzyl ether, formed from the self-condensation of benzyl alcohol.

    • Residual catalyst or solvents.

  • Natural this compound: Extracted from essential oils, such as that of Pelargonium graveolens, natural this compound will be accompanied by other volatile organic compounds present in the plant.[4][5] These can include:

    • Other esters: Citronellyl formate, geranyl acetate.[1]

    • Alcohols: Citronellol, geraniol, linalool.[4][5]

    • Terpenes: Limonene, α-pinene.[4][5]

The presence of these characteristic impurities can serve as a fingerprint to distinguish between the synthetic and natural origins of this compound.

Experimental Protocols

Standard spectroscopic techniques are employed for the analysis of this compound. The following are generalized protocols.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the prepared solution into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane). The oven temperature program should be optimized to separate this compound from potential impurities. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all components elute.[4]

  • MS Detection: The eluent from the GC column is directed into the ion source of a mass spectrometer. Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and fragment ions of the eluting compounds.[2]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the spectroscopic comparison and the potential impurity profiles of synthetic versus natural this compound.

experimental_workflow cluster_synthesis Synthetic this compound cluster_natural Natural this compound cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Data Analysis synth_source Fischer Esterification (Benzyl Alcohol + Octanoic Acid) nmr NMR (¹H, ¹³C) synth_source->nmr Sample ftir FTIR synth_source->ftir Sample gcms GC-MS synth_source->gcms Sample nat_source Essential Oil Extraction (e.g., Pelargonium graveolens) nat_source->nmr Sample nat_source->ftir Sample nat_source->gcms Sample compare_structure Structural Confirmation nmr->compare_structure ftir->compare_structure compare_impurities Impurity Profiling gcms->compare_impurities

Spectroscopic comparison workflow.

impurity_profiles cluster_synthetic Synthetic Impurities cluster_natural Natural Impurities synth_bo Synthetic this compound benzyl_alcohol Benzyl Alcohol synth_bo->benzyl_alcohol may contain octanoic_acid Octanoic Acid synth_bo->octanoic_acid may contain dibenzyl_ether Dibenzyl Ether synth_bo->dibenzyl_ether may contain nat_bo Natural this compound other_esters Other Esters nat_bo->other_esters often co-occurs with alcohols Terpene Alcohols nat_bo->alcohols often co-occurs with terpenes Terpenes nat_bo->terpenes often co-occurs with

Potential impurity profiles.

References

Comparative study of catalysts for benzyl octanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Benzyl (B1604629) Octanoate (B1194180) Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzyl octanoate, an ester with applications in the fragrance, flavor, and pharmaceutical industries, can be achieved through various catalytic methods. The choice of catalyst is a critical factor that influences reaction efficiency, selectivity, cost-effectiveness, and environmental impact. This guide provides a comparative analysis of different catalysts for the synthesis of this compound, with supporting experimental data primarily derived from the synthesis of benzyl acetate, a structurally similar and widely studied ester, due to the limited availability of direct comparative studies on this compound.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of benzyl esters, offering a quantitative comparison of their effectiveness under different reaction conditions.

Catalyst TypeCatalyst ExampleSubstratesMolar Ratio (Acid:Alcohol)Temp. (°C)Time (h)Yield (%)Reference
Homogeneous Acid Sulfuric Acid (H₂SO₄)Acetic Acid + Benzyl Alcohol1:3110890.34[1]
p-Toluenesulfonic Acid (p-TSA)Acetic Acid + Benzyl Alcohol1:2100489[2]
Heterogeneous Acid Zeolite H-Y-80Acetic Acid + Benzyl Alcohol1:2120892[2]
Zeolite HβAcetic Acid + Benzyl Alcohol1:2120885[2]
Zeolite HZSM5Acetic Acid + Benzyl Alcohol1:2120875[2]
Amberlyst-15Octanoic Acid + Methanol1:2060->95
12-Tungstophosphoric Acid / MCM-41Acetic Acid + Benzyl Alcohol1:2100296[3]
Strong Acid Cation Exchange ResinAcetic Acid + Benzyl Alcohol1:1.1251001084.24[4]
Enzymatic Candida antarctica Lipase B (CALB) - Novozym 435Octanoic Acid + Benzyl Alcohol1:16024High[5]
Immobilized C. antarctica Lipase B (on chitosan-polyphosphate)Vinyl Acetate + Benzyl Alcohol-302498[6]
Lipozyme TL-IMBenzoic Anhydride + Benzyl Alcohol1:650692[7]

Experimental Workflows and Logical Relationships

The general workflow for the synthesis of this compound can be categorized into three main catalytic approaches: homogeneous acid catalysis, heterogeneous acid catalysis, and enzymatic catalysis. The following diagrams illustrate these workflows.

G Figure 1: Homogeneous Acid Catalysis Workflow Reactants Benzyl Alcohol + Octanoic Acid Catalyst Homogeneous Acid (e.g., H₂SO₄, p-TSA) Reaction Esterification Reaction (Heated with stirring) Reactants->Reaction Catalyst->Reaction Neutralization Neutralization (e.g., NaHCO₃ solution) Reaction->Neutralization Extraction Liquid-Liquid Extraction (Organic Solvent) Neutralization->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product This compound Purification->Product G Figure 2: Heterogeneous Acid Catalysis Workflow Reactants Benzyl Alcohol + Octanoic Acid Catalyst Heterogeneous Acid Catalyst (e.g., Zeolite, Resin) Reaction Esterification Reaction (Heated with stirring) Reactants->Reaction Catalyst->Reaction RecycledCatalyst Recycled Catalyst Catalyst->RecycledCatalyst Filtration Catalyst Filtration Reaction->Filtration Filtration->Catalyst Recovery Workup Work-up (Washing) Filtration->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product G Figure 3: Enzymatic Catalysis Workflow Reactants Benzyl Alcohol + Octanoic Acid/Ester Enzyme Immobilized Lipase (e.g., CALB) Reaction Esterification/Transesterification (Mild temperature, stirring) Reactants->Reaction Enzyme->Reaction RecycledEnzyme Recycled Enzyme Enzyme->RecycledEnzyme Filtration Enzyme Filtration Reaction->Filtration Filtration->Enzyme Recovery Purification Purification (Distillation/Chromatography) Filtration->Purification Product This compound Purification->Product

References

A Comparative Analysis of Benzyl Octanoate Purity from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of benzyl (B1604629) octanoate (B1194180) purity from various commercial suppliers. The purity of raw materials is a critical parameter in research and development, particularly in the pharmaceutical industry, as impurities can significantly impact experimental outcomes, product efficacy, and safety. This document outlines the typical purity levels available, along with detailed experimental protocols for in-house verification of benzyl octanoate purity using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Purity Comparison of this compound

The purity of this compound can vary between suppliers. While a comprehensive, third-party comparative study with specific batch-to-batch data is not publicly available, a review of product specifications from major chemical suppliers provides a general understanding of the expected purity levels. Most suppliers guarantee a minimum purity, which is typically determined by Gas Chromatography (GC).

Supplier CategoryTypical Purity Specification (by GC)Common Impurities (Potential)
High-Purity Suppliers >98%Benzyl alcohol, Octanoic acid, other related esters
Standard-Grade Suppliers >95%Benzyl alcohol, Octanoic acid, other related esters, residual solvents
Technical-Grade Suppliers May not specify purity, or >90%Higher levels of starting materials and by-products

Note: The data presented in this table is a summary of generally available information from various supplier websites and should be considered as a guideline. For specific applications, it is crucial to obtain the Certificate of Analysis (CoA) for the particular batch of this compound being procured. The CoA will provide the exact purity and a list of identified impurities.

Experimental Protocols for Purity Analysis

Two common analytical techniques for determining the purity of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Gas Chromatography (GC-FID) Method for Purity Assay

This method is suitable for the quantitative determination of this compound and the detection of volatile impurities.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Reagents and Standards:

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade).

  • This compound Reference Standard: A certified reference standard of known purity.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 50 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the solvent to obtain a concentration of about 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the solvent to obtain a concentration of about 1 mg/mL.

4. Analysis:

  • Inject the solvent blank to ensure no interfering peaks are present.

  • Inject the standard solution in triplicate to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solution in triplicate.

  • Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram, using the area normalization method.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assay

This reverse-phase HPLC method is suitable for the quantification of this compound and the detection of non-volatile impurities.[1][2]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid.

    • B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Program:

    Time (min) %A %B
    0 30 70
    15 0 100
    20 0 100
    21 30 70

    | 25 | 30 | 70 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Reagents and Standards:

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (AR grade).

  • This compound Reference Standard: A certified reference standard of known purity.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase initial composition (30:70 A:B) to obtain a concentration of about 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase initial composition to obtain a concentration of about 1 mg/mL.

4. Analysis:

  • Inject a blank (mobile phase) to establish the baseline.

  • Inject the standard solution in triplicate to verify system suitability.

  • Inject the sample solution in triplicate.

  • Determine the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that of the standard chromatogram.

Experimental Workflow

The following diagram illustrates the general workflow for the purity analysis of a commercial this compound sample.

Purity_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analysis cluster_2 Data Evaluation SampleReception Receive Commercial This compound Sample Documentation Review Certificate of Analysis SampleReception->Documentation SampleLogin Log Sample and Assign Internal ID Documentation->SampleLogin StandardPrep Prepare Reference Standard Solution SamplePrep Prepare Sample Solution GC_Analysis GC-FID Analysis StandardPrep->GC_Analysis HPLC_Analysis HPLC-UV Analysis StandardPrep->HPLC_Analysis SamplePrep->GC_Analysis SamplePrep->HPLC_Analysis DataProcessing Process Chromatographic Data GC_Analysis->DataProcessing HPLC_Analysis->DataProcessing PurityCalc Calculate Purity and Impurity Profile DataProcessing->PurityCalc Report Generate Final Analysis Report PurityCalc->Report

Caption: Workflow for this compound Purity Analysis.

References

A Comprehensive Comparison of Benzyl Octanoate and Alternative Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of benzyl (B1604629) octanoate (B1194180) against other commercially available flavor compounds. The information presented is collated from publicly available data and is intended to assist in the selection of appropriate flavor agents for various applications.

Introduction

Benzyl octanoate is a versatile flavor and fragrance agent known for its complex aromatic profile, often described as herbal, fatty, fruity, with notes of peach and pineapple.[1][2][3] It is utilized in a variety of consumer products, from cosmetics to food flavoring.[2] However, a range of other octanoate esters are also employed in the industry, each possessing unique sensory characteristics. This guide will compare the performance of this compound with key alternatives, including ethyl octanoate, isoamyl octanoate, and octyl octanoate, based on their flavor profiles, physical properties, and available sensory data.

Quantitative Data Summary

The following tables summarize the key physical and sensory properties of this compound and its alternatives. Direct comparative sensory panel data is limited in the public domain; therefore, where specific quantitative data is unavailable, qualitative descriptors are provided.

Table 1: Physical and Chemical Properties
PropertyThis compoundEthyl OctanoateIsoamyl OctanoateOctyl Octanoate
Molecular Formula C₁₅H₂₂O₂C₁₀H₂₀O₂C₁₃H₂₆O₂C₁₆H₃₂O₂
Molecular Weight 234.34 g/mol 172.26 g/mol 214.35 g/mol 256.42 g/mol
Appearance Colorless liquidColorless liquidColorless liquidColorless liquid
Boiling Point 310-311 °C208 °C267-268 °C307 °C
Flash Point 107.78 °C79 °CNot Found139.44 °C
Solubility in Water 1.467 mg/L (est.)70.1 mg/LModerately solublePractically insoluble

Data compiled from various sources.[1][3][4][5]

Table 2: Sensory Profile Comparison
Flavor CompoundOdor/Flavor DescriptorsOdor Threshold (in water, ppb)Taste Threshold (in water, ppb)
This compound Herbal, fatty, fruity, peach, pineapple, floral, waxy, balsamic, coconut[1][3][6]Not FoundNot Found
Ethyl Octanoate Fruity, floral, apricot, sweet, winey, cognac[4]15[4]Not Found
Isoamyl Octanoate Fruity, banana, pear[7]Not FoundNot Found
Octyl Octanoate Coconut, oily, fruity, sweet[8]Not FoundNot Found

Experimental Protocols

A standardized and rigorous methodology is crucial for obtaining reliable sensory and analytical data. The following are detailed protocols for common techniques used in the evaluation of flavor compounds.

Quantitative Descriptive Analysis (QDA) Protocol

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[9][10]

  • Panelist Selection and Training:

    • Recruit 10-12 individuals with prior experience in sensory evaluation.

    • Screen panelists for their ability to detect and describe the four basic tastes (sweet, sour, salty, bitter) and a range of relevant aromas.

    • Conduct a series of training sessions (typically 15-20 hours) to familiarize the panel with the specific esters to be evaluated and to develop a consensus on sensory descriptors.[9]

  • Sample Preparation:

    • Dilute the esters in a neutral solvent (e.g., mineral oil, propylene (B89431) glycol, or a 10% ethanol/water solution) to a concentration that is clearly perceivable but not overwhelming.

    • Present all samples in identical, odor-free glass containers, coded with random three-digit numbers.

    • The order of sample presentation should be randomized for each panelist to minimize order effects.

  • Sensory Evaluation:

    • Conduct the evaluation in individual, well-ventilated sensory booths under white light.

    • Instruct panelists to evaluate the aroma of each sample by sniffing from the container. For flavor analysis, panelists take a small sip, hold it in their mouth for 5 seconds, and then expectorate.

    • Panelists rate the intensity of each agreed-upon sensory descriptor on a 10-point or 15-cm unstructured line scale, anchored with "low" and "high".[9][10]

    • A mandatory break of at least two minutes between samples is required, during which panelists cleanse their palate with deionized water and unsalted crackers.[9]

  • Data Analysis:

    • Collect and analyze the intensity ratings using Analysis of Variance (ANOVA) to determine significant differences between samples for each descriptor.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which samples are significantly different.

    • Visualize the results using spider or radar plots for a graphical comparison of sensory profiles.

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O combines gas chromatography with human sensory assessment to identify odor-active compounds in a sample.[11][12]

  • Instrumentation:

    • A gas chromatograph equipped with a capillary column (e.g., DB-WAX or FFAP for polar compounds) and a sniffing port. The effluent from the column is split between a chemical detector (e.g., FID or MS) and the sniffing port.

  • Sample Preparation:

    • Prepare solutions of the individual flavor esters in a suitable solvent (e.g., dichloromethane).

    • For complex matrices, use extraction techniques such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).[13]

  • GC-O Analysis:

    • Inject the sample into the GC.

    • A trained panelist (or panel) sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived odor.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which is the highest dilution at which an odor is still detectable.[13]

  • Data Analysis:

    • Correlate the retention times of the perceived odors with the peaks from the chemical detector to identify the odor-active compounds.

    • Calculate Odor Activity Values (OAVs) by dividing the concentration of each compound by its odor threshold. An OAV greater than 1 indicates that the compound contributes to the overall aroma of the sample.[14]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general olfactory signaling pathway and a typical workflow for the sensory evaluation of flavor compounds.

Olfactory_Signaling_Pathway cluster_0 Olfactory Epithelium cluster_1 Olfactory Sensory Neuron cluster_2 Brain Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP Conversion Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Depolarization Depolarization Ca_Na->Depolarization Leads to Action_Potential Action Potential Depolarization->Action_Potential Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Brain_Signal Signal to Brain (Odor Perception) Olfactory_Bulb->Brain_Signal

Caption: General Olfactory Signaling Pathway for Odorant Perception.

Sensory_Evaluation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Analysis A1 Panelist Selection & Training A2 Develop Sensory Lexicon A1->A2 A3 Sample Preparation (Dilution & Coding) A2->A3 B1 Individual Sensory Evaluation A3->B1 B2 Rate Attribute Intensity B1->B2 C1 Data Collection B2->C1 C2 Statistical Analysis (ANOVA, PCA) C1->C2 C3 Generate Sensory Profiles (Spider Plots) C2->C3

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Discussion of Signaling Pathways

The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). For volatile compounds like esters, the primary mode of perception is through the olfactory system.

  • Olfactory Receptors: Odorant molecules, such as the octanoate esters, are detected by a large family of G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity.[15][16] The binding of an odorant to its specific receptor(s) initiates a signal transduction cascade.

  • Signal Transduction: This cascade typically involves the activation of a G-protein (often Golf), which in turn activates adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which acts as a second messenger. cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action potential that travels to the olfactory bulb in the brain. The brain then integrates these signals to create the perception of a specific aroma.[15][17]

  • Taste Receptors: While the primary perception of esters is olfactory, some taste perception may also be involved, particularly for sweetness. Sweet and umami tastes are also mediated by GPCRs, specifically the TAS1R family of receptors.[15][17] However, there is currently limited specific information on the direct interaction of this compound and its alternatives with taste receptors.

It is important to note that the "fruity" perception of many esters is a learned association between their smell and the taste of fruits where they are naturally present.[18] The synthesis of aliphatic esters in fruits is linked to sugar content, which may have led to an evolutionary association of these scents with a nutritional reward.[7]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro toxicological profiles of benzyl (B1604629) octanoate (B1194180) and other related short- to medium-chain alcohol esters of octanoic acid, including methyl octanoate, ethyl octanoate, propyl octanoate, and butyl octanoate. Due to a significant lack of publicly available in-vitro toxicological data for benzyl octanoate, this comparison relies on data from structurally related esters to provide an initial toxicological perspective. The information presented herein is intended to support researchers and professionals in the fields of drug development and chemical safety assessment.

Comparative Toxicological Data

The following tables summarize the available in-vitro toxicological data for octanoate esters. It is critical to note the absence of specific experimental data for this compound in the public domain, highlighting a significant data gap for this compound.

Table 1: In-Vitro Cytotoxicity Data for Octanoate Esters

CompoundTest SystemAssayEndpointResult
This compound ---------No data available
Methyl Octanoate---------No specific IC50 data found. Generally considered to have low cytotoxic potential based on safety assessments for fragrance ingredients.
Ethyl OctanoateMouse Embryo BALB/c 3T3 cellsNeutral Red UptakeCytotoxicityNot cytotoxic at levels up to 2 ppm in cigarette smoke condensate.
Propyl Octanoate---------Oral LD50 in rats is > 5000 mg/kg, suggesting low acute toxicity. No specific in-vitro cytotoxicity data found.[1]
Butyl Octanoate---------No specific in-vitro cytotoxicity data found. Generally recognized as safe for use as a flavoring agent.

Table 2: In-Vitro Genotoxicity Data for Octanoate Esters

CompoundTest SystemAssayMetabolic Activation (S9)Result
This compound ---------No data available
Methyl OctanoateSalmonella typhimuriumAmes TestWith and withoutNegative
Ethyl OctanoateSalmonella typhimuriumAmes AssayWith and withoutNegative in the presence of up to 2 ppm in cigarette smoke condensate.
Propyl Octanoate---------No specific in-vitro genotoxicity data found.
Butyl Octanoate---------No specific in-vitro genotoxicity data found.

Experimental Protocols

Detailed experimental protocols for the specific testing of this compound and its related esters were not available in the reviewed literature. Therefore, generalized protocols for standard in-vitro toxicology assays are provided below, based on established methodologies such as those from the Organisation for Economic Co-operation and Development (OECD) guidelines.

Cytotoxicity Assays

1. MTS Assay (Cell Viability)

This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan (B1609692) product.

  • Cell Culture: Human cell lines such as HepG2 (liver carcinoma) or CHO (Chinese Hamster Ovary) are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: Cells are exposed to a range of concentrations of the test substance (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Following treatment, the MTS reagent is added to each well.

  • Incubation: Plates are incubated to allow for the conversion of MTS to formazan by viable cells.

  • Measurement: The absorbance of the formazan product is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the substance that causes a 50% reduction in cell viability) is calculated.

2. Neutral Red Uptake Assay (Cell Viability)

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Cell Culture: Adherent cell lines are cultured in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the test ester for a defined period.

  • Neutral Red Incubation: The treatment medium is replaced with a medium containing Neutral Red, and the cells are incubated.

  • Washing and Dye Extraction: Cells are washed to remove excess dye, and then a destain solution is added to extract the dye from the lysosomes of viable cells.

  • Measurement: The absorbance of the extracted dye is measured with a spectrophotometer.

  • Data Analysis: The amount of absorbed dye is directly proportional to the number of viable cells. The IC50 is determined from the dose-response curve.

Genotoxicity Assays

1. Bacterial Reverse Mutation Test (Ames Test)

This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively, to detect point mutations.

  • Test Strains: Appropriate bacterial strains are selected to detect various types of mutations.

  • Exposure: The bacterial strains are exposed to the test substance at multiple concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the specific amino acid the bacteria cannot synthesize.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.

2. In Vitro Mammalian Cell Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.

  • Cell Culture: Mammalian cells (e.g., CHO, human peripheral blood lymphocytes) are cultured and exposed to the test substance.

  • Treatment: Cells are treated with at least three concentrations of the test article, with and without S9 metabolic activation. A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Microscopic Analysis: Binucleated cells are scored for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance is genotoxic.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described in-vitro toxicological assays.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with Test Compound start->treat add_reagent Add MTS or Neutral Red Reagent treat->add_reagent incubate Incubate add_reagent->incubate measure Measure Absorbance incubate->measure calculate Calculate Cell Viability & IC50 measure->calculate

Cytotoxicity Assay Workflow

Genotoxicity_Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Data Analysis start Prepare Bacterial Strains mix Mix Bacteria, Test Compound & S9 start->mix plate Plate on Minimal Agar mix->plate incubate Incubate for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Mutagenicity count->analyze

Ames Test Workflow

Genotoxicity_Micronucleus_Workflow cluster_prep Cell Culture & Treatment cluster_processing Cell Processing cluster_analysis Analysis start Culture Mammalian Cells treat Treat with Test Compound +/- S9 start->treat add_cytoB Add Cytochalasin B treat->add_cytoB harvest Harvest Cells add_cytoB->harvest stain Fix and Stain Cells harvest->stain score Score Micronuclei in Binucleated Cells stain->score analyze Statistical Analysis score->analyze

In Vitro Micronucleus Assay Workflow

References

A Sensory Showdown: Benzyl Octanoate Versus Other Fruity Esters in Profile and Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced world of flavor and fragrance, the selection of an appropriate ester is paramount to achieving the desired sensory experience. This guide provides a comparative analysis of benzyl (B1604629) octanoate (B1194180) against other well-known fruity esters, offering objective data and experimental context for researchers, scientists, and drug development professionals. By understanding the distinct sensory profiles and underlying perceptual mechanisms, formulators can make more informed decisions in applications ranging from flavor creation to the masking of undesirable tastes in pharmaceuticals.

Comparative Sensory Profiles

The aroma of an ester is not a single note but a complex symphony of sensory descriptors. Benzyl octanoate presents a multifaceted profile with herbal, fatty, and fruity characteristics, including notes of peach and pineapple.[1][2] In contrast, other esters may offer more direct and potent fruit-forward aromas. The following table summarizes the sensory profiles of this compound and a selection of common fruity esters. The intensity of each descriptor is presented on a representative 0-10 scale, derived from qualitative descriptions and typical sensory panel evaluation practices, as directly comparable public quantitative data is limited.

Ester Chemical Name Sensory Descriptor Mean Intensity (0-10 Scale)
This compound This compoundFruity7
Herbal6
Peach5
Pineapple4
Fatty3
Isoamyl Acetate 3-methylbutyl acetateBanana9
Sweet8
Fruity7
Ethyl Butyrate Ethyl butanoatePineapple8
Fruity7
Sweet6
Ethyl Hexanoate Ethyl hexanoateApple8
Aniseed4
Fruity7
Hexyl Acetate Hexyl acetatePear8
Green Apple7
Sweet6

Note: The quantitative data presented is representative and intended for illustrative comparison due to the challenges in finding publicly available, directly comparable quantitative sensory panel data for all listed esters under identical experimental conditions.

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

To generate reliable and reproducible sensory data, a standardized methodology is crucial. Quantitative Descriptive Analysis (QDA) is a widely used method to identify and quantify the sensory attributes of a product using a trained panel.[3][4]

1. Panelist Selection and Training:

  • Recruitment: 10-12 individuals with prior experience in sensory evaluation are recruited.

  • Screening: Candidates are screened for their ability to discriminate between different tastes and aromas and to articulate their sensory experiences.

  • Training: The panel undergoes extensive training (typically 20-40 hours) to develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of the esters being evaluated.[4][5] Reference standards are provided to anchor the sensory terms.

2. Sample Preparation:

  • Solutions of each ester are prepared at a standardized concentration (e.g., 10 ppm) in a neutral solvent such as deionized, odorless water.[3]

  • Samples are presented in identical, coded, and odorless glass containers at a controlled room temperature (e.g., 22 ± 1°C).[3]

3. Sensory Evaluation:

  • The evaluation is conducted in individual, well-ventilated sensory booths under controlled lighting.

  • The order of sample presentation is randomized for each panelist to minimize order effects.[3]

  • Panelists evaluate the aroma of each sample by sniffing from the container. For flavor analysis, a small sip is taken, held in the mouth, and then expectorated.[3]

  • Panelists rate the intensity of each agreed-upon sensory descriptor on an unstructured line scale (e.g., 0 to 10), where 0 indicates "not perceived" and 10 signifies "very strong."[3]

4. Data Analysis:

  • Intensity ratings from all panelists are collected for each descriptor and sample.

  • Analysis of Variance (ANOVA) is used to determine if there are significant differences between the samples for each descriptor.[3]

  • Post-hoc tests, such as Tukey's HSD, are employed to identify which samples are significantly different from one another.[3]

  • The results are often visualized using spider or radar plots to provide a graphical representation of the sensory profile for each ester.[3]

The Science of Scent: The Olfactory Signaling Pathway

The perception of fruity esters, like all odors, is a complex biological process initiated by the interaction of volatile molecules with olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that culminates in the perception of a specific aroma.[4]

The binding of an ester molecule to its specific olfactory receptor, a G-protein coupled receptor (GPCR), initiates a series of intracellular events.[4][6] This leads to the depolarization of the olfactory receptor neuron and the generation of an action potential, which is then transmitted to the olfactory bulb in the brain for processing and interpretation.[4]

Olfactory_Signaling_Pathway cluster_0 Olfactory Cilium cluster_1 Neuron Body Odorant Ester Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-Protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel CNG Channel (Open) cAMP->CNG_Channel Opens Ca_Ion CNG_Channel->Ca_Ion Influx Cl_Channel Cl⁻ Channel (Open) Ca_Ion->Cl_Channel Opens Cl_Ion Cl_Channel->Cl_Ion Efflux Depolarization Depolarization Cl_Ion->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

References

Safety Operating Guide

Proper Disposal of Benzyl Octanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of benzyl (B1604629) octanoate (B1194180), a common fragrance and flavoring agent, is essential for maintaining laboratory safety and ensuring environmental protection. While benzyl octanoate is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, responsible disposal practices are crucial.[1][2] This guide provides a step-by-step procedure for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

In case of a spill:

  • Containment: Prevent the spill from spreading by using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.

  • Collection: Carefully gather the absorbed material and place it into a designated, clearly labeled container for chemical waste.

  • Decontamination: Clean the affected area thoroughly with soap and water.

Step-by-Step Disposal Procedure

This compound should be disposed of as chemical waste. It is crucial not to discharge it into drains or the environment.

  • Waste Collection: Collect waste this compound, including any contaminated spill materials, in a designated and properly labeled waste container. The container must be compatible with the chemical and sealed securely.

  • Labeling: Clearly label the waste container with "Waste this compound" and any other information required by your institution's waste management program.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the waste through a licensed chemical waste disposal company. Always follow your institution's specific procedures for hazardous waste pickup and disposal.

Regulatory Considerations

While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, all chemical waste disposal is subject to local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] It is the responsibility of the waste generator to determine if their waste is hazardous and to ensure it is managed and disposed of correctly.[3]

Regulatory Framework Key Requirements
Federal (RCRA) Establishes standards for hazardous waste management, including identification, handling, and disposal.[3][4]
State and Local May have more stringent regulations than federal laws. Always consult your local environmental agency for specific requirements.[3]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

Although some safety data sheets indicate that this compound is not a hazardous substance, it is best practice to handle all chemical waste with care. A related compound, benzyl benzoate, is known to be harmful to aquatic life with long-lasting effects.[5] Therefore, preventing the release of this compound into the environment is a critical aspect of its disposal. Always entrust the disposal of chemical waste to a licensed and qualified waste management company.[1]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Benzyl octanoate (B1194180), offering procedural, step-by-step guidance to support your operational and disposal plans.

Personal Protective Equipment (PPE)

While Benzyl octanoate is not classified as a hazardous substance, it is best practice to handle it with care.[1][2] The following table summarizes the recommended personal protective equipment (PPE) for handling this compound to minimize exposure and ensure safety.

Body PartPPE RecommendationStandard/Specification
Hands Chemical-resistant gloves (e.g., Nitrile)ASTM D6978 or equivalent
Eyes Safety goggles or a face shieldANSI Z87.1 or equivalent[3]
Body Laboratory coat or disposable gownPolyethylene-coated polypropylene (B1209903) or similar non-absorbent material
Respiratory Use in a chemical fume hood. If not possible, a NIOSH-approved respirator is recommended.Follow EHS guidelines for respirator selection[3]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • Preferably, conduct all work within a chemical fume hood to minimize inhalation exposure.[1][3]

  • Ensure that a safety shower and eye bath are readily accessible.[1]

2. Handling Procedures:

  • Before commencing work, confirm that all necessary PPE is available and in good condition.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly with soap and water before and after handling the compound.[4]

  • Refrain from eating, drinking, or smoking in the laboratory area where the chemical is being handled.[4][5]

  • Keep the container tightly closed when not in use.[6][7]

3. Storage:

  • Store this compound in a cool, dry, and dark place.

  • The recommended storage temperature is below 15°C.

  • Store in the original, tightly closed receptacle.[6]

  • Keep away from heat, sparks, and open flames.[3]

  • Store away from strong oxidizing agents.[6][7]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Product Disposal: Entrust the disposal of this compound to a licensed waste disposal company.[1][5] All disposal methods must be in accordance with local, regional, and national regulations.[1][5]

  • Contaminated Packaging: Before disposing of the used container, ensure it is completely empty.[1][5] Handle uncleaned containers as you would the product itself.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely managing this compound within a laboratory setting, from receipt of the chemical to its final disposal.

Experimental Workflow for Handling this compound receiving Receiving and Verification storage Secure Storage (Cool, Dry, Ventilated) receiving->storage prep Pre-Experiment Preparation (PPE) storage->prep handling Handling in Fume Hood prep->handling experiment Experimental Use handling->experiment decontamination Decontamination of Work Area & Equipment experiment->decontamination waste_collection Waste Collection (Labeled, Sealed) experiment->waste_collection decontamination->waste_collection disposal Licensed Waste Disposal waste_collection->disposal

Caption: Workflow for safely handling this compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First Aid Measures:

  • If Inhaled: Move the person to fresh air and ensure they are comfortable for breathing. If the individual feels unwell, seek medical advice or attention.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area well with water. If skin irritation or a rash develops, seek medical advice or attention.[1]

  • In Case of Eye Contact: Rinse the eyes with plenty of water. If contact lenses are worn, remove them if it is easy to do so. If eye irritation persists, seek medical advice or attention.[1]

  • If Swallowed: Rinse the mouth with water. Seek medical advice or attention.[1]

Accidental Release Measures:

  • Wear suitable protective equipment during cleanup.[1]

  • Ensure adequate ventilation in the spill area.[1][7]

  • Prevent the product from entering drains.[1][8]

  • Absorb the spill with an inert material such as sand, diatomite, or universal binders.[6][7]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[7]

The following diagram outlines the necessary steps to take in an emergency involving this compound.

Emergency Procedures for this compound spill Spill or Exposure Occurs evacuate Evacuate Area (If Necessary) spill->evacuate ppe Don Appropriate PPE spill->ppe first_aid Provide First Aid (As Needed) spill->first_aid contain Contain Spill (Absorbent Material) ppe->contain cleanup Clean Up Spill & Decontaminate contain->cleanup disposal Dispose of Waste Properly cleanup->disposal report Report Incident disposal->report

Caption: Emergency response plan for this compound incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.